Product packaging for Ergometrinine(Cat. No.:CAS No. 479-00-5)

Ergometrinine

Numéro de catalogue: B1599879
Numéro CAS: 479-00-5
Poids moléculaire: 325.4 g/mol
Clé InChI: WVVSZNPYNCNODU-PLQHRBFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ergometrinine is a natural product found in Ipomoea purpurea, Balansia claviceps, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3O2 B1599879 Ergometrinine CAS No. 479-00-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11-,13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVSZNPYNCNODU-PLQHRBFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893241
Record name Ergometrinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-00-5
Record name Ergometrinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergometrinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergometrinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOMETRININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXN22NGMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Isolation and Discovery of Ergometrinine from Ergot Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergometrinine, a notable ergot alkaloid, stands as the less biologically active C-8 epimer of the pharmaceutically significant ergometrine.[1] Its discovery is intrinsically linked to that of ergometrine, which was a landmark achievement in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of this compound. Detailed experimental protocols for its extraction from Claviceps purpurea and its chemical conversion from ergometrine are presented. Quantitative data is summarized, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Discovery and Historical Context

The history of this compound is intertwined with the discovery of its isomer, ergometrine. The quest to identify the water-soluble, oxytocic principle of ergot culminated in 1935 with the simultaneous isolation of ergometrine by four independent laboratories. A key figure in this discovery was Chassar Moir, whose research in the early 1930s was pivotal in identifying the active component of ergot of rye.[2] this compound, as the l-isomer of ergometrine, was subsequently identified. It is often found alongside ergometrine in ergot extracts, and the two can interconvert, a process known as epimerization.[1][3] This isomerization can be influenced by factors such as pH, temperature, and solvents.[4]

Physicochemical Properties

This compound possesses a defined set of physicochemical characteristics that are crucial for its isolation and characterization.

PropertyValueReference
Molecular Formula C₁₉H₂₃N₃O₂[3][5]
Molar Mass 325.41 g/mol [3][5]
Systematic Name (6aR,9S)-N-[(S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[3]
Crystal System Orthorhombic[3]
Space Group P2₁2₁2₁[3]

Experimental Protocols

General Extraction of Ergot Alkaloids from Claviceps purpurea

This protocol outlines a general method for the extraction and purification of ergot alkaloids, including this compound, from the sclerotia of Claviceps purpurea. The process can yield alkaloids with a purity exceeding 90%.[6]

Materials:

  • Ground sclerotia of Claviceps purpurea

  • Toluene (B28343)

  • Ethanol

  • Aqueous solution of an acid (e.g., hydrochloric acid)

  • Aqueous solution of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide)

  • Aliphatic C5-C8 hydrocarbon (e.g., hexane) (optional, for crystallization)

Procedure:

  • Primary Extraction:

    • Extract the ground ergot sclerotia with a mixture of toluene and 5-30% (v/v) ethanol.[6] The extraction can be performed at ambient temperature.[6]

    • This step yields a primary extract containing a mixture of ergot alkaloids.

  • Acidic Liquid-Liquid Extraction:

    • Extract the primary extract with an aqueous solution of an acid (e.g., hydrochloric acid). This transfers the protonated alkaloids into the aqueous phase, leaving behind non-basic impurities in the organic phase.[6]

    • Separate the aqueous extract.

  • Basification and Re-extraction:

    • Increase the pH of the aqueous extract to above 7.0 using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to deprotonate the alkaloids.[6]

    • Extract the basified aqueous solution with toluene. The deprotonated alkaloids will partition back into the organic phase, resulting in a purified toluene extract.[6]

  • Crystallization:

    • Partially evaporate the solvent from the purified toluene extract to concentrate the alkaloids.

    • The crystalline ergot alkaloid mixture can be obtained directly from the toluene or by the addition of an aliphatic hydrocarbon like hexane.[6]

    • Separate the crystalline product from the remaining solvent.

Extraction_Workflow ergot Ground Ergot Sclerotia extraction Primary Extraction (Toluene/Ethanol) ergot->extraction primary_extract Primary Extract extraction->primary_extract acid_extraction Acidic Liquid-Liquid Extraction (aq. Acid) primary_extract->acid_extraction aqueous_extract Aqueous Extract (Alkaloid Salts) acid_extraction->aqueous_extract basification Basification (pH > 7) aqueous_extract->basification re_extraction Re-extraction (Toluene) basification->re_extraction purified_extract Purified Toluene Extract re_extraction->purified_extract crystallization Crystallization purified_extract->crystallization product Crystalline Ergot Alkaloids (>90% purity) crystallization->product

Stereoselective Conversion of Ergometrine to this compound

Due to the often higher abundance of ergometrine, a common method to obtain this compound is through the epimerization of its counterpart.

Materials:

Procedure:

  • Dissolution: Dissolve 40 mg of ergometrine maleate in 100 ml of methanol in a round-bottom flask.

  • Epimerization: Add 4 ml of 28% ammonium hydroxide solution to the methanolic solution.

  • Incubation: Store the resulting mixture at 40°C in the dark for 4 days to facilitate the epimerization reaction. Liquid chromatography can be used to monitor the progress of the reaction, which will show the appearance of the this compound peak alongside the diminishing ergometrine peak.

  • Purification: After the reaction, purify the resulting mixture containing both ergometrine and this compound using preparative HPLC to isolate the this compound.

Quantitative Data

Quantitative data for this compound is often reported in the context of the total ergot alkaloid content or in synthetic yields.

ParameterValueReference
Purity from Extraction >90% (for total ergot alkaloids)[6]
Overall Yield (multi-step synthesis of labeled this compound) 0.6%
Levels in Rye Test Material (ergometrine/inine) 116 µg/kg[7]
Levels in Rye-based Food 1 to 340 µg/kg (total ergot alkaloids)[7]
Fermentation Titer (isomer of ergometrine) Variable, can be quantified relative to standards[8][9]

Biosynthesis and Interconversion

This compound does not have a distinct biosynthetic pathway separate from other ergot alkaloids. Instead, it is formed as an epimer of ergometrine. The biosynthesis of all ergot alkaloids begins with the prenylation of L-tryptophan and proceeds through a series of enzymatic steps to produce the key intermediate, D-lysergic acid.[2][10][11][12]

The formation of ergometrine from D-lysergic acid is catalyzed by a D-lysergic acid-activating enzyme.[13] this compound is then formed through the epimerization of ergometrine at the C-8 position.[3] This interconversion is a reversible process.[3]

Biosynthesis_Interconversion tryptophan L-Tryptophan dmat Prenylation tryptophan->dmat dmpp DMAPP dmpp->dmat early_steps Multiple Enzymatic Steps dmat->early_steps lysergic_acid D-Lysergic Acid early_steps->lysergic_acid activation Enzymatic Activation lysergic_acid->activation ergometrine Ergometrine (C-8 R-isomer) activation->ergometrine This compound This compound (C-8 S-isomer) ergometrine->this compound epimerization Epimerization ergometrine->epimerization epimerization->this compound

Mechanism of Action

The biological activity of ergot alkaloids is primarily attributed to the C-8 R-isomers (the "-ine" forms), such as ergometrine. The C-8 S-isomers (the "-inine" forms), including this compound, are generally considered to be less biologically active.[1] The mechanism of action of ergometrine involves its interaction with various receptors, particularly serotonin (B10506) (5-HT) and alpha-adrenergic receptors in smooth muscle, leading to potent vasoconstriction and uterine contractions.[14][15] While this compound can be present in biological systems, its contribution to the overall pharmacological effect is considered minimal compared to ergometrine.

Conclusion

This compound, as the epimer of ergometrine, is an important component of the ergot alkaloid profile in Claviceps purpurea. While its direct discovery is linked to that of ergometrine, its isolation is often achieved through the chemical conversion of the more abundant ergometrine. The detailed protocols and data presented in this guide offer a valuable resource for researchers working on the extraction, characterization, and potential applications of this and other ergot alkaloids. A thorough understanding of the interconversion between ergometrine and this compound is critical for accurate quantification and for assessing the biological activity of ergot extracts.

References

Ergometrinine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ergometrinine

Introduction

This compound is a prominent member of the ergot alkaloid family, a class of compounds produced by fungi of the Claviceps genus, most notably Claviceps purpurea.[1][2] These fungi commonly infect cereal grains and grasses.[3] this compound is the C-8 epimer of ergometrine, a related ergot alkaloid with significant pharmacological applications.[4][5] While ergometrine is known for its potent uterotonic activity, this compound is generally considered to be the biologically inactive isomer.[1][5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound possesses a complex tetracyclic ergoline (B1233604) ring system, which is the foundational structure for all ergot alkaloids.[2][3] Attached to this core is a propanolamide side chain.

  • IUPAC Name : (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.[1][4][6][7]

  • Molecular Formula : C₁₉H₂₃N₃O₂.[1][6]

  • Synonyms : Ergobasinin, Ergometrinin, Isoergometrine.[4]

The core structure is a tetracyclic system known as ergoline.[2] The side chain, derived from (S)-alaninol, is attached to the C-8 position of this ergoline core.[8]

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical determinant of its physical properties and biological inactivity. The molecule contains multiple chiral centers, with the key distinction from its pharmacologically active epimer, ergometrine, occurring at the C-8 position.[5][8]

  • Absolute Configuration : The systematic name defines the stereocenters as (6aR, 9S) for the ergoline ring and (2S) for the side chain.[1][6][7] The key stereogenic centers are located at C-5, C-8, and C-10 within the ergoline ring system.[8]

  • Epimerization : this compound is the C-8-(S) isomer, while the biologically active ergometrine is the C-8-(R) isomer.[1][3][5][9] This difference in spatial arrangement at a single carbon atom leads to a significant change in biological function. The two epimers are interconvertible, particularly in solution.[1][9] This conversion can be influenced by factors such as pH, temperature, and light.[9]

The conformation of the tetracyclic ergoline skeleton has been elucidated through crystallographic studies. Ring C, which is fused to the aromatic portion, adopts a nearly planar envelope conformation.[1][7] Ring D exhibits a slightly distorted chair conformation and is involved in an intramolecular hydrogen bond.[1][7]

Quantitative Physicochemical and Crystallographic Data

The following tables summarize key quantitative data for this compound.

Identifier Value Reference
CAS Number479-00-5[4][6]
Molecular Weight325.40 g/mol [1][7]
Molecular FormulaC₁₉H₂₃N₃O₂[1][6]

Table 1: General Chemical Identifiers

Crystal Parameter Value Reference
Crystal SystemOrthorhombic[1][7]
Space GroupP2₁2₁2₁[1]
Unit Cell a7.4097 (5) Å[1][7]
Unit Cell b12.7313 (7) Å[1][7]
Unit Cell c18.2648 (9) Å[1][7]
Unit Cell Volume (V)1723.01 (17) ų[1][7]
Molecules per Unit Cell (Z)4[1][7]
Calculated Density1.254 Mg m⁻³[10]

Table 2: Single-Crystal X-ray Diffraction Data

Experimental Protocols

Epimerization of Ergometrine to this compound

The conversion of the biologically active ergometrine to its inactive epimer, this compound, is a key experimental procedure for obtaining this compound for research purposes.[1]

Methodology:

  • Dissolution : 40 mg of ergometrine maleate (B1232345) salt is dissolved in 100 ml of methanol (B129727) in a 250 ml round-bottom flask.[1]

  • Basification : 4 ml of a 28% ammonium (B1175870) hydroxide (B78521) solution is added to the methanol solution.[1]

  • Incubation : The resulting mixture is stored at 40 °C in darkness for a period of 4 days to facilitate the epimerization reaction.[1]

  • Monitoring and Purification : After the incubation period, liquid chromatography is used to confirm the presence of both ergometrine and the product, this compound.[1] Preparative High-Performance Liquid Chromatography (HPLC) is then employed to isolate and purify the this compound.[1][7]

Single-Crystal X-ray Crystallography

The definitive determination of this compound's absolute configuration and solid-state conformation was achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Selection : A suitable single crystal of this compound with dimensions of approximately 0.20 × 0.05 × 0.02 mm is selected.[1]

  • Data Collection : Data is collected on a diffractometer using Cu Kα radiation at a temperature of 298 K.[1][7]

  • Absorption Correction : An absorption correction is applied to the collected data.[1]

  • Structure Solution and Refinement : The crystal structure is solved and refined to yield the final atomic coordinates and crystallographic parameters.[1] The absolute configuration was ultimately established by relating it to the known configuration of its precursor, ergometrine.[1]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

stereochemical_relationship ergometrine Ergometrine (C-8 R-epimer) Biologically Active This compound This compound (C-8 S-epimer) Biologically Inactive ergometrine->this compound Epimerization (e.g., base, heat) This compound->ergometrine Epimerization

Caption: Stereochemical relationship between ergometrine and this compound.

experimental_workflow cluster_start Starting Material cluster_process Epimerization Protocol cluster_analysis Purification & Analysis start Ergometrine Maleate dissolve 1. Dissolve in Methanol start->dissolve add_base 2. Add Ammonium Hydroxide dissolve->add_base incubate 3. Incubate at 40°C in darkness for 4 days add_base->incubate hplc_prep 4. Preparative HPLC incubate->hplc_prep Mixture of Epimers product This compound hplc_prep->product Isolation

Caption: Workflow for the preparation of this compound from ergometrine.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Ergometrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ergometrinine, an ergot alkaloid and the C-8 epimer of ergometrine. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

This compound is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which infects cereal grains and grasses.[1][2] It is the C-8 (S)-isomer of ergometrine, a potent uterotonic agent used in obstetrics.[1][2][3] The two compounds exist in equilibrium and can be interconverted under specific conditions, a process known as epimerization.[1][2][3] While ergometrine is biologically active, this compound has historically been considered the inactive epimer, though recent studies have begun to explore its potential bioactivity.[1][3] This guide details its fundamental properties, analytical methods, and molecular interactions.

Physical and Chemical Properties

This compound's identity is defined by its unique stereochemistry at the C-8 position of the ergoline (B1233604) ring system. This seemingly minor structural difference from its epimer, ergometrine, results in distinct physical and chemical characteristics.

Quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that some reported values, such as melting point, show variation in the literature, which may be attributed to the analysis of different forms (e.g., free base vs. isotopically labeled).

PropertyValueSource(s)
IUPAC Name (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[4]
Synonyms Ergonovinine, Ergobasinine, Isoergometrine[4]
CAS Number 479-00-5[5]
Molecular Formula C₁₉H₂₃N₃O₂[1][4][5][6]
Molar Mass 325.41 g/mol [5][6]
Melting Point 195-196 °C (with decomposition)[5]
144-146 °C (for N-¹³CD₃ labeled version)[7]
Appearance Colorless crystals[1]

Single-crystal X-ray diffraction has provided detailed structural information for this compound. The molecule crystallizes in an orthorhombic system.

ParameterValueSource(s)
Crystal System Orthorhombic[1][2]
Space Group P2₁2₁2₁[1][2]
Unit Cell Dimensions a = 7.4097 (5) Å[1][2]
b = 12.7313 (7) Å[1][2]
c = 18.2648 (9) Å[1][2]
Unit Cell Volume 1723.01 (17) ų[1][2]
Molecules per Unit Cell (Z) 4[1][2]
Calculated Density 1.254 Mg m⁻³[2]

This compound exists in a dynamic equilibrium with its R-epimer, ergometrine. This epimerization is a critical factor in its handling, analysis, and biological activity.

  • Influencing Factors : The conversion is influenced by changes in pH, temperature, light, and the type of solvent used.[3] Aqueous solvents can facilitate this interconversion.[3]

  • Stability in Solvents : Ergometrine is reported to be relatively stable with minimal epimerization to this compound compared to other ergot alkaloids when stored under controlled conditions.[8] For long-term storage of analytical standards, chloroform (B151607) is recommended as it shows no epimerization even at 20°C.[8] Storage in acetonitrile, a common solvent for HPLC, should be at -20°C or below to maintain stability.[8]

  • Light Sensitivity : Like its epimer, this compound is sensitive to light. Ergometrine solutions are known to darken upon exposure to light and with age, indicating degradation.[9][10]

G cluster_epimerization Epimerization of Ergoline Alkaloids Ergometrine Ergometrine (C-8 R-isomer) Biologically Active This compound This compound (C-8 S-isomer) Less Active Ergometrine->this compound pH, heat, light, aqueous solvents G cluster_workflow Analytical Workflow for this compound in Cereals A 1. Sample Homogenization B 2. Solvent Extraction (Acetonitrile/Water) A->B C 3. Centrifugation B->C D 4. Extract Clean-up (d-SPE / SPE Cartridge) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Quantification F->G G cluster_pathway Ergot Alkaloid Signaling via 5-HT₂ Receptor This compound This compound (or Ergometrine) Receptor 5-HT₂ Receptor (GPCR) This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular [Ca²⁺] IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction Ca->Response PKC->Response Modulates

References

A Technical Guide to the Ergometrinine Biosynthesis Pathway in Claviceps purpurea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Claviceps purpurea, commonly known as the ergot fungus, is a parasitic ascomycete renowned for its production of a diverse class of pharmacologically significant indole (B1671886) alkaloids known as ergot alkaloids.[1][2][3] These metabolites are biosynthetically derived from L-tryptophan and represent the largest group of fungal nitrogenous compounds found in nature.[1][2][3] Among these, the simple lysergic acid amides, ergometrine (also known as ergonovine) and its epimer ergometrinine, are of significant clinical importance.[1][4] Ergometrine is widely used in obstetrics to prevent postpartum hemorrhage due to its potent uterotonic activity.[4][5][6]

This compound is the C-8 epimer of ergometrine and generally exhibits weaker biological activity.[7] The two exist in an equilibrium, with the biosynthetic pathway primarily yielding the pharmacologically active ergometrine. This guide provides an in-depth technical overview of the core biosynthetic pathway leading to ergometrine and its subsequent epimerization to this compound in Claviceps purpurea, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental methodologies used in its study.

The Core Biosynthesis Pathway

The biosynthesis of ergometrine is a complex, multi-step process encoded by a cluster of genes known as the ergot alkaloid synthesis (eas) cluster.[8][9] The pathway can be conceptually divided into three major stages: the formation of the tetracyclic ergoline (B1233604) ring, the modification of this scaffold to produce D-lysergic acid, and the final nonribosomal peptide synthetase (NRPS)-mediated assembly of ergometrine.

Stage 1: Formation of the Ergoline Ring

The pathway initiates with the prenylation of L-tryptophan, the first committed step in ergot alkaloid synthesis.[10]

  • Prenylation of L-Tryptophan: The enzyme 4-dimethylallyltryptophan synthase (DmaW) catalyzes the C4-prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields 4-(γ,γ-dimethylallyl)tryptophan (DMAT).[8][9][10] DmaW is considered a rate-limiting enzyme in the pathway.[4]

  • N-Methylation: DMAT is subsequently N-methylated by a methyltransferase (EasF) to form 4-dimethyl-L-abrine (N-Me-DMAT).[10]

  • Chanoclavine-I Formation: A series of oxidative reactions and cyclizations convert N-Me-DMAT into chanoclavine-I. This segment of the pathway involves at least two enzymes: an FAD-dependent oxidoreductase (EasE) and a catalase (EasC).[9]

  • Agroclavine Formation: Chanoclavine-I is converted to chanoclavine-I aldehyde by a dehydrogenase (EasD), which is then cyclized to form the first tetracyclic ergoline intermediate, agroclavine.[10]

Stage 2: Synthesis of D-Lysergic Acid

From agroclavine, the pathway proceeds through further oxidative steps to yield the central precursor, D-lysergic acid.

  • Elymoclavine (B1202758): Agroclavine is hydroxylated to produce elymoclavine. This step is believed to involve cytochrome P-450 monooxygenases.[8]

  • D-Lysergic Acid: Elymoclavine is subsequently oxidized to paspalic acid and then to D-lysergic acid.[8] The enzyme CloA is responsible for the oxidation of elymoclavine to lysergic acid.[11]

Stage 3: NRPS-Mediated Assembly of Ergometrine and Epimerization

The final step involves the condensation of D-lysergic acid with an amino acid, catalyzed by a nonribosomal peptide synthetase (NRPS) system.

  • Activation and Condensation: The formation of ergometrine is catalyzed by a bi-enzymatic NRPS system. Lysergyl peptide synthetase 2 (LpsB) activates D-lysergic acid via adenylation and binds it as a thioester.[12] A separate monomodular NRPS, ergometrine synthetase (LpsC), activates alanine (B10760859) and catalyzes its condensation with the LpsB-bound D-lysergic acid to form a lysergyl-alanine intermediate.[4][12]

  • Reductive Release: The LpsC enzyme possesses a C-terminal reductase (R) domain.[4] This domain catalyzes the NADPH-dependent reduction of the thioester-bound lysergyl-alanine, releasing the final product, ergometrine (D-lysergyl-L-alaninol).[4][12]

  • Epimerization to this compound: Ergometrine can spontaneously epimerize at the C-8 position to form its diastereomer, this compound. This reaction is reversible and can be influenced by factors such as pH, solvent, and temperature.[7]

Below is a diagram illustrating the complete biosynthetic pathway.

Ergometrinine_Biosynthesis cluster_precursors Precursors cluster_intermediates Ergoline Ring Formation cluster_lysergic_acid Lysergic Acid Formation cluster_final_products Final Product Assembly tryptophan L-Tryptophan dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat DmaW (easD) dmapp DMAPP dmapp->dmat DmaW (easD) n_me_dmat N-Me-DMAT dmat->n_me_dmat EasF chanoclavine Chanoclavine-I n_me_dmat->chanoclavine EasE, EasC agroclavine Agroclavine chanoclavine->agroclavine EasD, EasA, EasG elymoclavine Elymoclavine agroclavine->elymoclavine P450 Monooxygenases lysergic_acid D-Lysergic Acid elymoclavine->lysergic_acid CloA ergometrine Ergometrine lysergic_acid->ergometrine LpsB, LpsC (NRPS) + NADPH This compound This compound ergometrine->this compound Epimerization alanine L-Alanine alanine->ergometrine LpsB, LpsC (NRPS) + NADPH

Caption: this compound biosynthesis pathway in Claviceps purpurea.

Key Genes and Enzymes

The synthesis of ergometrine is governed by the eas gene cluster. The table below summarizes the core genes and their corresponding enzymes involved in the pathway.

GeneEnzyme/ProteinFunction in Pathway
dmaW Dimethylallyltryptophan synthaseCatalyzes the first committed step: prenylation of L-tryptophan to DMAT.[8][9]
easF N-methyltransferaseN-methylation of DMAT.[10]
easE FAD-dependent oxidoreductaseInvolved in the multi-step conversion of N-Me-DMAT to chanoclavine-I.[9]
easC CatalaseWorks in conjunction with EasE in the formation of chanoclavine-I.[8][9]
easD DehydrogenaseConverts chanoclavine-I to chanoclavine-I aldehyde.[4]
easA/G OxidoreductasesInvolved in the cyclization of chanoclavine-I aldehyde to form the ergoline ring of agroclavine.[10]
cloA MonooxygenaseCatalyzes the oxidation of elymoclavine to D-lysergic acid.[11]
lpsB Lysergyl peptide synthetase 2 (NRPS)Activates D-lysergic acid by adenylation and binds it as a thioester.[12][13]
lpsC Ergometrine synthetase (NRPS)Activates alanine, condenses it with D-lysergic acid, and performs reductive release to form ergometrine.[4][8][9]

Quantitative Production Data

The production of ergometrine can be influenced by strain genetics, fermentation conditions, and the application of metabolic engineering or epigenetic modifiers. Below is a summary of reported production titers.

Fungal StrainConditionErgometrine Titer (mg/L)Total Alkaloid Titer (mg/L)Reference
Claviceps purpurea Cp-1Standard Fermentation~47.7~89.9--INVALID-LINK--[14]
Claviceps purpurea Cp-1Fermentation with 500 µM SAHA (epigenetic modifier)95.4179.7--INVALID-LINK--[14]
Claviceps paspali WTStandard Fermentation~390Not specified--INVALID-LINK--[13]
Claviceps paspali ∆easOGene knockout mutant1559.36Not specified--INVALID-LINK--[13]

Experimental Methodologies

The study of this compound biosynthesis employs a range of techniques from classical fermentation to modern molecular biology.

Fermentation Protocol for Ergot Alkaloid Production

This generalized protocol is based on submerged culture methods described for Claviceps species.[5][15][16]

  • Strain and Pre-culture:

    • Select a high-producing Claviceps purpurea strain (e.g., ATCC 20102).[17]

    • Grow mycelia on a suitable agar (B569324) medium (e.g., T2 agar) for 14-21 days at 25°C.[5]

  • Seed Culture:

    • Inoculate a seed culture medium (e.g., 100 g/L sucrose (B13894), 10 g/L citric acid, 1 g/L Ca(NO₃)₂, 0.5 g/L KH₂PO₄, 0.25 g/L MgSO₄·7H₂O) with agar plugs from the pre-culture.[5]

    • Incubate at 25°C on a rotary shaker (150 rpm) for 5-7 days.

  • Production Fermentation:

    • Transfer the seed culture (e.g., 10-20% v/v) into a larger volume of production medium. The production medium often has a high sucrose concentration and a controlled nitrogen source (e.g., ammonium (B1175870) nitrate).[15]

    • Maintain fermentation at 24-25°C with aeration for 10-14 days.[5][18] The pH is typically controlled between 5.2 and 6.8.[18]

  • Sampling and Analysis:

    • Withdraw samples periodically to monitor growth and alkaloid production using HPLC.

Extraction and Quantification Protocol
  • Extraction:

    • Adjust the pH of the culture filtrate to be alkaline (e.g., pH 8.5) with Na₂CO₃.[5]

    • Perform liquid-liquid extraction of the alkaloids from the aqueous phase into an organic solvent like chloroform.[5]

    • Evaporate the organic solvent to obtain the crude alkaloid extract.

  • Quantification:

    • Redissolve the extract in a suitable solvent (e.g., methanol).

    • Analyze using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS).[19]

    • Use isotopically labeled internal standards (e.g., ergometrine-(N-¹³CD₃)) for accurate quantification to correct for matrix effects.[20][21]

    • Separation is typically achieved on a C18 column with a gradient of mobile phases such as water and acetonitrile (B52724) containing formic acid or ammonium carbonate.

Genetic Manipulation Workflow

Gene knockout and heterologous expression are crucial for elucidating gene function in the pathway.[8][13] The following diagram outlines a typical workflow for creating a gene knockout mutant to enhance ergometrine production.

Experimental_Workflow start 1. Select Target Gene (e.g., competing pathway gene) construct 2. Construct Knockout Vector (Homologous arms + resistance marker) start->construct transform 4. Protoplast Transformation (e.g., PEG-mediated) construct->transform protoplast 3. Prepare C. purpurea Protoplasts protoplast->transform selection 5. Selection of Transformants (on selective medium) transform->selection verification 6. Molecular Verification (PCR, Southern Blot) selection->verification ferment 7. Fermentation of Verified Mutants verification->ferment analyze 8. HPLC-MS/MS Analysis (Compare ergometrine titer to WT) ferment->analyze end Result: Gene Function Elucidated / Production Strain Improved analyze->end

Caption: Workflow for genetic analysis of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Claviceps purpurea is a well-defined pathway involving a dedicated gene cluster that orchestrates the assembly of the ergoline ring and its subsequent modification into D-lysergic acid and finally ergometrine. The key final step is an NRPS-mediated condensation with alanine, a process that highlights the fungus's sophisticated metabolic capabilities. While the primary product is the pharmacologically active ergometrine, its inactive epimer, this compound, is readily formed.

Future research will likely focus on several key areas:

  • Pathway Regulation: A deeper understanding of the regulatory networks that control the expression of the eas cluster could unlock new strategies for yield improvement.

  • Enzyme Engineering: Modification of the NRPS enzymes (LpsB and LpsC) could allow for the "unnatural" incorporation of different amino acids, leading to the combinatorial biosynthesis of novel lysergic acid amides with potentially new pharmacological properties.

  • Strain Improvement: Continued application of genetic and epigenetic tools will be crucial for developing industrial strains of C. purpurea with enhanced and more stable production of ergometrine, reducing the cost and complexity of manufacturing this vital pharmaceutical.

References

Ergometrine vs. Ergometrinine: A Fundamental Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental differences between the ergot alkaloids ergometrine and ergometrinine. The document elucidates their distinct chemical, pharmacological, and clinical profiles, offering valuable insights for research and drug development endeavors.

Core Chemical Differences: A Matter of Stereochemistry

Ergometrine and this compound are stereoisomers, specifically C-8 epimers, sharing the same molecular formula (C19H23N3O2) and molecular weight (325.41 g/mol ).[1][2] The critical distinction lies in the spatial orientation of the substituent at the C-8 position of the ergoline (B1233604) ring.[3][4] Ergometrine is the dextrorotatory (d) isomer, also referred to as the C-8-R-isomer, while this compound is the levorotatory (l) isomer, or C-8-S-isomer.[1][4] This seemingly minor variation in three-dimensional structure results in profound differences in their biological activity. These two epimers are interconvertible, a process that can be influenced by factors such as pH and temperature.[3][4]

G cluster_isomers Stereoisomeric Relationship Ergometrine\n(d-isomer, C-8-R) Ergometrine (d-isomer, C-8-R) This compound\n(l-isomer, C-8-S) This compound (l-isomer, C-8-S) Ergometrine\n(d-isomer, C-8-R)->this compound\n(l-isomer, C-8-S) Epimerization

Caption: Interconversion of Ergometrine and this compound.

Pharmacological Disparity: Activity vs. Inactivity

The stereochemical difference between ergometrine and this compound is the primary determinant of their pharmacological profiles. Ergometrine is a potent, biologically active compound, whereas this compound is generally considered to be biologically inactive or to possess significantly lower activity.[5]

Ergometrine: Ergometrine exerts its primary pharmacological effects through the stimulation of smooth muscle contraction, particularly in the uterus and blood vessels.[6][7] This activity is mediated by its interaction with a range of G-protein coupled receptors, including:

  • Serotonin (5-HT) Receptors: Ergometrine has a high affinity for 5-HT2 receptors.[8] Agonism at these receptors in the uterine smooth muscle is a key mechanism for its oxytocic effects.[9]

  • Alpha-Adrenergic Receptors: It also stimulates alpha-adrenergic receptors, contributing to its vasoconstrictive properties.[7][8] Studies have shown that ergometrine directly activates postsynaptic alpha-1 adrenoceptors.[10]

  • Dopamine Receptors: Ergometrine exhibits some activity at dopaminergic receptors.[8]

The activation of these receptors leads to an increase in intracellular calcium concentrations within smooth muscle cells, which in turn activates the contractile proteins actin and myosin, resulting in forceful and rhythmic contractions.[8]

This compound: In stark contrast, this compound is often referred to as the inactive isomer.[5] While not entirely devoid of biological effect in all contexts, its activity is substantially diminished compared to ergometrine. For instance, one study noted that this compound demonstrated only 3.9% of the uterine contraction effect of ergometrine.[4] Due to this low potency, this compound has no established clinical applications.

Quantitative Pharmacological Data

Quantitative data on the receptor binding affinities of ergometrine are not extensively available in the public domain, and such data for this compound are even more scarce. The following table summarizes the available information.

ParameterErgometrineThis compoundReference(s)
Receptor Binding
α1-Adrenoceptor (KD)0.41 µMNot available[10]
Histamine (B1213489) H2 Receptor (pKi)< 4.5Not available[11]
Functional Activity
Uterine ContractionPotent agonistVery weak agonist (approx. 3.9% of ergometrine's activity)[4]

Note: The lack of comprehensive Ki values for a wide range of receptors highlights a gap in the publicly available research data.

Clinical Relevance and Applications

The profound differences in pharmacological activity translate directly to their clinical utility.

Ergometrine: Ergometrine is a well-established pharmaceutical agent used in obstetrics.[12] Its primary clinical indications are:

  • Prevention and treatment of postpartum hemorrhage: By inducing strong uterine contractions, ergometrine helps to constrict blood vessels at the placental site, thereby controlling bleeding.[7]

  • Active management of the third stage of labor: It is often used to facilitate the delivery of the placenta and maintain uterine tone.[12]

Ergometrine is available for oral, intramuscular, and intravenous administration.[6] It is also formulated in combination with oxytocin (B344502) under the trade name Syntometrine to enhance its uterotonic effects.[13]

This compound: Due to its pharmacological inactivity, this compound has no clinical applications.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of ergometrine and this compound for a specific receptor (e.g., 5-HT2A).

Objective: To determine the inhibition constant (Ki) of the test compounds for the target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-ketanserin for 5-HT2A).

  • Unlabeled test compounds (ergometrine and this compound).

  • Assay buffer.

  • Scintillation fluid and counter.

  • 96-well filter plates.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of ergometrine and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds.

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates and wash with cold assay buffer to separate the membrane-bound radioligand from the unbound.

  • Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Receptor Binding Assay Workflow start Prepare Reagents assay Set up Assay Plate (Membranes, Radioligand, Test Compound) start->assay incubation Incubate to Reach Equilibrium assay->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis end Determine Binding Affinity analysis->end G cluster_pathway Ergometrine Signaling Pathway in Smooth Muscle Ergometrine Ergometrine Receptor 5-HT2 / α1-Adrenergic Receptor Ergometrine->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_Influx Ca²⁺ Influx DAG->Ca_Influx activates channels for Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Increase [Ca²⁺]i ↑ Ca_Release->Ca_Increase Ca_Influx->Ca_Increase Contraction Smooth Muscle Contraction Ca_Increase->Contraction

References

A Technical Guide to the Historical Context of Ergometrinine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the historical context of ergometrinine research, tracing its origins from the early 20th-century exploration of ergot alkaloids to its characterization as a stereoisomer of the pharmacologically significant ergometrine. The document outlines the key experiments, presents physicochemical data, and details the methodologies that defined the initial understanding of this compound.

Introduction: The Dawn of Ergot Alkaloid Isomerism

The story of this compound is intrinsically linked to the discovery and investigation of its potent stereoisomer, ergometrine (also known as ergonovine). In the early 1930s, extensive research focused on isolating the water-soluble, uterotonic principle of ergot, a fungus (Claviceps purpurea) that grows on rye. This culminated in the independent isolation of ergometrine by several groups, most notably by Dudley and Moir in 1932.[1]

It was during the intensive chemical and pharmacological investigation of ergometrine in the mid-1930s that the existence of a closely related, yet pharmacologically distinct, isomer became apparent. This isomer, this compound, was identified as the C-8 epimer of ergometrine, differing only in the spatial arrangement of the substituent at position 8 of the ergoline (B1233604) nucleus. The initial research was therefore centered on separating this new entity, characterizing its physical and chemical properties, and understanding its relationship with the pharmacologically active ergometrine.

The Foundational Research of Smith and Timmis (1936)

The first detailed characterization of this compound is credited to Sydney Smith and Geoffrey M. Timmis. Their 1936 publication, "The alkaloids of ergot. Part VI. This compound," laid the groundwork for understanding this isomer.[1] Their work established that ergot alkaloids often exist as pairs of interconvertible isomers, with one form being pharmacologically potent and the other significantly less so.

Experimental Protocols

The methodologies employed by Smith and Timmis were foundational in alkaloid chemistry. Below are the key experimental protocols derived from their and contemporary research.

The initial challenge was the separation of this compound from the more abundant ergometrine in ergot extracts. The process involved several stages of extraction and purification.

Experimental Workflow for Isolation:

G cluster_extraction Initial Extraction cluster_partition Solvent Partitioning cluster_crystallization Fractional Crystallization A Defatted Ergot Powder B Extraction with Aqueous Acetone A->B C Concentration of Extract B->C D Acidification and Ether Extraction (to remove fatty impurities) C->D E Basification with Ammonia D->E F Extraction of Alkaloids into Chloroform (B151607) E->F G Concentration of Chloroform Extract F->G H Fractional Crystallization from Benzene G->H I Separation of Ergometrine and this compound Crystals H->I

Caption: Early workflow for the isolation of this compound.

Protocol Details:

  • Extraction: Powdered and defatted ergot was extracted with aqueous acetone.

  • Acid-Base Extraction: The extract was concentrated, acidified, and washed with ether to remove impurities. The aqueous layer was then made alkaline with ammonia, and the alkaloids were extracted into chloroform.

  • Fractional Crystallization: The chloroform extract was concentrated, and the residue was subjected to fractional crystallization from benzene. Ergometrine, being less soluble, would crystallize first, followed by this compound.

A key discovery was the ability to convert the pharmacologically active ergometrine into its less active isomer, this compound. This process, known as epimerization, was achieved by heating an acidic solution of ergometrine.

Experimental Protocol for Epimerization:

  • Dissolution: Ergometrine was dissolved in an acidic solution (e.g., dilute acetic acid).

  • Heating: The solution was heated under reflux for several hours.

  • Isolation: The resulting mixture was cooled, made alkaline, and the alkaloids were extracted.

  • Purification: this compound was then purified from the mixture by fractional crystallization.

Logical Relationship of Epimerization:

G Ergometrine Ergometrine (C-8 R-isomer) This compound This compound (C-8 S-isomer) Ergometrine->this compound Heat in Acidic Solution This compound->Ergometrine Alkaline Conditions

Caption: Epimerization relationship between ergometrine and this compound.

Physicochemical Characterization

Smith and Timmis meticulously documented the physicochemical properties of this compound, which were crucial in establishing it as a distinct compound from ergometrine.

Table 1: Physicochemical Properties of Ergometrine and this compound (circa 1936)

PropertyErgometrineThis compound
Melting Point 162-164 °C195-197 °C (with decomposition)
Specific Rotation +45° (in chloroform)+395° (in chloroform)
Solubility More soluble in benzeneLess soluble in benzene
Crystalline Form PrismsNeedles

Note: The exact values reported in historical literature may vary slightly between different studies and purification methods.

Early Pharmacological Assessment

The primary pharmacological interest in the 1930s was the potent uterotonic (uterine-contracting) activity of ergot alkaloids. Early studies on this compound consistently demonstrated that it possessed significantly lower biological activity compared to ergometrine.

Experimental Protocol for Uterine Contraction Assay (Isolated Rabbit Uterus):

  • Tissue Preparation: A segment of the uterus from a virgin rabbit was suspended in a bath of oxygenated Ringer-Locke solution at 37°C.

  • Recording: The uterine contractions were recorded on a kymograph using a lever system.

  • Drug Administration: Known concentrations of ergometrine and this compound were added to the bath.

  • Observation: The amplitude and frequency of uterine contractions were measured and compared.

Table 2: Comparative Pharmacological Activity

CompoundUterotonic Activity (Rabbit Uterus)
Ergometrine High Potency
This compound Very Low to Negligible Potency

These findings solidified the understanding that the stereochemistry at the C-8 position was critical for the pharmacological activity of this class of ergot alkaloids.

The Work of Stoll and Hofmann and the Advent of Synthesis

The research of Arthur Stoll and Albert Hofmann at Sandoz was pivotal in the chemistry of ergot alkaloids. In 1937, they achieved the first partial synthesis of ergometrine by coupling lysergic acid with L-(+)-2-aminopropanol.[2] This synthetic capability further illuminated the relationship between lysergic acid and its isomer, isolysergic acid, which are the precursors to ergometrine and this compound, respectively. Their work confirmed that the pharmacological activity resided in the derivatives of lysergic acid, while the derivatives of isolysergic acid were largely inactive.

Signaling Pathway of Uterine Contraction (Simplified Historical Perspective):

While the precise molecular targets were not fully understood in the 1930s, the general understanding was that these alkaloids acted on specific receptors in smooth muscle tissue.

Ergometrine Ergometrine Receptor Uterine Smooth Muscle Receptor Ergometrine->Receptor High Affinity Binding This compound This compound This compound->Receptor Low Affinity Binding Contraction Uterine Contraction Receptor->Contraction Signal Transduction

Caption: Early conceptual model of ergometrine and this compound action.

Conclusion

The historical context of this compound research is a classic example of the importance of stereochemistry in pharmacology. Initially identified as a less active companion to the clinically significant ergometrine, the study of this compound was crucial in understanding the structure-activity relationships of ergot alkaloids. The pioneering work of researchers like Smith, Timmis, Stoll, and Hofmann not only provided the foundational knowledge of these compounds but also established the experimental protocols for their isolation, characterization, and interconversion that paved the way for the development of semi-synthetic ergot derivatives and a deeper understanding of their mechanisms of action.

References

Ergometrinine molecular formula and molar mass

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergometrinine is an ergot alkaloid and the l-isomer of ergometrine.[1] As a stereoisomer, it shares the same molecular formula and molar mass with its d-isomer counterpart, ergometrine, but differs in its three-dimensional structure. This document provides the core physicochemical data for this compound, specifically its molecular formula and molar mass, which are fundamental parameters in chemical and pharmacological research.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.

ParameterValue
Molecular FormulaC₁₉H₂₃N₃O₂[1][2]
Molar Mass325.412 g·mol⁻¹[1]
Charge0[2]

Methodology for Data Determination

The molecular formula is determined through elemental analysis and high-resolution mass spectrometry. The molar mass is calculated based on the molecular formula using standard atomic weights. For instance, the molar mass of C₁₉H₂₃N₃O₂ is computed by summing the atomic masses of 19 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.[3][4]

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Ergometrinine_Properties Compound This compound Formula Molecular Formula C₁₉H₂₃N₃O₂ Compound->Formula has MolarMass Molar Mass 325.412 g/mol Compound->MolarMass has

Caption: Core molecular properties of this compound.

References

Spectroscopic Profile of Ergometrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ergometrinine, an epimer of the ergot alkaloid ergometrine. The information presented herein is intended to support research, quality control, and drug development activities involving this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.83d1.1
H-4α3.12dd15.5, 4.8
H-4β2.89dd15.5, 1.8
H-53.45m
H-7α2.75m
H-7β2.65m
H-83.89t4.8
H-96.34s
H-103.20m
H-127.18d8.4
H-136.98t8.4
H-147.08d8.4
H-1'3.95m
H-2'1.05d6.6
H-3'3.40m
N₆-CH₃2.38s
N₁-H10.85s
O-H4.65t5.5
N-H (amide)7.90d8.2

Data compiled from publicly available spectral data.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆) [1]

CarbonChemical Shift (δ, ppm)
C-2119.0
C-3108.9
C-426.9
C-562.0
C-754.0
C-842.2
C-9119.0
C-10136.1
C-11127.6
C-12111.0
C-13122.1
C-14109.8
C-15133.7
C-16125.7
C-17 (C=O)172.1
N₆-CH₃43.6
C-1'50.1
C-2'20.8
C-3'65.5
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its amine, amide, hydroxyl, and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound (KBr Wafer)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group)
~3280StrongN-H stretch (indole and amide)
~2930MediumC-H stretch (aliphatic)
~1645StrongC=O stretch (amide I)
~1540MediumN-H bend (amide II)
~1450MediumC=C stretch (aromatic)
~1270MediumC-N stretch
~1050MediumC-O stretch (hydroxyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺326.1858
Fragment282
Fragment265
Fragment223
Fragment208
Fragment182
Fragment154

Fragmentation data is dependent on the ionization technique and collision energy used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound standard.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64.

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs should be used.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Wafer):

  • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Instrument Parameters (FTIR Spectrometer):

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of the empty sample compartment or a pure KBr pellet should be collected as the background.

Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters (Triple Quadrupole or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Collision Energy: This will need to be optimized for the specific instrument and precursor ion to obtain a characteristic fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of this compound.

Spectroscopic_Workflow_this compound cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Identification Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS/MS) Sample->MS Structure_Elucidation Structural Elucidation (Functional Groups, Connectivity) NMR->Structure_Elucidation IR->Structure_Elucidation Fragmentation_Analysis Fragmentation Pattern (Molecular Weight, Fragments) MS->Fragmentation_Analysis Database_Comparison Database Comparison Structure_Elucidation->Database_Comparison Fragmentation_Analysis->Database_Comparison Final_ID This compound Identification Database_Comparison->Final_ID

Caption: Workflow for the spectroscopic identification of this compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation.

References

A Comprehensive Technical Guide to the Solubility of Ergometrinine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of ergometrinine, an ergot alkaloid. Due to a lack of specific quantitative data in publicly available literature, this document focuses on established qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining precise solubility values. This guide is intended to support research, drug development, and formulation activities involving this compound.

Introduction to this compound

This compound is an ergot alkaloid and the l-isomer of ergometrine.[1] Like other ergot alkaloids, it is a complex molecule with a tetracyclic ergoline (B1233604) ring system.[2] Its chemical structure influences its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and analytical characterization.

Qualitative Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. The following table summarizes the known solubility characteristics of this compound in several organic solvents and water.

SolventQualitative Solubility
PyridineFreely Soluble
ChloroformModerately Soluble
Alcohol (e.g., Ethanol)Slightly Soluble
AcetoneSlightly Soluble
WaterNearly Insoluble

This information suggests that this compound has a preference for less polar to moderately polar organic solvents over highly polar solvents like water.

Experimental Protocol for Determination of this compound Solubility

The following is a detailed, generalized experimental protocol for the quantitative determination of this compound solubility in various organic solvents. This method is based on the widely used shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (e.g., pyridine, chloroform, ethanol, acetone) of analytical grade

  • Deionized water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in understanding and determining the solubility of this compound, the following diagrams are provided.

experimental_workflow start Start: Excess this compound + Organic Solvent equilibration Equilibration (Thermostatic Shaker) start->equilibration centrifugation Centrifugation/ Settling equilibration->centrifugation filtration Filtration of Supernatant (0.22 µm filter) centrifugation->filtration dilution Dilution of Filtrate filtration->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification end End: Determine Solubility (mg/mL) quantification->end

Caption: Experimental workflow for determining the solubility of this compound.

solubility_polarity_relationship cluster_polarity Solvent Polarity cluster_solubility This compound Solubility high_polarity High low_solubility Low high_polarity->low_solubility e.g., Water medium_polarity Medium medium_solubility Medium medium_polarity->medium_solubility e.g., Chloroform medium_polarity->low_solubility e.g., Acetone, Ethanol low_polarity Low high_solubility High low_polarity->high_solubility e.g., Pyridine

Caption: Logical relationship between solvent polarity and this compound solubility.

Conclusion

References

The Stereochemical Basis for the Biological Inactivity of Ergometrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergometrine is a potent ergot alkaloid renowned for its uterotonic and vasoconstrictive properties, mediated primarily through its interaction with serotonergic (5-HT) and α-adrenergic receptors. In stark contrast, its diastereomer, ergometrinine, is widely regarded as biologically inactive. This in-depth technical guide elucidates the fundamental reasons for this pronounced difference in pharmacological activity, focusing on the critical role of stereochemistry in receptor binding and signal transduction. By examining the available quantitative data, outlining key experimental methodologies, and visualizing the relevant biological pathways, this guide provides a comprehensive explanation for the biological inactivity of this compound.

Introduction: The Significance of Stereoisomerism in Ergot Alkaloids

Ergometrine and this compound are epimers, differing only in the stereochemical configuration at the C-8 position of the ergoline (B1233604) ring structure. Ergometrine possesses the (R)-configuration at this chiral center, while this compound has the (S)-configuration. This seemingly minor structural variance has profound implications for the three-dimensional shape of the molecules, which in turn dictates their ability to bind with high affinity and specificity to their biological targets. The biological activity of ergot alkaloids is intrinsically linked to their capacity to interact with G-protein coupled receptors (GPCRs), particularly subtypes of serotonin (B10506) and α-adrenergic receptors.

Comparative Pharmacodynamics: A Tale of Two Isomers

The pharmacological effects of ergometrine are well-documented and are primarily attributed to its agonist or partial agonist activity at 5-HT2A and α1-adrenergic receptors, leading to smooth muscle contraction.[1][2] Conversely, this compound is consistently reported to be devoid of significant biological activity or to possess only a fraction of the potency of ergometrine.

Quantitative Analysis of Biological Activity

A functional comparison of their uterotonic effects reveals a stark difference in potency. One study reported that this compound exhibits a mere 3.9% of the uterine contraction activity of ergometrine, providing a clear indication of its vastly reduced biological efficacy.[3]

Table 1: Receptor Binding and Functional Potency of Ergometrine

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Primary Effect
Ergometrine 5-HT₂ₐData not consistently available~10 - 100Smooth muscle contraction
α₁-adrenergic~410 (K_d)Data not consistently availableVasoconstriction
D₂ DopamineData not consistently available~47Inhibition of prolactin secretion
This compound 5-HT₂ₐNot reported; presumed to be very highNot reportedMinimal to no smooth muscle contraction
α₁-adrenergicNot reported; presumed to be very highNot reportedMinimal to no vasoconstriction
D₂ DopamineNot reportedNot reportedMinimal to no effect

Note: The lack of quantitative binding data for this compound is a testament to its recognized biological inactivity. The values for ergometrine are compiled from various sources and may vary depending on the experimental conditions.

The Molecular Basis of Inactivity: A Stereochemical Perspective

The ergoline nucleus of ergometrine is structurally similar to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine, allowing it to bind to their respective receptors. The specific orientation of the substituent at the C-8 position is a critical determinant for optimal receptor interaction. In ergometrine, the (R)-configuration positions the propanolamide side chain in a conformation that is conducive to forming key binding interactions within the ligand-binding pocket of the 5-HT₂ₐ and α₁-adrenergic receptors.

In contrast, the (S)-configuration in this compound results in a different spatial arrangement of this side chain. This altered stereochemistry likely introduces steric hindrance, preventing the molecule from docking effectively into the receptor's active site. The inability to achieve the precise orientation required for receptor activation explains the observed lack of a significant biological response.

Visualizing the Difference: A Logical Relationship

The following diagram illustrates the logical flow from stereochemical configuration to biological activity.

cluster_0 Molecular Structure cluster_1 Stereochemistry at C-8 cluster_2 Receptor Interaction cluster_3 Biological Response Ergometrine Ergometrine R-configuration R-configuration Ergometrine->R-configuration This compound This compound S-configuration S-configuration This compound->S-configuration Favorable Binding Favorable Binding R-configuration->Favorable Binding Unfavorable Binding Unfavorable Binding S-configuration->Unfavorable Binding Active Active Favorable Binding->Active Inactive Inactive Unfavorable Binding->Inactive

Caption: Logical flow from stereochemistry to biological activity.

Signaling Pathways: The Consequence of Effective Binding

Ergometrine's interaction with 5-HT₂ₐ and α₁-adrenergic receptors triggers intracellular signaling cascades that ultimately lead to smooth muscle contraction. Both of these receptors are coupled to the Gq family of G-proteins.

Ergometrine-Induced Signaling Cascade

Upon binding of ergometrine to the receptor, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Due to its inability to effectively bind to and activate these receptors, this compound fails to initiate this signaling cascade, resulting in its biological inactivity.

Ergometrine Ergometrine Receptor 5-HT2A / α1-Adrenergic Receptor Ergometrine->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Ergometrine's signaling pathway leading to contraction.

Experimental Protocols: Assessing Receptor Binding

The determination of a compound's binding affinity for a specific receptor is typically accomplished through radioligand binding assays. The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for the 5-HT₂ₐ receptor.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., ergometrine, this compound) for the 5-HT₂ₐ receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin, a selective 5-HT₂ₐ antagonist.

  • Assay Buffer: Tris-HCl buffer with appropriate ions.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Test Compounds: Ergometrine and this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT₂ₐ antagonist (e.g., spiperone).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.

  • Incubation: To each well, add the assay buffer, [³H]Ketanserin, and either buffer (for total binding), non-specific binding control, or the test compound. Finally, add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of the wells through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

  • For each concentration of the test compound, determine the percentage of specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

  • From this curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow Visualization

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prepare_Reagents Prepare Reagents: - Membrane Prep - Radioligand - Buffers - Test Compounds Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions Prepare_Reagents->Plate_Setup Incubation Incubate at RT Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding, IC50, and Ki Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Conclusion

The biological inactivity of this compound is a direct consequence of its stereochemistry at the C-8 position. The (S)-configuration of this compound precludes effective binding to serotonin and α-adrenergic receptors, thereby preventing the initiation of the downstream signaling events that mediate the potent pharmacological effects of its (R)-epimer, ergometrine. This stark difference in activity underscores the critical importance of stereoisomerism in drug design and development, where subtle changes in three-dimensional structure can lead to a complete loss of biological function. Future research involving in silico molecular docking studies and, if feasible, X-ray crystallography of both isomers bound to their target receptors could provide even more detailed insights into the specific molecular interactions that govern their differential activities.

References

Methodological & Application

Application Note: HPLC Method for the Separation and Quantification of Ergometrine and Ergometrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergometrine is a potent oxytocic agent used for the prevention and treatment of postpartum hemorrhage. Its therapeutic efficacy is associated with its specific stereochemistry. Ergometrinine is the C8 epimer of ergometrine and is considered to be significantly less biologically active. During the synthesis, formulation, and storage of ergometrine-containing drug products, epimerization can occur, leading to the formation of this compound as an impurity. Therefore, a robust analytical method is crucial for the separation and quantification of both ergometrine and its inactive epimer, this compound, to ensure the quality, safety, and efficacy of the pharmaceutical product. This application note presents a reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of ergometrine and this compound, suitable for quality control and stability studies.

Experimental

A reversed-phase HPLC method with fluorescence detection is described for the simultaneous determination of ergometrine and this compound. The use of an alkaline mobile phase enhances the separation and stability of the epimers.

Chromatographic Conditions
ParameterCondition
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 5 mM Ammonium (B1175870) Carbonate in Water
Mobile Phase B Acetonitrile
Gradient A gradient starting with a high proportion of Mobile Phase A, with a gradual increase in Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detector Fluorescence Detector
Excitation Wavelength 330 nm
Emission Wavelength 420 nm

Data Presentation

The following tables summarize the expected quantitative data for the separation of ergometrine and this compound using the described HPLC method.

Table 1: Chromatographic Performance
AnalyteRetention Time (min)
Ergometrine~8.2
This compound~10.1

Retention times are approximate and may vary depending on the specific column and system.

Table 2: Method Validation Parameters
ParameterErgometrineThis compound
Limit of Detection (LOD) 3.23 - 6.53 µg/kgNot specified
Limit of Quantification (LOQ) 11.78 - 13.06 µg/kgNot specified
Linearity (R²) >0.99>0.99
Table 3: System Suitability Test (SST) Criteria
ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between ergometrine and this compound peaks
Tailing Factor (T) ≤ 2.0 for both peaks
%RSD of Peak Area ≤ 2.0% for 5 replicate injections of the standard

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

1. Mobile Phase A (5 mM Ammonium Carbonate): a. Weigh approximately 0.39 g of ammonium carbonate and dissolve it in 1 L of HPLC-grade water. b. Filter the solution through a 0.45 µm membrane filter and degas before use.

2. Mobile Phase B (Acetonitrile): a. Use HPLC-grade acetonitrile.

3. Standard Stock Solution (e.g., 100 µg/mL): a. Accurately weigh about 10 mg of Ergometrine Maleate (B1232345) Reference Standard and 10 mg of this compound Reference Standard. b. Dissolve each in 100 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of Mobile Phase A and B) to obtain individual stock solutions.

4. Working Standard Solution (e.g., 1 µg/mL): a. Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition. This solution will be used for system suitability testing and calibration.

Protocol 2: Sample Preparation from Pharmaceutical Tablets

1. Tablet Powdering: a. Weigh and finely powder not fewer than 20 tablets.

2. Extraction: a. Accurately weigh a portion of the powdered tablets equivalent to about 1 mg of ergometrine maleate into a 50 mL volumetric flask. b. Add approximately 25 mL of the mobile phase, and sonicate for 10 minutes to ensure complete dissolution of the active ingredient. c. Allow the solution to cool to room temperature. d. Dilute to volume with the mobile phase and mix well.

3. Filtration: a. Centrifuge a portion of the solution or filter it through a 0.45 µm syringe filter to remove any undissolved excipients.

4. Analysis: a. Inject the clear supernatant or filtrate into the HPLC system.

Visualization of Method Workflow and Analyte Relationship

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (A: 5mM (NH4)2CO3, B: ACN) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_mobile_phase->hplc_analysis prep_standards Prepare Standard Solutions (Ergometrine & this compound) system_suitability System Suitability Test (SST) prep_standards->system_suitability sample_prep Sample Preparation (Tablet Extraction) sample_prep->hplc_analysis system_suitability->hplc_analysis If SST passes detection Fluorescence Detection (Ex: 330 nm, Em: 420 nm) hplc_analysis->detection data_processing Data Processing & Quantification (Peak Integration, Calibration) detection->data_processing report Generate Report data_processing->report

Caption: Workflow for the HPLC analysis of Ergometrine and this compound.

Diagram 2: Epimeric Relationship of Ergometrine and this compound

Epimer_Relationship ergometrine Ergometrine (C8-R, Active) intermediate Enol Intermediate ergometrine->intermediate This compound This compound (C8-S, Inactive) intermediate->this compound Epimerization

Caption: The reversible epimerization between Ergometrine and this compound.

References

Application Notes: Stereoselective Conversion of Ergometrine to Ergometrinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergometrine, a potent uterotonic agent, and its diastereomer, ergometrinine, are ergot alkaloids that can interconvert via epimerization at the C-8 position.[1][2] This conversion is of significant interest in pharmaceutical research and drug development for the study of structure-activity relationships and for the preparation of analytical standards. The following protocol details a method for the stereoselective conversion of ergometrine to this compound.

Principle

The conversion of ergometrine to this compound is achieved through an epimerization reaction in a basic methanolic solution.[3][4] The addition of ammonium (B1175870) hydroxide (B78521) facilitates the change in the stereochemistry at the C-8 position of the ergoline (B1233604) skeleton, leading to the formation of the corresponding diastereomer, this compound. The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC).[3][4] Subsequent purification by preparative HPLC allows for the isolation of this compound.[3][4]

Experimental Protocol

Materials and Reagents

  • Ergometrine maleate (B1232345) (>99% purity)

  • Methanol (MeOH)

  • Ammonium hydroxide solution (28%)

  • Round-bottom flask (250 ml)

  • Drying cabinet or incubator

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure

  • Reaction Setup: In a 250 ml round-bottom flask, dissolve 40 mg of ergometrine maleate in 100 ml of methanol.[3][4]

  • Initiation of Epimerization: To the methanolic solution of ergometrine, add 4 ml of 28% ammonium hydroxide solution.[3][4]

  • Incubation: Store the resulting mixture in a drying cabinet at 40°C in the dark for 4 days to facilitate the epimerization reaction.[3][4] It is crucial to protect the reaction from light as ergometrine is known to be light-sensitive.[5][6]

  • Reaction Monitoring: After 4 days, the reaction progress can be monitored by liquid chromatography, which will show the presence of both the reactant (ergometrine) and the product (this compound).[3][4]

  • Solvent Removal: Once the reaction is deemed complete, remove the solvent in vacuo using a rotary evaporator.[3]

  • Purification: The residue containing both ergometrine and this compound is then subjected to preparative HPLC to isolate pure this compound.[3][4]

Data Presentation

Table 1: Summary of Experimental Parameters for the Stereoselective Conversion of Ergometrine to this compound.

ParameterValue
Starting MaterialErgometrine maleate
Amount of Starting Material40 mg
SolventMethanol
Solvent Volume100 ml
Reagent28% Ammonium hydroxide solution
Reagent Volume4 ml
Reaction Temperature40 °C
Reaction Time4 days
Storage ConditionIn darkness
Analytical MethodLiquid Chromatography
Purification MethodPreparative HPLC

Experimental Workflow

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Epimerization Reaction cluster_analysis_purification Analysis and Purification start Dissolve 40 mg Ergometrine Maleate in 100 ml Methanol add_reagent Add 4 ml of 28% NH4OH start->add_reagent incubate Incubate at 40°C in the dark for 4 days add_reagent->incubate monitor Monitor reaction by LC incubate->monitor evaporate Remove solvent in vacuo monitor->evaporate purify Purify by Preparative HPLC evaporate->purify end Isolated this compound purify->end

Caption: Workflow for the stereoselective conversion of ergometrine to this compound.

References

Application Note: Determining the Crystal Structure of Ergometrinine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ergometrinine, a biologically inactive isomer of the uterotonic drug ergometrine, is a significant ergot alkaloid produced by the fungus Claviceps purpurea.[1][2] Understanding its three-dimensional structure is crucial for structure-activity relationship studies and for the development of analytical methods to detect its presence in food and pharmaceutical preparations. This application note provides a detailed protocol for the determination of the this compound crystal structure using single-crystal X-ray crystallography. The methodology covers the entire workflow from crystal preparation to data collection and structure refinement.

Introduction

Ergot alkaloids, a class of compounds produced by fungi of the genus Claviceps, have diverse pharmacological activities. This compound is the C8-(S) isomer of the biologically active ergometrine.[1] While this compound itself is inactive, it can be converted to the active ergometrine form.[1] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule, offering insights into its stereochemistry and intermolecular interactions. This protocol outlines the steps to obtain high-quality crystals of this compound and solve its crystal structure.

Experimental Protocols

Crystallization of this compound

The successful growth of single crystals is the most critical and often challenging step in X-ray crystallography. Based on protocols for related ergot alkaloids and the known properties of this compound, the following vapor diffusion method is proposed.

Materials:

  • This compound (purified)

  • Methanol (B129727)

  • 24-well hanging or sitting drop vapor diffusion plates

  • Siliconized glass cover slips

  • Micropipettes and tips

  • Sealing grease or tape

Protocol:

  • Preparation of this compound Solution: Prepare a concentrated solution of this compound in methanol. The optimal concentration should be determined empirically but a starting point of 10-20 mg/mL is recommended.

  • Preparation of Crystallization Plates:

    • For hanging drop vapor diffusion, apply a thin, even layer of sealing grease to the rim of the wells of the crystallization plate.

    • Pipette 500 µL of methanol (the precipitant) into the reservoir of each well.

  • Setting up the Crystallization Drop:

    • Pipette 1 µL of the concentrated this compound solution onto the center of a siliconized cover slip.

    • Invert the cover slip and carefully place it over the well, ensuring a complete seal is formed by the grease.

  • Incubation: Incubate the crystallization plate at a constant, controlled temperature. Room temperature (approximately 298 K) has been shown to be effective for related compounds.[1][2]

  • Monitoring Crystal Growth: Monitor the drops periodically under a microscope for the formation of single, well-defined crystals. Crystals are expected to appear within several days to weeks. The optimal crystal size for data collection is typically in the range of 0.1-0.3 mm in at least two dimensions.[3]

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.

Materials:

  • Single crystal of this compound

  • Cryo-loop

  • Goniometer head

  • X-ray diffractometer (e.g., Enraf–Nonius CAD-4 or a modern equivalent)[1]

  • Cryo-cooling system (e.g., liquid nitrogen stream)

Protocol:

  • Crystal Mounting:

    • Carefully select a single, well-formed crystal from the crystallization drop using a cryo-loop.

    • Quickly mount the loop on the goniometer head of the diffractometer.

  • Cryo-cooling: Immediately cool the crystal to 100 K in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., rotation range, exposure time) will depend on the crystal's diffraction quality and the specific diffractometer used.

    • The radiation source can be a rotating anode or a synchrotron.[1] For this compound, Cu Kα radiation (λ = 1.54178 Å) has been successfully used.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Software:

  • Data processing software (e.g., HKL2000, XDS)

  • Structure solution software (e.g., SHELXS, SIR)

  • Structure refinement software (e.g., SHELXL, REFMAC)

  • Molecular graphics software (e.g., OLEX2, Mercury)

Protocol:

  • Data Processing: Integrate the raw diffraction images and scale the data to obtain a set of unique reflection intensities.

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will provide an initial electron density map.

  • Model Building: Build an initial atomic model of the this compound molecule into the electron density map.

  • Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using full-matrix least-squares on F².[1]

  • Validation: Validate the final crystal structure using tools such as CheckCIF to ensure its geometric and crystallographic quality.

Data Presentation

The crystallographic data for this compound is summarized in the tables below.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Chemical formulaC₁₉H₂₃N₃O₂
Formula weight325.40
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)7.4097 (5)
b (Å)12.7313 (7)
c (Å)18.2648 (9)
Volume (ų)1723.01 (17)
Z4
Calculated density (Mg m⁻³)1.254
Absorption coefficient (mm⁻¹)0.66
F(000)696
Temperature (K)298
Radiation typeCu Kα
Wavelength (Å)1.54178
Reflections collected4023
Independent reflections1889
R_intNot reported
R-factor0.044
wR-factor0.112
Goodness-of-fit (S)Not reported

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of this compound.

Ergometrinine_Crystallography_Workflow Workflow for this compound Crystal Structure Determination cluster_prep Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Purification This compound Purification Crystallization Vapor Diffusion Crystallization Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Single Crystal Obtained Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Scaling Diffraction->Processing Diffraction Data Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for this compound Crystal Structure Determination.

Conclusion

This protocol provides a comprehensive guide for the determination of the crystal structure of this compound. By following these procedures, researchers can obtain high-quality structural data, which is invaluable for understanding the chemical properties of this ergot alkaloid and for its unambiguous identification. The provided crystallographic data serves as a benchmark for future studies on this compound and related compounds.

References

Application Note: Quantification of Ergometrinine in Grain Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of ergometrinine in various grain samples, including rye and wheat, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an epimer of the ergot alkaloid ergometrine, is a mycotoxin produced by fungi of the Claviceps genus, which can contaminate cereal grains.[1][2] Monitoring its levels is crucial for food and feed safety. The described protocol, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by UHPLC-MS/MS analysis, provides high sensitivity and accuracy for the detection of this compound and other ergot alkaloids.[1]

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi, primarily Claviceps purpurea, that infect cereals and grasses.[1] Rye is particularly susceptible, but other grains like wheat, barley, and oats can also be affected.[1][2] These toxins can cause ergotism in humans and animals, a condition with severe vasoconstrictive and neurotropic effects.[3] this compound is the inactive C-8 epimer of ergometrine. Due to the potential for epimerization between the active "-ine" and inactive "-inine" forms, it is essential to quantify both to accurately assess the total contamination level.[4] This document provides a detailed protocol for the extraction, separation, and quantification of this compound in grain matrices using LC-MS/MS.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established methods for ergot alkaloid analysis in cereals.[1][5]

Materials:

  • Homogenized grain flour (20 g)[2]

  • Extraction solvent: Acetonitrile/Ammonium (B1175870) Carbonate solution (84:16, v/v)[2][6]

  • Mycosep® 150 Ergot push-through SPE columns (or equivalent C18 SPE cartridge)[2][7]

  • Centrifuge

  • Horizontal shaker[5]

  • Nitrogen evaporator

  • Reconstitution solvent: Methanol[1] or Acetonitrile/water (1:1, v/v) with ammonium carbonate buffer[8]

Procedure:

  • Weigh 5-20 g of the homogenized grain sample into a 50 mL centrifuge tube.[5][9]

  • Add 40-100 mL of the extraction solvent (Acetonitrile/Ammonium Carbonate).[5][9]

  • Shake vigorously on a horizontal shaker for 30-60 minutes.[5][9]

  • Centrifuge the extract for 10 minutes at 4000 g.[9]

  • Take an aliquot of the supernatant and apply it to a Mycosep® 150 Ergot SPE column for cleanup.[2] Alternatively, a C18 SPE cartridge can be used.[7]

  • Collect the purified extract.

  • Evaporate an aliquot of the purified extract to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in a suitable volume of the reconstitution solvent.[1]

  • Filter the reconstituted sample through a 0.22 µm filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][3]

LC Parameters:

  • Column: A C18 column stable at alkaline pH (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).[5]

  • Mobile Phase A: Water with ammonium carbonate

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. A gradient from 95% A to 20% A in 15 minutes can be used.[6]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 2-10 µL

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 0.5 kV[1]

  • Source Temperature: 150 °C[1]

  • Desolvation Temperature: 450 °C[1]

  • Gas Flows: Cone nitrogen and desolvation gas flows of 150 and 1000 L/h, respectively.[1]

MRM Transitions for this compound: The protonated molecule [M+H]⁺ is used as the precursor ion. At least two MRM transitions should be monitored for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound326.0223.1208.0Varies by instrument, requires optimization

Note: The specific collision energies need to be optimized for the instrument in use.[7]

Data Presentation

The following table summarizes the quantitative data for this compound and related ergot alkaloids in various grain samples from published studies.

Grain TypeAnalyteLOQ (µg/kg)Concentration Range Detected (µg/kg)Reference
WheatThis compound0.17 - 2.78-[10]
WheatErgometrine1.0-[2]
RyeThis compound0.17 - 2.78-[10]
RyeErgometrine10.0-[2]
Cereal-based Baby FoodThis compound0.1 - 0.5Detected in 16 out of 49 samples[1]
Rye FlourErgonovine (Ergometrine)23Not detected above LOQ[7]

LOQ: Limit of Quantification

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in grain samples.

Ergometrinine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Grain Sample Homogenization Extraction Extraction with Acetonitrile/ Ammonium Carbonate Sample->Extraction Weighing Centrifugation Centrifugation Extraction->Centrifugation Shaking Cleanup SPE Cleanup (Mycosep®/C18) Centrifugation->Cleanup Supernatant Evaporation Evaporation to Dryness Cleanup->Evaporation Purified Extract Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation UHPLC Separation (C18 Column) Filtration->LC_Separation Injection MS_Detection Tandem MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Confirmation Confirmation using Qualifier Ions Quantification->Confirmation Reporting Result Reporting (µg/kg) Confirmation->Reporting

Caption: Experimental workflow for this compound quantification in grain.

The following diagram illustrates the logical relationship of the key steps in the analytical method.

Logical_Relationship Sample Sample Matrix (Grain) Extraction Extraction Sample->Extraction Isolate Analytes Purification Purification Extraction->Purification Remove Interferences Analysis LC-MS/MS Analysis Purification->Analysis Separate & Detect Result Quantitative Result Analysis->Result Calculate Concentration

Caption: Logical flow of the analytical procedure.

References

Application Note and Protocol: Preparation of Ergometrinine Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergometrinine is an ergot alkaloid and the l-isomer (S-epimer) of ergometrine.[1] As a significant mycotoxin found in various grains, its accurate quantification is crucial for food and feed safety.[2] The European Commission has recommended monitoring its presence, alongside its R-epimer ergometrine and other ergot alkaloids, in food and feed products.[3] The preparation of accurate and stable analytical standards of this compound is a fundamental prerequisite for reliable analysis by methods such as liquid chromatography with fluorescence detection (LC-FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Key challenges in handling this compound standards include its sensitivity to light and the potential for epimerization, which is the conversion to its diastereomer, ergometrine.[4][5] This document provides a detailed protocol for the preparation, handling, and quality control of this compound analytical standards for research and routine analysis.

Physicochemical and Stability Data

Proper handling and storage are critical for maintaining the integrity of the this compound standard. The following table summarizes key quantitative data.

PropertyValue / DescriptionSource(s)
IUPAC Name N-[(2S)-1-Hydroxypropan-2-yl]-6-methyl-9,10-didehydroergoline-8α-carboxamide[1]
Molecular Formula C₁₉H₂₃N₃O₂[1]
Molar Mass 325.412 g·mol⁻¹[1]
Appearance White to off-white or pale yellow crystalline powder.[6][7]
Purity (Typical) ≥98.0%[8]
Solubility Soluble in water, methanol, and ethanol; less soluble in chloroform.[6] For stock solutions, a mixture of acetonitrile (B52724) and water (90:10, V+V) is recommended for complete dissolution.[9][6][9]
Melting Point ~185°C (with decomposition, for the maleate (B1232345) salt)[7]
Light Sensitivity Darkens with age and on exposure to light. Solutions should be protected from light.[4][9]
Stability & Storage Solid: Store dry, dark, at 0-4°C for the short term or -20°C for the long term.[10] In Solution: Prone to epimerization. Long-term storage of solutions in acetonitrile should be at -20°C or below.[5][11] Stock solutions in amber glass at -18°C can be stable for 3-12 months.[12][5][10][11][12]

Experimental Protocols

These protocols are intended for researchers and analysts in controlled laboratory settings. Adherence to safety guidelines is mandatory.

Safety Precautions

Ergot alkaloids are toxic. Handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and handling of the solid powder should be performed in a fume hood or a ventilated enclosure to prevent inhalation.

Protocol 1: Preparation of a Primary Stock Solution (100 µg/mL)

This protocol describes the preparation of a concentrated stock solution from a crystalline reference standard.

Materials:

  • This compound crystalline reference standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (Type I)

  • Analytical balance (accuracy ±0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL or 50 mL), amber glass

  • Glass weighing boat

  • Volumetric pipettes

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the sealed container of the this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: In a fume hood, accurately weigh approximately 5 mg of the this compound standard into a glass weighing boat.

  • Dissolution: Quantitatively transfer the weighed standard into a 50 mL amber volumetric flask.

  • Solvent Addition: Prepare a solvent mixture of acetonitrile and water (90:10, v/v).[9] Add approximately 40 mL of this solvent mixture to the volumetric flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure the complete dissolution of the standard. Visually inspect to confirm no solid particles remain.

  • Final Dilution: Allow the solution to return to room temperature. Fill the flask to the mark with the solvent mixture. Cap and invert the flask at least 15 times to ensure homogeneity.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration (100 µg/mL), preparation date, and solvent. Store the primary stock solution in an amber glass vial at -20°C or below.[5][11]

Protocol 2: Preparation of Working Standard Solutions and Calibration Curve

This protocol details the serial dilution of the primary stock solution to create working standards for instrument calibration.

Materials:

  • Primary Stock Solution (100 µg/mL) from Protocol 2.2

  • Acetonitrile (HPLC or LC-MS grade)

  • Class A volumetric flasks (e.g., 10 mL), amber glass

  • Calibrated micropipettes

  • Amber autosampler vials

Procedure:

  • Intermediate Stock Solution (e.g., 1 µg/mL):

    • Pipette 100 µL of the 100 µg/mL primary stock solution into a 10 mL amber volumetric flask.

    • Dilute to the mark with acetonitrile. Cap and mix thoroughly. This creates a 1 µg/mL (1000 ng/mL) intermediate standard.

  • Calibration Standards (Example Range: 1-100 ng/mL):

    • Label a series of amber volumetric flasks or vials for each calibration point.

    • Perform serial dilutions from the intermediate stock solution using acetonitrile as the diluent. For example, to prepare a 10 ng/mL standard in a 10 mL flask, pipette 100 µL of the 1 µg/mL intermediate solution and dilute to the mark.

    • A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 ng/mL.

  • Transfer and Storage:

    • Transfer the final working standards into labeled amber autosampler vials.

    • If not used immediately, store the working standards at -20°C. It is recommended to prepare fresh working standards daily or weekly, depending on stability assessments.

Protocol 3: Quality Control of the Standard Solution

The concentration and purity of the prepared standards should be verified, particularly checking for the presence of the ergometrine epimer.

Methodology:

  • Technique: Use a validated LC-MS/MS or LC-FLD method capable of separating this compound from its epimer, ergometrine.[3]

  • Procedure:

    • Inject the freshly prepared primary stock solution and a mid-range working standard into the chromatography system.

    • Purity Check: Examine the chromatogram for any peak corresponding to the retention time of ergometrine. The presence of a significant ergometrine peak indicates epimerization or impurity of the original standard. Ergometrine is more stable and shows less epimerization to this compound.[5][11]

    • Concentration Verification: The peak area response should be consistent with the expected concentration. If an older standard of known concentration and purity is available, a direct comparison can be made.

    • Documentation: Record the results of the QC check, including the chromatograms and calculated purity, in a laboratory notebook.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation and verification of an this compound analytical standard.

Ergometrinine_Standard_Prep_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Standards & QC start Obtain this compound Reference Material (Solid) weigh Accurately Weigh ~5 mg in Fume Hood start->weigh Equilibrate dissolve Quantitative Transfer to 50 mL Amber Flask weigh->dissolve add_solvent Add Acetonitrile:Water (90:10, v/v) dissolve->add_solvent sonicate Sonicate for Complete Dissolution add_solvent->sonicate dilute Dilute to Volume & Homogenize sonicate->dilute stock_sol Primary Stock Solution (100 µg/mL) dilute->stock_sol Store at <= -20°C intermediate Prepare Intermediate Stock (e.g., 1 µg/mL) stock_sol->intermediate serial_dil Perform Serial Dilutions for Calibration Curve intermediate->serial_dil working_std Working Standards (e.g., 1-100 ng/mL) serial_dil->working_std qc_analysis QC Analysis via LC-MS/MS or LC-FLD working_std->qc_analysis data_eval Evaluate Purity & Epimer Presence qc_analysis->data_eval final_std Verified Analytical Standard data_eval->final_std Pass/Fail

References

Application Notes and Protocols for In Vitro Testing of Ergometrinine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergometrinine, an epimer of the uterotonic agent ergometrine, belongs to the ergot alkaloid family of compounds. These molecules are known for their significant pharmacological effects, primarily through their interaction with various G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[1][2] Understanding the in vitro biological activity of this compound is crucial for elucidating its mechanism of action, receptor affinity, and functional effects.

These application notes provide a comprehensive set of protocols to characterize the in vitro pharmacology of this compound, focusing on its interaction with key receptor systems. The assays described herein will enable researchers to determine the binding affinity of this compound to specific receptors, and to quantify its functional activity as an agonist or antagonist by measuring downstream second messenger signaling and physiological responses in isolated tissues.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These competitive binding assays measure the ability of this compound to displace a radiolabeled ligand with known affinity for the target receptor.

Protocol: 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor

  • Radioligand: [³H]-Ketanserin

  • Non-specific binding control: Mianserin (10 µM)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize HEK293 cells expressing the 5-HT₂A receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [³H]-Ketanserin + 50 µL of assay buffer + 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of [³H]-Ketanserin + 50 µL of 10 µM Mianserin + 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [³H]-Ketanserin + 50 µL of this compound (at various concentrations) + 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[1]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.[1]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Adaptation for Other Receptors:

This protocol can be adapted for other receptors of interest, such as the dopamine (B1211576) D₂ and α₁-adrenergic receptors, by substituting the appropriate radioligand and non-specific binding control.

ReceptorRadioligandNon-specific Binding Control
Dopamine D₂[³H]-SpiperoneHaloperidol (10 µM)
α₁-Adrenergic[³H]-PrazosinPhentolamine (10 µM)

Functional Assays: Second Messenger Quantification

Functional assays measure the cellular response following receptor activation. For GPCRs, this often involves quantifying the change in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).

Protocol: cAMP Assay for Gᵢ-Coupled Receptors (e.g., Dopamine D₂)

Objective: To determine the effect of this compound on forskolin-stimulated cAMP production in cells expressing the dopamine D₂ receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor

  • This compound

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[3][4]

Data Analysis:

  • Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

  • Determine the EC₅₀ value from the curve.

Protocol: Intracellular Calcium Flux Assay for Gᵩ-Coupled Receptors (e.g., 5-HT₂A, α₁-Adrenergic)

Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing the 5-HT₂A or α₁-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A or α₁-adrenergic receptor

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Probenecid

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in assay buffer containing probenecid.

    • Incubate for 1 hour at 37°C.[5]

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.[5][6]

Data Analysis:

  • Calculate the change in fluorescence from baseline for each concentration of this compound.

  • Plot the change in fluorescence against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.

Isolated Tissue Functional Assay

Isolated tissue assays provide a measure of the physiological response to a compound in a more complex biological system.

Protocol: Isolated Artery Vasoconstriction Assay

Objective: To assess the contractile effect of this compound on isolated arterial rings.

Materials:

  • Animal model (e.g., rat, rabbit)

  • Isolated artery (e.g., thoracic aorta, mesenteric artery)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)

  • This compound

  • Phenylephrine (B352888) or Potassium Chloride (for viability check)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and carefully dissect the desired artery.

    • Cut the artery into 2-3 mm rings.

  • Mounting: Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

  • Viability Check: Contract the tissues with a high concentration of phenylephrine or KCl to ensure viability. Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Record the contractile force after each addition until a maximal response is achieved.

Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by the viability check agent.

  • Plot the percentage of contraction against the log concentration of this compound to determine the EC₅₀ value and the maximum effect (Eₘₐₓ).

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assays for this compound.

Assay TypeReceptor TargetParameterExpected Value (Range)
Receptor Binding 5-HT₂AKᵢ (nM)1 - 100
Dopamine D₂Kᵢ (nM)10 - 500
α₁-AdrenergicKᵢ (nM)10 - 500
Functional (Second Messenger) 5-HT₂A (Ca²⁺ Flux)EC₅₀ (nM)1 - 100
Dopamine D₂ (cAMP Inhibition)EC₅₀ (nM)10 - 500
α₁-Adrenergic (Ca²⁺ Flux)EC₅₀ (nM)10 - 500
Functional (Isolated Tissue) VasoconstrictionEC₅₀ (nM)10 - 1000

Note: The expected values are estimates based on the known activity of ergometrine and may vary depending on the specific experimental conditions.

Visualizations

Signaling Pathways

cluster_gq Gq/11 Pathway (5-HT2A & α1-Adrenergic Receptors) cluster_gi Gi/o Pathway (Dopamine D2 Receptor) Ergometrinine_Gq This compound GPCR_Gq 5-HT2A / α1-Adrenergic Receptor Ergometrinine_Gq->GPCR_Gq Agonist Gq_protein Gq/11 GPCR_Gq->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction_Gq Smooth Muscle Contraction Ca_release->Contraction_Gq PKC->Contraction_Gq Ergometrinine_Gi This compound GPCR_Gi Dopamine D2 Receptor Ergometrinine_Gi->GPCR_Gi Agonist Gi_protein Gi/o GPCR_Gi->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Signaling pathways of this compound at Gq/11 and Gi/o coupled receptors.

Experimental Workflow

start This compound In Vitro Characterization binding_assay Receptor Binding Assays (5-HT2A, D2, α1) start->binding_assay functional_assay Functional Assays start->functional_assay tissue_assay Isolated Tissue Assay start->tissue_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value cAMP_assay cAMP Assay (D2 Receptor) functional_assay->cAMP_assay calcium_assay Calcium Flux Assay (5-HT2A, α1 Receptors) functional_assay->calcium_assay ec50_contraction Determine EC50 & Emax (Physiological Response) tissue_assay->ec50_contraction ec50_cAMP Determine EC50 (Functional Potency - cAMP) cAMP_assay->ec50_cAMP ec50_calcium Determine EC50 (Functional Potency - Ca2+) calcium_assay->ec50_calcium

Caption: Experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols: Ergometrinine as a Reference Standard in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which can contaminate various cereal grains such as rye, wheat, and barley. Ergometrinine is the C-8 epimer of ergometrine, a biologically active ergot alkaloid. While this compound is generally considered to be less biologically active than its "-ine" counterpart, the potential for interconversion between the two forms necessitates its accurate identification and quantification in food and feed safety assessments.[1][2] The use of a well-characterized this compound reference standard is crucial for the development and validation of analytical methods to ensure the safety of consumer products.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques for mycotoxin analysis, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Handling and Preparation of this compound Reference Standard

Proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate analytical results.

1. Receipt and Storage:

  • Upon receipt, verify the integrity of the reference standard vial and compare the information on the label with the certificate of analysis.

  • Store the this compound reference standard at -20°C or below in a dark, dry place.[3]

  • Record the date of receipt and opening of the vial.

2. Preparation of Stock and Working Solutions:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]

  • This compound is typically provided as a crystalline solid or a pre-dissolved solution.

  • For crystalline standards: Accurately weigh the required amount of this compound and dissolve it in a suitable solvent, such as acetonitrile (B52724) or methanol, to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • For pre-dissolved standards: Use the concentration stated on the certificate of analysis.

  • Prepare working standard solutions by diluting the stock solution with the appropriate solvent to the desired concentrations for calibration curves and spiking experiments.

  • Protect all standard solutions from light by using amber vials or by wrapping the vials in aluminum foil. Store stock and working solutions at -20°C when not in use.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described below. These values can be used as a benchmark for method validation.

Table 1: LC-MS/MS Method Performance for this compound

ParameterCereal-Based Baby FoodWheat FlourBlended Flour
Linearity Range (µg/kg) 0.5 - 500.4 - 4000.4 - 400
Limit of Detection (LOD) (µg/kg) ~0.15Not ReportedNot Reported
Limit of Quantitation (LOQ) (µg/kg) 0.5<5<0.4
Recovery (%) 90 - 11072 - 11272 - 112
Precision (%RSD) <15<12<12

Data compiled from multiple sources for illustrative purposes.[4][5]

Table 2: HPLC-FLD Method Performance for this compound in Compound Feed

ParameterValue
Linearity Range (µg/kg) 10 - 1000
Limit of Detection (LOD) (µg/kg) Not Specified
Limit of Quantitation (LOQ) (µg/kg) <10
Recovery (%) 85.2 - 117.8
Repeatability (%RSD) 1.2 - 9.2
Reproducibility (%RSD) 2.2 - 12.4

Data sourced from a study on compound feeds.[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Cereal-Based Products by LC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by UHPLC-MS/MS analysis, suitable for cereal-based baby food and other grain products.[5]

1. Sample Preparation (Modified QuEChERS)

G cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Weigh 4g of homogenized sample into a 50 mL centrifuge tube B Add 30 mL of extraction solvent (84% acetonitrile, 16% water with 200 mg/L ammonium (B1175870) carbonate) A->B C Shake vigorously for 1 hour B->C D Centrifuge at 4000 rpm for 10 min C->D E Transfer supernatant to a clean tube D->E F Add d-SPE salts (e.g., PSA and C18) E->F G Vortex and centrifuge F->G H Filter supernatant through a 0.22 µm filter G->H I Inject into UHPLC-MS/MS system H->I

Figure 1: Workflow for sample preparation using a modified QuEChERS method.

2. UHPLC-MS/MS Parameters

  • UHPLC System: Agilent 1290 Infinity LC System or equivalent.[6]

  • Column: Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm) or equivalent.[7]

  • Mobile Phase A: 2.08 mM Ammonium Carbonate in Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: Start with 95% A, decrease to 20% A over 15 minutes.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions for this compound:

    • Precursor Ion: m/z 326.2

    • Product Ions: m/z 223.2 (quantifier), m/z 208.1 (qualifier)

3. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound working standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of this compound in Compound Feed by HPLC-FLD

This protocol is suitable for the analysis of this compound in complex feed matrices.[1]

1. Sample Preparation

G cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis A Weigh 5g of ground feed sample into a 50 mL tube B Add 20 mL of acetonitrile A->B C Shake for 30 minutes B->C D Centrifuge and take supernatant C->D E Add d-SPE sorbents D->E F Vortex and centrifuge E->F G Evaporate supernatant to dryness F->G H Reconstitute in mobile phase G->H I Filter and inject into HPLC-FLD H->I

Figure 2: Workflow for sample preparation for HPLC-FLD analysis.

2. HPLC-FLD Parameters

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of ammonium carbonate solution and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Fluorescence Detector Wavelengths:

    • Excitation: 330 nm

    • Emission: 420 nm

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the fluorescence signal against the concentration of the standards.

  • Determine the concentration of this compound in the sample extracts from the calibration curve.

Conclusion

The accurate analysis of this compound is an important aspect of mycotoxin risk assessment in the food and feed industries. The use of a high-purity this compound reference standard is fundamental for the reliability of these analytical measurements. The protocols detailed in these application notes for LC-MS/MS and HPLC-FLD provide robust and validated methods for the quantification of this compound in various complex matrices. Proper implementation of these methods, including careful handling of the reference standard and adherence to the described analytical procedures, will contribute to ensuring the safety and quality of food and feed products.

References

Application Notes and Protocols for Large-Scale Purification of Ergometrinine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergometrinine, a diastereomer of the uterotonic drug ergometrine, is a significant ergot alkaloid produced by various fungi, most notably Claviceps purpurea. While often considered a byproduct in the production of ergometrine, its distinct pharmacological properties and potential as a precursor for other pharmaceutical compounds necessitate efficient and scalable purification methods. This document provides detailed application notes and protocols for the large-scale purification of this compound from fungal cultures, focusing on submerged fermentation, extraction, and multi-step chromatographic separation.

The protocols outlined below are designed to be scalable and adaptable to different laboratory and pilot-plant settings. For successful implementation, it is crucial to adhere to good laboratory practices (GLP) and safety precautions, as ergot alkaloids are potent bioactive compounds.

Ergot Alkaloid Biosynthesis Pathway

The biosynthesis of this compound is intricately linked to the general ergot alkaloid pathway in Claviceps purpurea. The pathway originates from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions leads to the formation of the ergoline (B1233604) ring system, with chanoclavine-I being a key intermediate. Subsequent oxidation and cyclization steps produce lysergic acid, the immediate precursor to this compound. The final step involves the enzymatic or spontaneous isomerization of ergometrine to form this compound. Understanding this pathway is crucial for optimizing fermentation conditions to maximize the yield of the desired alkaloid.[1][2]

Ergot_Alkaloid_Biosynthesis Tryptophan L-Tryptophan DMAT Dimethylallyl- tryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Multiple Steps Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic_acid Lysergic Acid Elymoclavine->Lysergic_acid Ergometrine Ergometrine Lysergic_acid->Ergometrine This compound This compound Ergometrine->this compound Isomerization

Fig. 1: Simplified biosynthesis pathway of this compound.

I. Fungal Culture and Fermentation

Large-scale production of this compound is achieved through submerged fermentation of high-yielding strains of Claviceps purpurea. The optimization of fermentation media and culture conditions is critical for maximizing alkaloid production.

Data Presentation: Fermentation Media Composition

The following table summarizes various media compositions reported for ergot alkaloid production by Claviceps species.

ComponentMedium 1 (g/L)Medium 2 (g/L)Medium 3 (g/L)
Sucrose200100300
Mannitol-50-
Ammonium (B1175870) Succinate12--
Asparagine-10-
Yeast Extract110.1
KH₂PO₄0.51.00.5
MgSO₄·7H₂O0.50.30.25
FeSO₄·7H₂O0.01-0.007
ZnSO₄·7H₂O--0.006
Citric Acid--15
Ca(NO₃)₂--1
KCl--0.12
pH 5.25.25.2

Note: The selection of the optimal medium depends on the specific fungal strain and fermentation equipment.

Experimental Protocol: Large-Scale Fermentation

This protocol describes a typical two-stage fermentation process for the production of this compound in a 100 L bioreactor.

1. Inoculum Preparation (Seed Culture):

  • Prepare a suitable seed culture medium (e.g., Medium 2 from the table above).

  • Inoculate a 5 L Erlenmeyer flask containing 2 L of sterile seed medium with a lyophilized or cryopreserved culture of Claviceps purpurea.

  • Incubate at 24-26°C on a rotary shaker at 150-200 rpm for 5-7 days until a dense mycelial suspension is obtained.

2. Production Fermentation:

  • Sterilize 80 L of production medium (e.g., Medium 3) in a 100 L bioreactor.

  • Aseptically transfer the 2 L seed culture into the bioreactor.

  • Maintain the fermentation under the following conditions:

    • Temperature: 24-28°C

    • pH: 5.0-5.5 (controlled with automated addition of sterile ammonia (B1221849) or phosphoric acid)

    • Agitation: 200-300 rpm

    • Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute)

  • Monitor the fermentation for key parameters such as dissolved oxygen, pH, substrate consumption, and alkaloid production.

  • The fermentation is typically carried out for 10-14 days. Total ergot alkaloid concentrations can reach up to 500 mg/L, with the ergometrine/ergometrinine fraction varying depending on the strain and conditions.

II. Extraction of this compound

Following fermentation, the fungal biomass is separated from the culture broth, and the alkaloids are extracted from both the mycelium and the supernatant.

Data Presentation: Extraction Solvents and Conditions
Extraction MethodSolvent SystempH AdjustmentKey Advantages
Liquid-Liquid ExtractionChloroform, Dichloromethane, or Ethyl Acetate (B1210297)Alkaline (pH 8-9) with NH₄OHGood selectivity for alkaloids.
Solid-Liquid ExtractionMethanol (B129727) or Acetone-Efficient extraction from mycelia.
Toluene/Ethanol ExtractionToluene with 10-20% Ethanol-Effective for large-scale extraction from dried mycelia.[3][4]
Experimental Protocol: Large-Scale Extraction

This protocol outlines a comprehensive extraction procedure for a 100 L fermentation batch.

1. Biomass Separation:

  • Separate the fungal mycelium from the culture broth using industrial centrifugation or filtration.

2. Extraction from Culture Broth:

  • Adjust the pH of the clarified fermentation broth (supernatant) to 8.5-9.0 with concentrated ammonium hydroxide.

  • Extract the aqueous phase twice with an equal volume of ethyl acetate in a large-scale liquid-liquid extractor.

  • Combine the organic extracts.

3. Extraction from Mycelium:

  • Homogenize the wet mycelial cake with methanol (1:5 w/v).

  • Stir the suspension for 4-6 hours at room temperature.

  • Separate the mycelial debris by filtration.

  • Concentrate the methanolic extract under reduced pressure.

4. Combine and Concentrate:

  • Combine the concentrated methanolic extract from the mycelium with the ethyl acetate extract from the broth.

  • Concentrate the combined extracts to a thick, crude alkaloid syrup using a rotary evaporator or a falling film evaporator for larger volumes.

III. Purification of this compound

The crude alkaloid extract contains a mixture of ergot alkaloids, including ergometrine, this compound, and other related compounds. A multi-step chromatographic purification is required to isolate this compound with high purity.

Purification Workflow

Purification_Workflow Crude_Extract Crude Alkaloid Extract Flash_Chrom Flash Chromatography (Silica Gel) Crude_Extract->Flash_Chrom Enriched_Fraction Ergometrine/Ergometrinine Enriched Fraction Flash_Chrom->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Enriched_Fraction->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound

Fig. 2: Workflow for the purification of this compound.
Data Presentation: Chromatographic Parameters

Chromatography StepStationary PhaseMobile Phase (Gradient)DetectionExpected Purity
Flash Chromatography Silica (B1680970) Gel (60 Å, 40-63 µm)Dichloromethane:Methanol (e.g., 100:1 to 90:10)UV at 280 nm60-80%
Preparative HPLC C18 Silica (10 µm)Acetonitrile (B52724):Water with 0.1% TFA (e.g., 10% to 50% ACN)UV at 310 nm>98%
Experimental Protocol: Purification

1. Flash Chromatography (Initial Purification):

  • Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., Dichloromethane:Methanol 98:2). The column size should be chosen based on the amount of crude extract (typically a 1:20 to 1:50 ratio of crude extract to silica gel by weight).

  • Sample Loading: Dissolve the crude alkaloid syrup in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in dichloromethane.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing ergometrine and this compound.

  • Pooling and Concentration: Pool the fractions enriched in the target compounds and concentrate under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (Final Purification):

  • System Preparation: Equilibrate a preparative HPLC system with a C18 column using the initial mobile phase conditions (e.g., 10% Acetonitrile in water with 0.1% Trifluoroacetic acid).

  • Sample Preparation: Dissolve the enriched fraction from the flash chromatography step in the mobile phase.

  • Injection and Separation: Inject the sample onto the column and run a linear gradient of acetonitrile to separate ergometrine and this compound. This compound typically elutes shortly after ergometrine.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector triggered by the UV detector signal.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specifications (>98%).

  • Final Processing: Concentrate the high-purity this compound solution to dryness by lyophilization or evaporation under reduced pressure to obtain the final product as a solid.

IV. Summary of Quantitative Data

The following table provides an overview of the expected yields and purity at various stages of the large-scale purification process.

StageProductTypical Yield (per 100 L Fermentation)Purity
FermentationTotal Ergot Alkaloids40 - 50 g~5-10% of crude biomass/extract
ExtractionCrude Alkaloid Extract35 - 45 g10-15%
Flash ChromatographyEnriched Fraction5 - 8 g60-80%
Preparative HPLCPure this compound1 - 2 g>98%

Note: Yields are estimates and can vary significantly based on the fungal strain, fermentation efficiency, and optimization of purification steps.

V. Concluding Remarks

The protocols described in this document provide a comprehensive framework for the large-scale purification of this compound from Claviceps purpurea cultures. Successful implementation requires careful optimization of each step, from fermentation to the final chromatographic polishing. The use of high-resolution preparative HPLC is essential for achieving the high purity required for pharmaceutical applications. For process validation and quality control, it is imperative to use validated analytical methods for the quantification and purity assessment of this compound throughout the purification process.

References

Application of Ergometrinine in Forensic Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergometrinine, an ergot alkaloid and the C-8 epimer of ergometrine, is a substance of interest in forensic toxicology primarily due to its presence in certain "legal highs." These psychoactive products often contain seeds from plants of the Convolvulaceae family, such as Morning Glory (Ipomoea violacea) and Hawaiian Baby Woodrose (Argyreia nervosa), which naturally produce a range of ergot alkaloids, including this compound and its more biologically active counterpart, ergometrine. While ergometrine has legitimate medical uses as an oxytocic agent, both ergometrine and its isomer this compound can be abused for their psychoactive properties. Therefore, their identification and quantification in seized materials and biological samples are crucial for forensic investigations.

This document provides detailed application notes and protocols for the analysis of this compound in the context of forensic toxicology, with a focus on the analysis of plant-based "legal highs." Due to a lack of publicly available data on this compound concentrations in human forensic case samples, the interpretation of its toxicological significance in biological matrices remains challenging.

Toxicology and Mechanism of Action

This compound's psychoactive effects are attributed to its structural similarity to neurotransmitters, allowing it to interact with various receptors in the central nervous system. The primary mechanism of action for the closely related and more potent ergometrine involves the stimulation of serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1][2]

  • Serotonin Receptors: Ergometrine acts as a partial agonist at 5-HT2 receptors.[1][3] Activation of these receptors is linked to hallucinogenic effects.

  • Dopamine Receptors: Ergometrine and other ergot alkaloids can also act on dopamine D2 receptors.[4]

The psychoactive effects experienced by users of "legal highs" containing this compound are likely a result of the complex interplay between various ergot alkaloids present in the plant material and their combined action on these receptor systems.

Signaling Pathways

The diagram below illustrates the proposed signaling pathways for ergometrine (and by extension, this compound) through its interaction with serotonin 5-HT2A and dopamine D2 receptors.

Proposed Signaling Pathways of Ergometrine/Ergometrinine cluster_0 Serotonin 5-HT2A Receptor Pathway cluster_1 Dopamine D2 Receptor Pathway This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Cellular_Response_5HT Cellular Response (e.g., Psychoactive Effects) PKC->Cellular_Response_5HT Ca_Release->Cellular_Response_5HT Ergometrinine_D2 This compound D2_Receptor Dopamine D2 Receptor Ergometrinine_D2->D2_Receptor binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein activates AC Adenylyl Cyclase (AC) Gi_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response_D2 Cellular Response (e.g., Modulation of Neurotransmission) PKA->Cellular_Response_D2

Proposed signaling pathways of ergometrine/ergometrinine.

Data Presentation

The following table summarizes the quantitative data for ergometrine and this compound found in commercially available "legal high" products containing Argyreia nervosa seeds. It is important to note that the concentration of these alkaloids can vary significantly between different batches of seeds and products.

Product TypeAnalyteConcentration RangeReference
Argyreia nervosa seeds ("flash of inspiration")Ergometrine/Ergometrinine10-17% of total ergot alkaloids[5]
Argyreia nervosa product ("druids fantasy" capsules)Ergometrine/Ergometrinine10-17% of total ergot alkaloids[5]

Note: The majority of the ergot alkaloid content in these products consists of lysergic acid amide (LSA) and its isomers (83-84%).[5]

Experimental Protocols

The following protocols are adapted from methods used for the analysis of ergot alkaloids in plant materials and are suitable for the forensic analysis of suspected "legal high" products.

Sample Preparation: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material

This protocol is optimized for the extraction of this compound from seeds of plants like Ipomoea species.

Materials and Reagents:

  • Methanol (LC-MS grade)

  • Water (ultrapure)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) carbonate

  • Formic acid

  • Internal Standard (IS): A structurally similar compound not expected to be in the sample (e.g., a deuterated analog if available).

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Grind a representative sample of the plant material (e.g., 10-20 seeds) to a fine powder.

  • Extraction:

    • Weigh 10 mg of the homogenized powder into a microcentrifuge tube.

    • Add 1 mL of an extraction solvent (e.g., acetonitrile/water 84:16 v/v with 20 mM ammonium carbonate, or methanol/water 60:40 v/v with 0.4% formic acid).[6][7]

    • Add the internal standard solution.

    • Vortex the tube for 1 minute.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

LC Parameters (Example):

  • Column: A C18 reversed-phase column suitable for alkaline conditions (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Carbonate in water, pH 9.0.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

MS/MS Parameters (Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): m/z 326.2.[8]

  • Product Ions (Q3): m/z 223.2 (quantifier), m/z 208.1 (qualifier).[8]

  • Collision Energy: Optimized for the specific instrument.

Method Validation:

For forensic applications, the method should be fully validated according to established guidelines (e.g., SWGTOX). Validation parameters should include:

  • Selectivity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Linearity and calibration model

  • Accuracy and Precision (intra- and inter-day)

  • Matrix effects

  • Extraction recovery

  • Stability (freeze-thaw, benchtop, autosampler)

Experimental Workflows

The following diagram illustrates the general workflow for the forensic analysis of this compound in seized plant material.

Workflow for this compound Analysis in Seized Material Sample_Reception Sample Reception (Seized Plant Material) Homogenization Homogenization (Grinding) Sample_Reception->Homogenization Extraction Ultrasound-Assisted Extraction (UAE) Homogenization->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Reporting Reporting of Findings Data_Processing->Reporting

Workflow for this compound analysis in seized material.

Interpretation of Results and Limitations

The presence of this compound in seized plant material is indicative of the presence of ergot alkaloid-producing fungi, commonly associated with "legal high" products. The quantitative results can help in assessing the potential psychoactive potency of the material.

A significant limitation in the forensic toxicology of this compound is the absence of established therapeutic, toxic, or fatal concentration ranges in human biological fluids. Without this data, the interpretation of this compound levels in postmortem or DUID (Driving Under the Influence of Drugs) cases is speculative. Any interpretation should be made with extreme caution and in the context of a comprehensive toxicological analysis for other substances. Further research is needed to establish the pharmacokinetics and pharmacodynamics of this compound in humans to aid in the interpretation of forensic toxicology results.

References

Application Notes and Protocols: Ergometrinine as a Precursor for Semi-Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ergometrinine as a starting material for the semi-synthesis of valuable compounds. Detailed protocols for the synthesis of key derivatives are provided, along with a summary of their biological activities and the signaling pathways they modulate.

Introduction

This compound, a diastereomer of ergometrine, is an ergoline (B1233604) alkaloid that serves as a versatile precursor for the semi-synthesis of various pharmacologically relevant molecules. Its tetracyclic ergoline core can be chemically modified to generate a library of derivatives with diverse biological activities. While this compound itself is generally considered to be less biologically active than its counterpart, ergometrine, its chemical structure provides a unique scaffold for the development of novel therapeutic agents.

This document focuses on the semi-synthesis of isotopically labeled ergometrine and methylergometrine, compounds of significant interest for research and clinical applications.

Semi-Synthetic Applications of this compound

The primary application of this compound as a precursor lies in its conversion to its more biologically active epimer, ergometrine, and subsequent derivatization. This strategy allows for the introduction of various functional groups and isotopic labels, facilitating the study of drug metabolism, pharmacokinetics, and receptor interactions.

Synthesis of Isotopically Labeled Ergometrine-(N-¹³CD₃) and this compound-(N-¹³CD₃)

Isotopically labeled internal standards are crucial for accurate quantification in metabolic studies and clinical diagnostics. A multi-step synthesis has been developed to produce ergometrine-(N-¹³CD₃) and its epimer this compound-(N-¹³CD₃) from a lysergic acid precursor, which can be obtained from this compound.[1][2]

Table 1: Overall Yields for the Synthesis of Isotopically Labeled Ergometrine and this compound [1][2]

CompoundOverall Yield (%)
Ergometrine-(N-¹³CD₃)1.0
This compound-(N-¹³CD₃)0.6
Synthesis of Methylergometrine

Methylergometrine, a semi-synthetic derivative of ergometrine, is a potent uterotonic agent used to prevent and treat postpartum hemorrhage.[3] It can be synthesized from ergometrine, which is accessible from this compound.

Experimental Protocols

Protocol 1: Synthesis of Ergometrine from Lysergic Acid

This protocol describes the synthesis of ergometrine by coupling lysergic acid with (S)-(+)-2-aminopropanol. Lysergic acid can be obtained from the hydrolysis of this compound.

Materials:

Procedure: [4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lysergic acid (1 equivalent) and (S)-(+)-2-aminopropanol (1 to 2.5 equivalents) in anhydrous THF.

  • Addition of Base and Coupling Agent: To the stirred solution, add triethylamine (2 to 5 equivalents). Subsequently, add the T3P® solution (1 to 3 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Washing: Combine the organic layers and wash twice with saturated sodium chloride solution.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by trituration with dichloromethane or by silica gel column chromatography to yield pure ergometrine.

Expected Yield: 92.6%[4] Purity (by HPLC): 95.2%[4]

Protocol 2: Synthesis of Methylergometrine from Ergometrine

This protocol outlines the synthesis of methylergometrine from ergometrine.

Materials:

  • Ergometrine

  • Reagents for N-methylation (specific reagents and conditions are proprietary and not detailed in the available literature)

  • Solvents for reaction and purification (e.g., methanol (B129727), ethanol)

  • Activated carbon

General Procedure (based on purification methods): [3][5][6]

  • Reaction: The specific N-methylation reaction to convert ergometrine to methylergometrine is not publicly detailed but would involve reacting ergometrine with a suitable methylating agent.

  • Purification by Recrystallization:

    • Dissolve the crude methylergometrine maleate (B1232345) in a mixture of methanol and ethanol (B145695) (e.g., 1:4 by weight) with heating (50-70°C).

    • Add activated carbon and stir for 30 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to 0 to -5°C to induce crystallization.

    • Isolate the solid by filtration and dry to obtain purified methylergometrine maleate.

Table 2: Purification of Methylergometrine Maleate - Example Yields [7]

EmbodimentCrude Methylergometrine Maleate (g)Solvents (g)Yield (g)Yield (%)Purity (HPLC) (%)
11030 (Methanol), 120 (Ethanol)8.28299.88
21025 (Methanol), 25 (Ethanol)7.37399.87
31045 (Methanol), 450 (Ethanol)6.96999.88

Biological Activity and Signaling Pathways

This compound derivatives, particularly ergometrine and methylergometrine, exert their pharmacological effects primarily through interactions with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.

Interaction with Serotonin (B10506) Receptors

Ergot alkaloids share structural similarities with serotonin (5-hydroxytryptamine, 5-HT), allowing them to bind to and modulate the activity of serotonin receptors.[8][9] This interaction is believed to be the primary mechanism behind their vasoconstrictive and uterotonic effects.

The binding of an ergoline derivative like ergometrine to the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.

Serotonin_Receptor_Signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂ₐ Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates Ergometrine Ergometrine Ergometrine->5HT2A_Receptor Binds PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Ca2_release->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC_activation->Cellular_Response Dopamine_Receptor_Signaling cluster_membrane Cell Membrane D2_Receptor D₂ Receptor Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Ergoline_Agonist Ergoline Agonist Ergoline_Agonist->D2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ergometrinine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergometrinine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. This compound, a C-8 epimer of ergometrine, presents several synthetic challenges that can lead to low yields. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and optimized experimental protocols to help you achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?

The most prevalent laboratory-scale synthesis of this compound is the base-catalyzed epimerization of its diastereomer, ergometrine. The primary challenges associated with this method include:

  • Incomplete Epimerization: The reaction often results in an equilibrium mixture of ergometrine and this compound, making it difficult to drive the reaction to completion and leading to low yields of the desired product.

  • Stereochemical Control: Achieving high stereoselectivity at the C-8 position is crucial. Improper reaction conditions can favor the starting material or lead to a nearly 1:1 mixture, complicating purification.

  • Degradation: Ergot alkaloids are sensitive to light, heat, and extreme pH, which can lead to the formation of degradation byproducts and reduce the overall yield.[1][2]

  • Purification: The separation of this compound from the starting material, ergometrine, and other impurities can be challenging due to their similar physical properties, often requiring preparative HPLC.[3]

Q2: What are the typical overall yields for this compound synthesis?

The overall yield of this compound can vary significantly depending on the synthetic strategy and optimization of reaction conditions. In multi-step syntheses of isotopically labeled this compound, overall yields as low as 0.6% have been reported.[4] When starting from ergometrine, the yield is highly dependent on the efficiency of the epimerization and purification steps.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides a systematic approach to troubleshooting.

Problem 1: Low Yield in Ergometrine to this compound Epimerization

Question: My epimerization reaction of ergometrine is resulting in a low yield of this compound. What are the potential causes, and how can I improve the conversion?

Answer: Low yields in the epimerization of ergometrine are a common issue. Several factors can contribute to this problem. Below is a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Too low: The rate of epimerization may be too slow, leading to incomplete conversion within the given reaction time. Too high: Increased temperature can lead to the degradation of both ergometrine and this compound.[5][6][7] Solution: The optimal temperature for the epimerization of ergometrine in a methanolic ammonium (B1175870) hydroxide (B78521) solution is reported to be 40°C.[3] It is recommended to maintain a stable temperature throughout the reaction.
Incorrect Base Concentration Too low: Insufficient base will result in a slow or incomplete reaction. Too high: A highly basic environment can promote the formation of degradation byproducts.[8] Solution: A common protocol uses a solution of 28% ammonium hydroxide in methanol.[3] The concentration of the base should be carefully controlled.
Inappropriate Reaction Time Too short: The reaction may not have reached equilibrium, resulting in a low conversion to this compound. Too long: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of degradation. Solution: The reaction progress should be monitored over time. A reaction time of 4 days at 40°C has been shown to be effective.[3]
Presence of Water Water can affect the polarity of the solvent and potentially influence the reaction equilibrium and rate. Solution: While some protocols use aqueous ammonium hydroxide, it is crucial to maintain consistent solvent conditions. The use of anhydrous solvents and reagents is generally recommended in organic synthesis to avoid side reactions.
Exposure to Light Ergot alkaloids are known to be light-sensitive and can degrade upon exposure to light.[2] Solution: The reaction should be carried out in the dark or in a flask wrapped in aluminum foil.[3]

Troubleshooting Workflow for Low Epimerization Yield

G Troubleshooting Low Epimerization Yield start Low Yield of this compound temp Check Reaction Temperature (Recommended: 40°C) start->temp base Verify Base Concentration (e.g., 28% NH4OH in MeOH) temp->base Temp OK optimize Optimize Conditions temp->optimize Temp Not OK time Monitor Reaction Time (Recommended: 4 days) base->time Base OK base->optimize Base Not OK light Ensure Reaction is Protected from Light time->light Time OK time->optimize Time Not OK light->optimize Light Not OK analyze Analyze Reaction Mixture by HPLC/TLC light->analyze Light OK optimize->analyze

Caption: A logical workflow for troubleshooting low yields in the epimerization of ergometrine.

Problem 2: Difficulty in Purifying this compound

Question: I am struggling to separate this compound from ergometrine after the epimerization reaction. What are the best methods for purification?

Answer: The separation of this compound and ergometrine is challenging due to their similar chemical structures and physical properties.

Recommended Purification Method:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the two epimers.[3] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate) at an alkaline pH.[5]

Troubleshooting Purification:

Problem Possible Cause Solution
Poor Separation/Co-elution Inappropriate mobile phase composition or gradient.Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer and the pH. A shallow gradient may be necessary to improve resolution.
Column overloading.Reduce the amount of sample injected onto the column.
Low Recovery of Product Adsorption of the product onto the stationary phase.Ensure the mobile phase pH is appropriate to prevent strong interactions between the analyte and the column.
Degradation of the product during purification.Protect the sample and collected fractions from light and maintain a cool temperature.
Problem 3: Low Yield in Amide Coupling of Lysergic Acid

Question: I am attempting a de novo synthesis of ergometrine (a precursor to this compound) and experiencing low yields in the amide coupling of lysergic acid with (S)-alaninol. How can I troubleshoot this step?

Answer: The amide coupling of lysergic acid can be challenging due to the steric hindrance and potential for side reactions.

Troubleshooting Amide Coupling:

Potential Cause Troubleshooting Steps
Inefficient Activation of Lysergic Acid The chosen coupling reagent may not be effective for this substrate.
Side Reactions The amine can react with the coupling reagent itself (guanidinylation with HATU).[9]
Presence of Moisture Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.
Suboptimal Reaction Temperature The reaction may be too slow at room temperature.

Workflow for Amide Coupling of Lysergic Acid

G Workflow for Amide Coupling of Lysergic Acid start Dissolve Lysergic Acid in Anhydrous Solvent (e.g., DMF) add_base Add Non-nucleophilic Base (e.g., DIPEA) start->add_base add_coupling Add Coupling Reagent (e.g., HATU) add_base->add_coupling preactivate Pre-activate for 15-30 min add_coupling->preactivate add_amine Add (S)-alaninol preactivate->add_amine react Stir at Room Temperature (or gently heat if needed) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Ergometrine purify->end

Caption: A general workflow for the amide coupling of lysergic acid with (S)-alaninol.

Experimental Protocols

Protocol 1: Epimerization of Ergometrine to this compound

This protocol is adapted from a published procedure.[3]

Materials:

  • Ergometrine maleate (B1232345)

  • Methanol

  • 28% Ammonium hydroxide solution

  • Round-bottom flask

  • Drying cabinet or water bath with temperature control

  • Rotary evaporator

  • Acetonitrile

  • Water

Procedure:

  • In a 250 mL round-bottom flask, dissolve 40 mg of ergometrine maleate in 100 mL of methanol.

  • Add 4 mL of 28% ammonium hydroxide solution to the flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Place the flask in a drying cabinet or water bath set to 40°C.

  • Allow the reaction to proceed for 4 days.

  • After 4 days, remove the solvent in vacuo using a rotary evaporator.

  • Redissolve the residue in a mixture of water and acetonitrile (70:30, v:v) for purification by preparative HPLC.

Protocol 2: Analytical HPLC for Monitoring Epimerization

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

Column:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) at an alkaline pH is typically used for good separation of the epimers.[5]

Detection:

  • UV detection at a wavelength where both compounds have significant absorbance (e.g., 310 nm).

  • Fluorescence detection with excitation at ~310-330 nm and emission at ~415-430 nm for higher sensitivity.[5][8]

Procedure:

  • Prepare a standard solution of ergometrine.

  • At various time points during the epimerization reaction, withdraw a small aliquot of the reaction mixture.

  • Dilute the aliquot with the mobile phase.

  • Inject the diluted sample into the HPLC system.

  • Monitor the chromatogram for the appearance of the this compound peak and the decrease of the ergometrine peak. The retention time of this compound is typically shorter than that of ergometrine on a C18 column.

Protocol 3: NMR Spectroscopy for a Structural Confirmation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Solvent:

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent for both ergometrine and this compound.[10]

Procedure:

  • Dissolve a small amount of the purified product in DMSO-d6.

  • Acquire 1H and 13C NMR spectra.

  • The chemical shifts of the protons and carbons, particularly around the C-8 and C-9 positions, will be distinct for the two epimers, allowing for unambiguous identification.[10]

Data Presentation

Table 1: Effect of Temperature on Ergometrine Stability

TemperatureConditionsEffect on ErgometrineReference
Room TemperatureStorage in various solventsRelatively stable, with minimal epimerization to this compound.[1]
60-190°CHeating of ergot-contaminated grainStable, with no significant change in concentration.[6]
190°CBaking of contaminated rye flourDegradation observed.[6]

Note: While specific quantitative data on the yield of this compound at different temperatures from a controlled epimerization reaction is limited in the provided search results, the general trend suggests that moderate heating (around 40°C) is optimal for the conversion, while higher temperatures can lead to degradation.

References

Technical Support Center: Optimizing HPLC Separation of Ergometrine and its Epimer, Ergometrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of ergometrine and its epimer, ergometrinine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of ergometrine and this compound.

Issue 1: Poor or incomplete separation of ergometrine and this compound peaks.

Possible Causes and Solutions:

  • Inadequate Mobile Phase Composition: The choice and ratio of organic solvent and aqueous buffer are critical for resolving these epimers.

    • Solution: Optimize the mobile phase. A common starting point is a gradient elution with acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) bicarbonate or ammonium acetate.[1][2] Adjusting the gradient slope or the initial and final concentrations of the organic modifier can significantly impact resolution. For instance, a gradient starting with a higher proportion of the aqueous phase and gradually increasing the acetonitrile concentration has proven effective.[1]

  • Incorrect Column Chemistry: The stationary phase plays a crucial role in the separation.

    • Solution: A C18 column is commonly used and has been shown to be suitable for separating the 12 main ergot alkaloids, including ergometrine and its epimer.[1] Phenyl-Hexyl columns have also been investigated and may offer different selectivity.[1] If using a C18 column, ensure it is of high quality and appropriate for alkaloid analysis.

  • Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: An optimal temperature of 25 °C has been reported for the separation of ergot alkaloids.[1] It is advisable to use a column oven to maintain a stable temperature throughout the analysis.

  • Inappropriate Flow Rate: The flow rate influences the time analytes spend in the column, thereby affecting separation.

    • Solution: A flow rate of 1.0 mL/min is a commonly used and optimized parameter for this separation.[1]

Issue 2: Peak Tailing for Ergometrine or this compound.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the basic nitrogen atoms in ergometrine and this compound, leading to peak tailing.

    • Solution:

      • Use a high-purity, end-capped column: Modern columns are designed to minimize exposed silanols.

      • Adjust mobile phase pH: Using a buffer to maintain a consistent pH can suppress the ionization of silanol groups.[3] A pH of around 6.5 has been used in some methods.[2]

      • Add a competing base: Incorporating a small amount of a basic additive like triethylamine (B128534) into the mobile phase can mask the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to non-ideal peak shapes.

    • Solution: Reduce the sample concentration or injection volume. An injection volume of 60 µL has been found to be optimal in some studies to distinguish peaks from noise without overloading.[1]

Issue 3: Shifting Retention Times.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention times, especially in reversed-phase chromatography.[4]

    • Solution: Prepare the mobile phase accurately and consistently. It is recommended to prepare fresh mobile phase daily and degas it properly.[2]

  • Fluctuating Column Temperature: As mentioned, temperature affects retention.

    • Solution: Use a reliable column oven to ensure a constant temperature.[1]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If retention times continue to shift and peak shape deteriorates, the column may need to be replaced.

Issue 4: Presence of Unexpected Peaks or Baseline Noise.

Possible Causes and Solutions:

  • Sample Degradation: Ergometrine is known to be unstable, especially when exposed to light, heat, and humidity.[5][6][7] Degradation products will appear as extra peaks in the chromatogram.

    • Solution: Protect samples from light and store them at low temperatures (e.g., 4°C or -20°C).[6][8] Prepare samples fresh and analyze them promptly.

  • Epimerization in Solution: Ergometrine can convert to its inactive epimer, this compound, and vice versa, especially in solution.[9]

    • Solution: Control the pH and temperature of the sample solvent. The epimerization process can be influenced by these factors. Analyze samples as quickly as possible after preparation.

  • Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated HPLC system can introduce ghost peaks and baseline noise.

    • Solution: Use HPLC-grade solvents and high-purity water. Regularly flush the HPLC system to remove any contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for separating ergometrine and this compound?

A1: A good starting point is to use a C18 reversed-phase column with a gradient elution. The mobile phase can consist of acetonitrile and an aqueous buffer such as 5 mM ammonium bicarbonate.[1] An optimized temperature of 25 °C and a flow rate of 1 mL/min have been shown to be effective.[1] For detection, fluorescence is often preferred due to its sensitivity, with excitation at 250 nm and emission at 425 nm.[1] UV detection at around 310 nm is also a viable option.[2]

Q2: How can I prevent the degradation of ergometrine during sample preparation and analysis?

A2: Ergometrine is sensitive to light, heat, and humidity.[5][6][10] To minimize degradation, all sample preparation steps should be carried out in a light-protected environment (e.g., using amber vials). Samples should be stored at refrigerated or frozen temperatures and analyzed as soon as possible after preparation.[6][8]

Q3: What are the key differences in physicochemical properties between ergometrine and this compound that allow for their separation?

A3: Ergometrine and this compound are C8 epimers, meaning they differ in the stereochemistry at the 8th carbon position of the ergoline (B1233604) ring.[11] This subtle structural difference results in different spatial arrangements of the atoms, which in turn leads to slightly different interactions with the stationary phase of the HPLC column, allowing for their separation under optimized chromatographic conditions.

Q4: Is it possible for ergometrine and this compound to interconvert during the analysis?

A4: Yes, epimerization can occur in solution, and the ratio of the two epimers can change over time.[8][9] This process can be influenced by factors such as pH, temperature, and the solvent used. It is crucial to control these conditions during sample preparation and storage to maintain the original epimeric ratio of the sample.

Data Presentation

Table 1: HPLC Method Parameters for Ergometrine and this compound Separation

ParameterRecommended ConditionsReference
Column Kinetex C18[1]
Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase A 5 mM Ammonium Bicarbonate[1]
Ammonium Acetate Buffer (pH 6.5)[2]
Mobile Phase B Acetonitrile[1][2]
Elution Mode Gradient[1]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25 °C[1]
Injection Volume 60 µL[1]
Detection Fluorescence (Ex: 250 nm, Em: 425 nm)[1]
UV (310 nm)[2]

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Accurately weigh a known amount of ergometrine maleate (B1232345) reference standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to obtain a stock solution of a specific concentration.[1]

  • Protect the stock solution from light by using an amber vial or wrapping the vial in aluminum foil.

  • Store the stock solution at a low temperature (e.g., 4°C) when not in use.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

Protocol 2: Mobile Phase Preparation (Example with Ammonium Bicarbonate)
  • Aqueous Phase (5 mM Ammonium Bicarbonate):

    • Accurately weigh the required amount of ammonium bicarbonate to prepare a 5 mM solution in HPLC-grade water.

    • Dissolve the ammonium bicarbonate completely.

    • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.[2]

  • Organic Phase:

    • Use HPLC-grade acetonitrile.

  • Degassing:

    • Degas both the aqueous and organic phases separately using a suitable method such as sonication or vacuum degassing before placing them in the HPLC solvent reservoirs.[2]

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Poor_Separation Poor Separation Mobile_Phase Mobile Phase Composition Poor_Separation->Mobile_Phase Is it... Column_Chem Column Chemistry Poor_Separation->Column_Chem Temp Temperature Poor_Separation->Temp Flow_Rate Flow Rate Poor_Separation->Flow_Rate Optimize_Gradient Optimize Gradient Mobile_Phase->Optimize_Gradient Solution Check_Column Verify Column Type (e.g., C18) Column_Chem->Check_Column Solution Control_Temp Set to 25°C Temp->Control_Temp Solution Adjust_Flow Set to 1.0 mL/min Flow_Rate->Adjust_Flow Solution

Caption: Troubleshooting workflow for poor separation.

Sample_Stability_Pathway cluster_factors Degradation Factors Ergometrine Ergometrine (Analyte of Interest) Degradation_Products Degradation Products (Unexpected Peaks) Ergometrine->Degradation_Products exposure to Epimerization Epimerization Ergometrine->Epimerization reversible Light Light Heat Heat Humidity Humidity This compound This compound (Epimer) Epimerization->this compound

Caption: Factors affecting ergometrine stability.

References

Preventing Ergometrinine degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ergometrinine samples to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is the epimerization of the biologically active ergometrine to the less active this compound. This process is reversible and can be influenced by several factors, including light, temperature, pH, and the solvent used for storage.[1][2][3] Additionally, hydrolysis of the amide bond can occur under acidic or alkaline conditions, leading to the formation of lysergic acid.[4][5]

Q2: How does light affect this compound stability?

A2: Exposure to light, particularly UV light, can significantly accelerate the degradation of ergometrine and its epimer, this compound.[3] It is crucial to protect samples from light at all stages of handling and storage by using amber vials or by wrapping containers in aluminum foil.[6] Studies on injectable ergometrine showed that when exposed to light, stability decreased to approximately 4 days at 25°C and 10 days at 4°C.[7]

Q3: What is the recommended temperature for storing this compound samples?

A3: For long-term storage, it is recommended to keep this compound samples at -20°C or below.[8][9] Refrigerated storage at 4°C can be suitable for shorter periods.[8] Storing samples at room temperature is generally not recommended as it can lead to significant degradation over time.[10]

Q4: Does the choice of solvent impact this compound stability?

A4: Yes, the solvent plays a critical role in the stability of this compound. Aprotic solvents like acetonitrile (B52724) are preferred for long-term storage at low temperatures.[11] Protic solvents and aqueous solutions, especially at non-neutral pH, can promote epimerization and hydrolysis.[1]

Q5: What are the visual signs of this compound degradation?

A5: Discoloration of the sample solution is a common visual indicator of degradation.[7] Any noticeable change in color suggests that the concentration of the active ingredient may have fallen below acceptable limits, and the sample should be discarded.[12]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible analytical results.
Possible Cause Troubleshooting Step
Sample Degradation During Storage 1. Review storage conditions: confirm temperature (-20°C or lower), protection from light (amber vials/foil), and appropriate solvent (e.g., acetonitrile). 2. Analyze a freshly prepared standard to compare with the stored sample.
Epimerization During Sample Preparation 1. Minimize the time samples are kept at room temperature before analysis. 2. Use an appropriate solvent system for extraction and dilution that minimizes pH shifts. An acetonitrile/ammonium (B1175870) carbonate buffer is often used.[3]
Matrix Effects in LC-MS/MS Analysis 1. Use matrix-matched calibration standards to compensate for signal suppression or enhancement.[6] 2. Employ isotopically labeled internal standards for the most accurate quantification.[13] 3. Optimize the sample clean-up procedure to remove interfering matrix components.
HPLC System Issues 1. Check for leaks in the system, especially between the column and the detector.[14] 2. Ensure the mobile phase is correctly prepared, degassed, and that the components are miscible.[12] 3. Verify that the column is properly equilibrated and has not been contaminated.[15]
Issue 2: Rapid loss of this compound concentration in solution.
Possible Cause Troubleshooting Step
Photodegradation 1. Ensure all sample handling, including preparation and analysis, is performed under subdued light. 2. Use amber glass vials or centrifuge tubes wrapped in foil for all sample storage and processing.[6]
Inappropriate Storage Temperature 1. Immediately transfer samples to -20°C or -80°C for long-term storage. 2. For short-term storage during an experiment, keep samples on ice or in a refrigerated autosampler.
Incorrect Solvent or pH 1. Verify the pH of aqueous samples; adjust to neutral if appropriate for the experimental protocol. 2. If possible, switch to an aprotic solvent like acetonitrile for storing stock solutions.[11]

Data on Ergometrine Stability

Table 1: Stability of Ergometrine Injections Under Different Conditions [7]

TemperatureLight ConditionStability (time to 90% of original concentration)
25°CExposed to light~4 days
4°CExposed to light~10 days
25°CProtected from light>6 months
4°CProtected from light>6 months

Table 2: Stability of Ergometrine and Methylergometrine Tablets Under Simulated Tropical Conditions [4][16]

CompoundStorage ConditionTime to fall below 90% of stated amount
Ergometrine (uncoated)Refrigerated (6°C, 83% RH, dark)14 weeks
Methylergometrine (coated)Refrigerated (6°C, 83% RH, dark)21 weeks
Ergometrine (uncoated)40°C, 75% RH, dark< 3 weeks
Methylergometrine (coated)40°C, 75% RH, dark21 weeks

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile) to prepare a concentrated stock solution. Protect from light.

  • Preparation of Test Samples: Dilute the stock solution with the desired storage solvents (e.g., acetonitrile, water, buffer at a specific pH) to a known concentration in amber glass vials.

  • Storage Conditions:

    • Divide the vials into different storage groups:

      • Temperature: -20°C, 4°C, 25°C (room temperature).

      • Light: Protected from light (wrapped in foil) and exposed to ambient light.

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: At each time point, retrieve a vial from each storage group. Allow it to equilibrate to room temperature before analysis. Analyze the concentration of this compound and any degradation products using a validated HPLC or LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Quantification of this compound by HPLC-MS/MS

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile).

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for this compound and its epimer, ergometrine.

  • Quantification: Generate a calibration curve using certified reference standards. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy.[13]

Visualizations

degradation_pathway ergometrine Ergometrine (active C8-R isomer) This compound This compound (inactive C8-S isomer) ergometrine->this compound Epimerization (light, heat, pH) lysergic_acid Lysergic Acid ergometrine->lysergic_acid Hydrolysis (acid/alkaline) other_products Other Degradation Products ergometrine->other_products Photodegradation This compound->lysergic_acid Hydrolysis (acid/alkaline) This compound->other_products Photodegradation

Caption: Primary degradation pathways of ergometrine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample This compound Sample extraction Extraction/Dilution (protect from light) sample->extraction hplc HPLC Separation (C18 column) extraction->hplc msms MS/MS Detection (ESI+, SRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification report Report Results quantification->report

Caption: General workflow for this compound sample analysis.

troubleshooting_logic start Inconsistent Results? check_storage Storage Conditions OK? (-20°C, dark, solvent) start->check_storage check_prep Sample Prep OK? (light, temp, pH) check_storage->check_prep Yes fresh_std Run Fresh Standard check_storage->fresh_std No check_system HPLC/MS System OK? (leaks, mobile phase) check_prep->check_system Yes review_protocol Review Prep Protocol check_prep->review_protocol No system_maintenance Perform System Maintenance check_system->system_maintenance No resolve Problem Identified check_system->resolve Yes fresh_std->resolve review_protocol->resolve system_maintenance->resolve

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Crystallization of Ergometrinine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystal formation of Ergometrinine intended for X-ray diffraction analysis.

Troubleshooting Guides

Issue: No Crystals are Forming

If you are unable to obtain any crystals, consider the following troubleshooting steps in a systematic manner.

Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Solvent System Optimization cluster_2 Advanced Techniques start Start: No Crystals Observed purity Verify Compound Purity (>95%) start->purity concentration Is the Solution Supersaturated? purity->concentration solubility Screen a Range of Solvents concentration->solubility No end Crystals Obtained concentration->end Yes, but still no crystals evaporation Slow Evaporation solubility->evaporation diffusion Vapor Diffusion (Solvent/Anti-solvent) solubility->diffusion cooling Slow Cooling solubility->cooling seeding Introduce Seed Crystals evaporation->seeding diffusion->seeding cooling->seeding dehydration Controlled Dehydration seeding->dehydration dehydration->end

Caption: Troubleshooting workflow for the absence of this compound crystals.

Detailed Steps:

  • Verify Purity and Concentration:

    • Purity: Ensure the this compound sample is of high purity (>95%), as impurities can inhibit nucleation and crystal growth.[1]

    • Supersaturation: A supersaturated solution is a prerequisite for crystallization. If the compound is too soluble in the chosen solvent, achieving supersaturation by evaporation or cooling will be difficult.[2] Conversely, if the compound is poorly soluble, it may precipitate as an amorphous solid rather than forming ordered crystals.

  • Solvent Selection:

    • The choice of solvent is critical.[3] A systematic screening of various solvents with different polarities should be performed.

    • For this compound, successful crystallization has been reported from an acetonitrile (B52724):water (80:20, v/v) mixture via slow solvent evaporation.[4]

    • The related compound, ergometrine maleate (B1232345), has been crystallized from methanol.[5] This suggests that alcohols and aqueous mixtures of organic solvents are good starting points.

  • Crystallization Method:

    • Slow Evaporation: This is the simplest method. Dissolve the this compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over days or weeks. Covering the vessel with parafilm and piercing a few small holes can help control the evaporation rate.[2]

    • Vapor Diffusion: This technique involves dissolving the this compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the this compound solution can gently induce crystallization.

    • Slow Cooling: If the solubility of this compound is significantly temperature-dependent in a particular solvent, a saturated solution can be prepared at a higher temperature and then cooled slowly to induce crystallization.

  • Seeding:

    • If you have previously obtained a small crystal or have access to a related crystalline material, introducing a "seed" crystal into a saturated solution can initiate crystal growth.

Issue: Crystals are too Small, Needle-like, or of Poor Quality

The formation of microcrystals, fine needles, or poorly diffracting crystals is a common challenge.

Troubleshooting Workflow

G cluster_0 Initial State cluster_1 Growth Optimization cluster_2 Post-Crystallization Handling start Start: Poor Quality Crystals slow_growth Slow Down Crystallization Rate start->slow_growth change_solvent Change Solvent System slow_growth->change_solvent Yes temp_gradient Use a Smaller Temperature Gradient slow_growth->temp_gradient Yes annealing Crystal Annealing change_solvent->annealing temp_gradient->annealing dehydration Controlled Dehydration annealing->dehydration end Improved Crystals for X-ray dehydration->end

Caption: Workflow for improving the quality of existing this compound crystals.

Detailed Steps:

  • Reduce the Rate of Crystallization: Rapid crystal growth often leads to smaller, less ordered crystals.[2]

    • Slow down solvent evaporation by using a container with a smaller opening or by placing it in a larger, partially sealed container.

    • For cooling crystallization, reduce the rate of temperature change.

    • In vapor diffusion, use a less volatile anti-solvent.

  • Optimize the Solvent System:

    • The solvent can influence crystal habit.[6] Experiment with different solvent mixtures. For instance, if acetonitrile:water (80:20, v/v) yields needles, try altering the ratio (e.g., 90:10 or 70:30) or replacing acetonitrile with another solvent like ethanol (B145695) or acetone.

  • Post-Crystallization Treatments:

    • Dehydration: In some cases, controlled dehydration of the crystal can improve its order and diffraction quality.[7] This can be as simple as briefly exposing the crystal to air before cryo-cooling.

    • Annealing: This involves briefly warming a cryo-cooled crystal and then re-cooling it. This process can sometimes relieve stress and improve the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for this compound crystallization?

A good starting point is an acetonitrile:water mixture, specifically an 80:20 (v/v) ratio, using the slow solvent evaporation method.[4] Alternatively, given that the related compound ergometrine maleate crystallizes from methanol, exploring alcohols is also a reasonable approach.[5]

Q2: My this compound crystals are always hair-like needles. How can I get thicker, block-like crystals?

Needle-like morphology is common for some compounds and was observed with ergometrine maleate.[5] To encourage growth in other dimensions:

  • Change the solvent system: Different solvents can alter the crystal packing and habit.

  • Slow down the growth rate significantly: This gives molecules more time to incorporate into the crystal lattice in a more ordered, three-dimensional manner.

  • Consider additives: In some cases, small amounts of an additive can inhibit growth on certain crystal faces, promoting a different morphology. This requires empirical screening.

Q3: Can I use powder X-ray diffraction (PXRD) if I can't obtain a single crystal?

Yes, if obtaining a single crystal suitable for single-crystal X-ray diffraction (SC-XRD) is not possible, structure elucidation can sometimes be achieved from powder X-ray diffraction data.[8] However, this is generally a more complex process.

Q4: What are the ideal crystal dimensions for single-crystal X-ray diffraction?

Ideally, a crystal for modern diffractometers should have dimensions of approximately 0.1 to 0.3 mm in all directions.[2] However, smaller crystals can often be used, especially with high-intensity X-ray sources.[9]

Experimental Protocols

Protocol 1: Slow Evaporation from a Binary Solvent System

This protocol is based on the successful crystallization of this compound.[4]

  • Preparation of the Solution:

    • Prepare a stock solution of 80:20 (v/v) acetonitrile and deionized water.

    • In a small, clean glass vial, dissolve a small amount of purified this compound in the solvent mixture at room temperature. Add the solid in small portions until the solution is nearly saturated (a small amount of undissolved solid remains).

    • Gently warm the vial to dissolve the remaining solid, then allow it to cool to room temperature. If a precipitate forms, add a minimal amount of the solvent mixture to redissolve it.

  • Crystal Growth:

    • Cover the vial with parafilm and puncture 1-3 small holes using a fine needle.

    • Place the vial in a vibration-free location, away from direct sunlight and temperature fluctuations.

    • Monitor the vial for crystal growth over several days to weeks.

Quantitative Data Summary

The following table summarizes the known successful crystallization conditions for this compound and a closely related compound. This data can serve as a starting point for your experiments.

CompoundSolvent SystemMethodResulting Crystal MorphologyReference
This compound Acetonitrile:Water (80:20, v/v)Slow EvaporationColorless crystals (morphology not specified)[4]
Ergometrine Maleate MethanolSlow EvaporationHair-like long needles[5]
Ergometrine Maleate Alcohols, acetic acid esters, acetone, dioxane, dimethyl sulfoxideNot specifiedHair-like long needles[5]

References

Technical Support Center: Ergometrinine Analysis in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Ergometrinine in food samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Issue: Low or no recovery of this compound.

Possible Cause: Significant signal suppression due to matrix effects. Ergometrine and its epimer this compound are particularly susceptible to these effects, with signal suppression reported to be as high as 90% in complex matrices like barley and oats.[1][2]

Solution:

  • Optimize Sample Preparation:

    • Extraction: Employ a robust extraction method. A common approach involves using a mixture of acetonitrile (B52724) and an alkaline solution (e.g., ammonium (B1175870) carbonate) to maintain a basic pH and prevent epimerization.[3] Alternative extractions with ethyl acetate (B1210297) or dichloromethane (B109758) in alkaline conditions, or polar solvents like methanol (B129727) or acetonitrile with acid or buffer at a low pH, have also been reported.[2]

    • Clean-up: Implement a thorough clean-up strategy to remove interfering matrix components. Options include:

      • Solid-Phase Extraction (SPE): Various SPE chemistries can be effective, such as C18 reversed-phase, Hydrophilic-Lipophilic Balance (HLB), strong cation exchange (SCX), and mixed-mode cation exchange (MCX) cartridges.[2] MycoSep® multifunctional columns have been shown to reduce matrix effects, though recovery for ergometrine may still be challenging.[2]

      • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular choice for mycotoxin analysis, including ergot alkaloids.[3][4] A modified QuEChERS approach followed by UHPLC-MS/MS has demonstrated good sensitivity.[4]

  • Use Matrix-Matched Calibration: To compensate for signal suppression, prepare calibration standards in an extract of a blank matrix that is free of this compound.[2] This helps to mimic the matrix effects experienced by the analyte in the actual sample.

  • Method of Standard Additions: For highly complex or variable matrices, the method of standard additions is the most accurate approach.[2] This involves adding known amounts of the analyte to the sample extract itself to create a calibration curve within the specific matrix.

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). For some ergot alkaloids, a significant enhancement of signal intensity has been observed with APCI compared to ESI.[2]

Issue: High variability in results between samples of the same food type.

Possible Cause: Matrix effects can vary not only between different types of grains but also between different varieties of the same grain.[5]

Solution:

  • Matrix-Matched Standards for Each Variety: If analyzing different varieties of a cereal, it is crucial to use a specific blank matrix from each variety for preparing matrix-matched standards.

  • Robustness Studies: Conduct a robustness study of your analytical method. Small changes in sample preparation parameters such as pH, extraction buffer concentration, shaking time, and drying temperature can potentially affect recoveries.[1] However, one study indicated that minor variations in these parameters did not significantly impact the recoveries of ergot alkaloids.[1]

Workflow for Troubleshooting this compound Analysis

start Low or Variable This compound Results optimize_sample_prep Optimize Sample Preparation start->optimize_sample_prep extraction Evaluate Extraction: - Solvent Polarity - pH (Alkaline) optimize_sample_prep->extraction If recovery is poor cleanup Improve Clean-up: - SPE (C18, SCX, etc.) - QuEChERS optimize_sample_prep->cleanup If interference is high calibration_strategy Refine Calibration Strategy extraction->calibration_strategy cleanup->calibration_strategy matrix_matched Use Matrix-Matched Standards calibration_strategy->matrix_matched For common matrices standard_addition Implement Standard Addition calibration_strategy->standard_addition For complex/variable matrices instrumental_params Adjust Instrumental Parameters matrix_matched->instrumental_params standard_addition->instrumental_params ionization Switch Ionization: ESI -> APCI instrumental_params->ionization chromatography Optimize UPLC/HPLC Separation instrumental_params->chromatography end Acceptable Results ionization->end chromatography->end

Caption: Troubleshooting workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the food sample matrix.[2] This can lead to either signal suppression (underestimation) or, less commonly, signal enhancement (overestimation) of the analyte during LC-MS/MS analysis.[2][6]

Q2: Why is this compound particularly prone to matrix effects?

A2: this compound is a relatively polar and early-eluting compound in typical reversed-phase liquid chromatography setups.[1][2] This means it often co-elutes with many other polar, interfering compounds from the sample matrix, which can significantly impact its ionization.

Q3: Are there any internal standards available to compensate for matrix effects?

A3: As of recent reviews, isotopically labeled internal standards for ergot alkaloids, including this compound, are not commercially available.[6] This makes it challenging to fully compensate for matrix effects and is a significant reason why methods like matrix-matched calibration or standard additions are necessary.

Q4: What kind of sample preparation methods are recommended for reducing matrix effects for this compound?

A4: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is often recommended.[3][4] This typically involves an extraction with a mixture of acetonitrile and an ammonium carbonate solution, followed by a dispersive solid-phase extraction (d-SPE) clean-up step using sorbents like C18 and/or Z-Sep+.[3] Other effective clean-up techniques include Solid-Phase Extraction (SPE) with various sorbents like C18, SCX, and HLB.[2]

Q5: How much can matrix effects impact the quantification of this compound?

A5: The impact can be substantial. Studies have shown signal suppression of up to 90% for ergometrine in certain cereal matrices like barley and oats.[2][5] This can lead to a gross underestimation of the actual concentration if not properly addressed.

Quantitative Data Summary

Table 1: Reported Signal Suppression for Ergometrine in Cereal Matrices

MatrixSignal Suppression (%)Reference
BarleyUp to 90%[2]
OatsUp to 90%[2]

Table 2: Performance of a Validated UHPLC-MS/MS Method for this compound in Oat-Based Foods

ParameterValueReference
Limit of Quantification (LOQ)< 3.2 µg/kg[3][7]
Repeatability (RSD%)< 6.3%[3][7]
Intermediate Precision (RSD%)< 15%[3][7]
Recovery89.7% - 109%[3][7]

Experimental Protocols

General Protocol for this compound Analysis in Cereal-Based Foods using Modified QuEChERS and UHPLC-MS/MS

This protocol is a generalized representation based on common methodologies.[3][4]

1. Sample Preparation (Modified QuEChERS)

  • Extraction:

    • Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 10-20 mL of an extraction solvent, typically acetonitrile and 5 mM ammonium carbonate solution (e.g., 85:15, v/v).

    • Shake vigorously for a specified time (e.g., 30 minutes).

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and shake again.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).

  • Clean-up (Dispersive SPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., C18, Z-Sep+, and magnesium sulfate).

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed.

    • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Gemini C18).[8]

    • Mobile Phase: A gradient elution is typically employed with:

      • Mobile Phase A: Water with a modifier (e.g., 2.08 mM ammonium carbonate).[8]

      • Mobile Phase B: Acetonitrile.[8]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a controlled temperature (e.g., 40-50 °C) to ensure reproducible retention times.[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, selecting specific precursor and product ion transitions for this compound.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Extraction (Acetonitrile/Buffer) homogenization->extraction cleanup Clean-up (d-SPE with C18/Z-Sep+) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution uhplc UHPLC Separation (C18 Column) reconstitution->uhplc msms MS/MS Detection (ESI+, MRM) uhplc->msms quantification Quantification (Matrix-Matched Curve) msms->quantification

Caption: General workflow for this compound analysis in food.

References

Improving the efficiency of ergometrine to Ergometrinine conversion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ergometrine to Ergometrinine Conversion

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isomerization of ergometrine to its C-8 epimer, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the conversion of ergometrine to this compound?

A1: The conversion is a chemical process known as epimerization. Ergometrine and this compound are stereoisomers that differ in the configuration at the C-8 position of the ergoline (B1233604) ring.[1][2][3] This conversion typically reaches an equilibrium and can be influenced by factors such as pH, temperature, and solvents.[1]

Q2: Why is controlling the conversion to this compound important?

A2: Ergometrine is the biologically active form, primarily used for its potent uterotonic effects to prevent postpartum hemorrhage.[4][5] this compound, the C8-(S)-isomer, is considered biologically inactive or significantly less active.[2][3] Therefore, in pharmaceutical preparations, the conversion to this compound is an indicator of degradation and loss of potency. Conversely, for research purposes, efficient conversion may be desired to produce this compound as a reference standard or for further investigation.

Q3: What are the primary factors that promote the isomerization of ergometrine to this compound?

A3: The main factors that drive the epimerization include:

  • pH: Alkaline conditions significantly promote the conversion.[2][6]

  • Temperature: Elevated temperatures accelerate the rate of isomerization.[1][7][8]

  • Light: Exposure to light can contribute to the degradation and isomerization of ergometrine.[9][10][11]

  • Solvents: The choice of solvent can influence the reaction equilibrium and rate.[2][6]

Q4: How can I monitor the progress of the conversion reaction?

A4: The most common and effective method for monitoring the conversion is High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS).[12][13][14] These techniques allow for the separation and quantification of both ergometrine and this compound, enabling precise tracking of the reaction progress.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Conversion to this compound Incorrect pH: The reaction medium is not sufficiently alkaline.Adjust the pH of the solution to the alkaline range (pH 8-10) using a suitable base like ammonium (B1175870) hydroxide (B78521) or an organic base such as DBU, DBN, or DMAP.[2][6]
Insufficient Temperature: The reaction temperature is too low.Increase the reaction temperature. A common protocol suggests heating at 40-80°C.[2][6] Monitor the reaction closely as higher temperatures can also lead to degradation.
Inappropriate Solvent: The solvent system is not optimal for the isomerization.Experiment with different isomerization solvents. Methanol (B129727) is commonly used[2], but others like chloroform, isopropanol, or THF, alone or in mixtures, may be effective.[6]
Reaction Stalls or Reaches an Unfavorable Equilibrium Equilibrium Reached: The reaction has reached its natural equilibrium point under the current conditions.To shift the equilibrium, consider changing the solvent system or employing techniques to remove the product as it is formed (if feasible for the experimental setup).
Degradation of Reactants: High temperatures or prolonged reaction times may be causing degradation into other byproducts.Optimize the reaction time and temperature. Run time-course experiments to find the optimal point where this compound yield is maximized before significant degradation occurs. Ensure the reaction is protected from light.[9][10]
Formation of Multiple Unidentified Byproducts Oxidation/Degradation: Ergometrine is sensitive to oxidation, especially when heated in the presence of air.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Harsh Reaction Conditions: Excessively high temperatures or extreme pH values can lead to unwanted side reactions.Systematically lower the temperature and use the minimum amount of base required to achieve a reasonable reaction rate.
Difficulty in Separating Ergometrine and this compound Suboptimal Chromatography: The HPLC method is not adequately resolving the two epimers.Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to an ammonium carbonate buffer), changing the column type (a C18 column is common[14]), or adjusting the flow rate and temperature.
Co-elution with Impurities: Other compounds in the reaction mixture are interfering with the separation.Purify the crude reaction mixture before final analysis. This can be done through techniques like solid-phase extraction (SPE) or preparative HPLC.[12]

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization in Methanol

This protocol is adapted from a method described for the stereoselective conversion of ergometrine to this compound.[2]

Objective: To convert ergometrine to this compound using ammonium hydroxide in methanol.

Materials:

  • Ergometrine maleate (B1232345)

  • Methanol (HPLC grade)

  • Ammonium hydroxide solution (28%)

  • Round-bottom flask

  • Heating mantle or water bath with temperature control

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Dissolve a known quantity of ergometrine maleate in methanol in a round-bottom flask (e.g., 40 mg in 100 ml).[2]

  • Add a sufficient volume of 28% ammonium hydroxide solution to render the solution alkaline (e.g., 4 ml).[2]

  • Heat the mixture at a controlled temperature (e.g., 40°C) in the dark.[2] The use of a drying cabinet or a wrapped flask is recommended to protect from light.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 24 hours) and analyzing them by HPLC to determine the ratio of ergometrine to this compound.

  • The reaction can be continued for several days (e.g., 4 days) until the desired level of conversion or equilibrium is reached.[2]

  • Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • The resulting residue, containing a mixture of ergometrine and this compound, can be redissolved in a suitable solvent for purification or analysis.

Protocol 2: Isomerization using Organic Bases

This protocol is based on a patented method for preparing ergometrine, which involves an isomerization step.[6]

Objective: To achieve isomerization using a non-aqueous organic base.

Materials:

  • Ergometrine starting material

  • Isomerization solvent (e.g., Tetrahydrofuran (THF), chloroform, isopropanol)[6]

  • Organic base (e.g., DBU, DBN, DMAP)[6]

  • Reaction vessel with stirrer and temperature control

  • Purification and analysis equipment (e.g., chromatography columns, HPLC)

Procedure:

  • Dissolve the ergometrine-containing extract or purified starting material in the chosen isomerization solvent.

  • Add a catalytic amount of the selected organic base (e.g., DBU, DBN, or DMAP).

  • Adjust the pH of the mixed solution to between 7 and 9.[6]

  • Heat the solution to a temperature between 50°C and 80°C with continuous stirring.[6]

  • Maintain the reaction for an extended period (e.g., 12-18 hours), monitoring as necessary.[6]

  • After the reaction period, cool the mixture to room temperature.

  • Concentrate the solution to remove the solvent.

  • The resulting solid or residue can then be subjected to further washing, drying, and purification steps to isolate the this compound.

Data Presentation

Table 1: Factors Influencing Ergometrine Stability and Isomerization

FactorConditionEffect on ErgometrineReference
Temperature Storage at 40°C vs. 6°CSignificantly less stable at higher temperatures.[7][8][7][8]
Storage at 25°C vs. 4°CStable for >6 months at both temperatures when protected from light.[9][10][9][10]
Light Exposed to light at 25°CStable for approximately 4 days.[9][10][9][10]
Exposed to light at 4°CStable for approximately 10 days.[9][10][9][10]
pH Alkaline conditions (pH 8-10)Promotes isomerization to this compound.[6][6]
Humidity High relative humidity (75%)A major adverse factor, leading to instability, especially at elevated temperatures.[7][8][7][8]

Visualizations

Conversion_Workflow cluster_prep Preparation cluster_reaction Isomerization Reaction cluster_workup Workup & Purification start_end start_end process process decision decision analysis analysis A Start: Ergometrine Maleate B Dissolve in Methanol A->B C Add Ammonium Hydroxide (Base) B->C D Heat to 40°C (Protect from Light) C->D E Monitor by HPLC D->E Take Aliquot F Desired Conversion? E->F F->D No, Continue Reaction G Remove Solvent (Rotary Evaporation) F->G Yes H Purify Mixture (e.g., Prep-HPLC) G->H I End: this compound Product H->I

Caption: Experimental workflow for the base-catalyzed conversion of ergometrine.

Troubleshooting_Logic issue issue cause cause solution solution start Low this compound Yield check_ph Is pH Alkaline (e.g., 8-10)? start->check_ph check_temp Is Temperature Sufficient (40-80°C)? check_ph->check_temp Yes adjust_ph Adjust pH with Base check_ph->adjust_ph No check_time Is Reaction Time Optimized? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No optimize_time Run Time-Course Experiment check_time->optimize_time No

Caption: Troubleshooting logic for low this compound conversion yield.

References

Technical Support Center: Ergometrinine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ergometrinine quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analytical measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the quantification of this compound?

The primary challenges in this compound quantification stem from its physicochemical properties and the complexity of sample matrices. Key difficulties include:

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in mass spectrometry, leading to signal suppression or enhancement and inaccurate results.[1][2][3][4]

  • Analyte Stability: this compound, like its epimer Ergometrine, is susceptible to degradation, particularly when exposed to light and elevated temperatures.[5][6][7] This instability can lead to underestimation of its concentration.

  • Epimerization: this compound (the S-epimer) can interconvert with Ergometrine (the R-epimer) under certain conditions, such as changes in pH, temperature, or exposure to light.[8][9] Accurate quantification requires the analysis of both epimers.

  • Low Concentrations: In many samples, such as contaminated food products, this compound may be present at very low levels, requiring highly sensitive analytical methods for detection and quantification.[10]

Q2: Why am I observing high variability in my this compound measurements?

High variability in this compound measurements can be attributed to several factors throughout the analytical workflow:

  • Inconsistent Sample Preparation: Variations in extraction efficiency and sample cleanup can lead to differing levels of matrix components in the final extract, causing inconsistent matrix effects.

  • Analyte Degradation: If samples are not handled and stored correctly, this compound can degrade, leading to variable results.[5][6] It is crucial to protect samples from light and store them at appropriate temperatures.

  • Instrumental Variability: Fluctuations in the performance of the analytical instrument, such as the LC-MS/MS system, can contribute to measurement variability. Regular calibration and maintenance are essential.

  • Epimerization: The conversion between this compound and Ergometrine during sample processing or analysis will lead to inconsistent quantification of the target analyte.[8]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering matrix components.[1][11]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce the likelihood of interferences.[1]

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound.[11][12][13] This standard will experience similar matrix effects as the analyte, allowing for accurate correction.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for matrix effects.[11]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptoms:

  • Consistently low peak areas for this compound standards spiked into the matrix before extraction.

  • Quantification results are lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Extraction Solvent The choice of extraction solvent is critical. For ergot alkaloids, a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) carbonate) has been shown to be effective.[3] Experiment with different solvent compositions and pH to optimize extraction efficiency.
Inefficient Extraction Procedure Ensure adequate homogenization and extraction time. Sonication or vigorous vortexing can improve the extraction of this compound from the sample matrix.
Analyte Adsorption This compound may adsorb to container surfaces or SPE sorbents. Consider using silanized glassware or polypropylene (B1209903) tubes. Evaluate different SPE sorbents to find one that provides good recovery for this compound.
Analyte Degradation during Extraction Protect samples from light and keep them cool during the extraction process to prevent degradation.[5][6]
Issue 2: Poor Peak Shape and Chromatography

Symptoms:

  • Broad, tailing, or split peaks for this compound.

  • Shifting retention times.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination Buildup of matrix components on the analytical column can degrade performance. Implement a robust column washing procedure after each analytical batch. Consider using a guard column to protect the analytical column.
Inappropriate Mobile Phase The mobile phase composition, including pH and organic modifier, can significantly impact peak shape. For ergot alkaloids, a mobile phase consisting of water and acetonitrile or methanol (B129727) with additives like formic acid or ammonium formate (B1220265) is commonly used.[3] Optimize the mobile phase to achieve symmetric peaks.
Column Overload Injecting too much sample or standard can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Secondary Interactions This compound may have secondary interactions with the stationary phase. Using a column with a different chemistry (e.g., biphenyl (B1667301) instead of C18) may improve peak shape.[3]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects

This protocol describes a common method for quantifying matrix effects.[3]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your validated sample preparation method. Spike the final extract with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before performing the sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

An ME value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Sample Collection (e.g., Cereal Grain) Homogenize Homogenization Sample->Homogenize Spike_IS Spike with Internal Standard (e.g., Deuterated This compound) Homogenize->Spike_IS Extract Extraction (e.g., QuEChERS) Spike_IS->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze Quantify Quantification (using calibration curve) Analyze->Quantify Report Data Reporting Quantify->Report Start Inaccurate this compound Quantification Matrix Matrix Effects? Start->Matrix Possible Cause Stability Analyte Instability? Start->Stability Possible Cause Epimerization Epimerization? Start->Epimerization Possible Cause Method Suboptimal Method? Start->Method Possible Cause Sol_Matrix Improve Sample Cleanup Use Internal Standard Matrix-Matched Calibrants Matrix->Sol_Matrix Solution Sol_Stability Protect from Light Control Temperature Analyze Promptly Stability->Sol_Stability Solution Sol_Epimerization Control pH and Temperature Quantify Both Epimers Epimerization->Sol_Epimerization Solution Sol_Method Optimize Chromatography Validate Method Thoroughly Method->Sol_Method Solution

References

Technical Support Center: Enhancing Chromatographic Resolution of Ergometrinine Peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Ergometrinine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving high-resolution peaks for this compound and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound via chromatography?

A1: The most prevalent issues include peak tailing, peak fronting, peak splitting, and poor resolution between this compound and its epimer, Ergometrine.[1][2][3] Peak tailing is a frequent problem for basic compounds like this compound due to secondary interactions with the stationary phase.[2][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical factor as it influences the ionization state of both this compound, a basic compound, and the residual silanol (B1196071) groups on the silica-based stationary phase.[2][5][6] At intermediate pH values, both can be ionized, leading to strong electrostatic interactions that cause peak tailing.[2] Operating at a low pH (e.g., pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[2][4]

Q3: Which type of chromatographic column is recommended for the separation of this compound?

A3: For reversed-phase chromatography of ergot alkaloids like this compound, C18 columns are commonly used.[7][8] Modern, high-purity, end-capped C18 or C8 columns are particularly recommended to minimize interactions with residual silanol groups.[2] In some cases, a phenyl-hexyl stationary phase has been shown to provide good resolution and symmetry factors for ergot alkaloids.[7]

Q4: Can temperature be adjusted to improve the resolution of this compound peaks?

A4: Yes, temperature can influence the resolution. For the separation of ergot alkaloids, a column temperature of 25°C has been found to be optimal in some studies.[7] Increasing the temperature can reduce the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks.[9] However, it's crucial to ensure that the temperature does not exceed the stability limits of the stationary phase or the analytes.[9]

Q5: What is the significance of this compound's stability during analysis?

A5: this compound, like other ergot alkaloids, can be unstable under certain conditions, which can affect the accuracy of quantification.[10][11] It can undergo epimerization, converting to its biologically active C8-(R)-isomer, Ergometrine, and vice versa.[12] This process can be influenced by the pH of the solution.[11] Additionally, exposure to heat and humidity can lead to degradation.[10] Therefore, it is important to control the experimental conditions to maintain the stability of the analyte.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Problem: The this compound peak exhibits significant tailing, leading to poor resolution and inaccurate integration.

Possible Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 using an additive like formic acid to protonate the silanol groups and minimize interactions.[2][4]

    • Solution 2: Use a Highly Deactivated Column: Employ a modern, end-capped C18 or C8 column designed to have minimal residual silanol activity.[2][4]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[5]

  • Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Perform a thorough column wash and regeneration.[2]

  • Column Bed Deformation: A void at the column inlet or channels in the packing bed can cause peak distortion.[1]

    • Solution: If a void is suspected, reversing the column and flushing it with a strong solvent may help.[4] If the problem persists, the column may need to be replaced.[1][13]

Guide 2: Resolving Peak Fronting

Problem: The this compound peak shows fronting, where the first half of the peak is broader than the second half.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly.[1][14][15]

    • Solution 1: Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.[1][14]

    • Solution 2: Reduce Injection Volume: Inject a smaller volume of the sample.[3][13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column.[3][14]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[14]

Guide 3: Correcting Peak Splitting

Problem: The this compound peak appears as a split or "twin" peak.

Possible Causes and Solutions:

  • Column Void or Blocked Frit: A physical disruption at the head of the column can cause the sample to be distributed unevenly.[3]

    • Solution 1: Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds.[16]

    • Solution 2: Column Maintenance: Reverse the column and flush it to try and remove any blockage from the inlet frit.[2]

  • Mismatch between Injection Solvent and Mobile Phase: A significant difference in solvent strength can lead to peak splitting.[3]

    • Solution: Ensure the injection solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.[3]

Quantitative Data Summary

Table 1: Optimized HPLC Conditions for Ergot Alkaloid Separation

ParameterOptimized ValueReference
Column C18[7]
Mobile Phase Gradient with 5 mM ammonium (B1175870) bicarbonate and acetonitrile (B52724)[7]
Flow Rate 1 mL/min[7]
Column Temperature 25 °C[7]
Injection Volume 60 µL[7]
Fluorescence Detection Excitation: 250 nm, Emission: 425 nm[7]

Table 2: Comparison of Columns for Ergot Alkaloid Separation

FeatureC18 ColumnPhenyl-Hexyl ColumnReference
Separation of 12 Peaks Clear separation observedErgometrine peak fused with an interfering peak[7]
Carryover No carryover detectedPotential carryover issues[7]
Resolution Lower for some compoundsHigher for some compounds with the lowest resolution[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment
  • Aqueous Component Preparation:

    • Prepare the aqueous portion of the mobile phase (e.g., 5 mM ammonium bicarbonate or 0.1% formic acid in water).[2][7]

    • Measure and adjust the pH of the aqueous component before mixing with the organic solvent.[5] For this compound, a pH of 2-3 is often effective for reducing peak tailing.[2][4]

    • Use a calibrated pH meter for accurate measurements.

  • Organic Solvent:

    • Use high-purity HPLC-grade solvents like acetonitrile or methanol.[8][17]

  • Mixing and Degassing:

    • Mix the aqueous and organic components in the desired ratio.

    • Degas the mobile phase thoroughly using methods such as sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[18]

Protocol 2: Column Washing and Regeneration

This protocol is intended to remove strongly retained contaminants from a reversed-phase column.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contaminating the detector cell.[2]

  • Reverse Column Direction: Reverse the column flow direction to back-flush contaminants from the inlet frit.[2]

  • Washing Sequence: Sequentially flush the column with solvents of increasing elution strength. A typical sequence for a C18 column is:

    • Water (HPLC grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Methylene Chloride (if compatible with your HPLC system)

    • Isopropanol

    • Methanol

    • Water

  • Re-equilibration: Turn the column back to the forward direction and re-equilibrate with your mobile phase until a stable baseline is achieved.[2]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust pH to 2-3 with Formic Acid check_ph->adjust_ph No check_column_type Using an End-Capped C18/C8 Column? check_ph->check_column_type Yes adjust_ph->check_column_type use_endcapped_column Switch to a High-Purity End-Capped Column check_column_type->use_endcapped_column No check_column_history Is the Column Old or Contaminated? check_column_type->check_column_history Yes use_endcapped_column->check_column_history wash_column Perform Column Washing and Regeneration check_column_history->wash_column Yes resolved Peak Shape Improved check_column_history->resolved No replace_column Replace Column wash_column->replace_column Still Tailing wash_column->resolved Resolved replace_column->resolved

Caption: Troubleshooting workflow for addressing this compound peak tailing.

Chromatography_Parameters cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_operational_parameters Operational Parameters resolution Peak Resolution ph pH resolution->ph Influences Selectivity & Peak Shape organic_modifier Organic Modifier (e.g., Acetonitrile) resolution->organic_modifier Affects Retention Time buffer Buffer Concentration resolution->buffer Maintains Stable pH column_type Column Type (e.g., C18, Phenyl-Hexyl) resolution->column_type Determines Selectivity particle_size Particle Size resolution->particle_size Impacts Efficiency end_capping End-Capping resolution->end_capping Reduces Peak Tailing flow_rate Flow Rate resolution->flow_rate Affects Efficiency & Time temperature Temperature resolution->temperature Influences Viscosity & Kinetics

Caption: Key parameters influencing chromatographic peak resolution.

Method_Development_Workflow start Define Analytical Goal: Separate this compound select_column Select Column: End-Capped C18 start->select_column initial_mobile_phase Initial Mobile Phase: Acetonitrile/Water Gradient select_column->initial_mobile_phase run_initial_test Perform Initial Run initial_mobile_phase->run_initial_test evaluate_peak Evaluate Peak Shape and Resolution run_initial_test->evaluate_peak optimize_ph Optimize Mobile Phase pH (e.g., add Formic Acid) evaluate_peak->optimize_ph Peak Tailing optimize_gradient Optimize Gradient Profile evaluate_peak->optimize_gradient Poor Resolution optimize_temp_flow Optimize Temperature and Flow Rate evaluate_peak->optimize_temp_flow Broad Peaks validate_method Validate Method evaluate_peak->validate_method Acceptable optimize_ph->run_initial_test optimize_gradient->run_initial_test optimize_temp_flow->run_initial_test

Caption: Workflow for this compound chromatographic method development.

References

Technical Support Center: Minimizing Solvent Impurities in Ergometrinine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ergometrinine purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to solvent impurities during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities found in purified this compound?

A1: Based on typical extraction and purification protocols for ergot alkaloids, the most common residual solvents in the final this compound product include:

  • Acetonitrile (B52724) and Water: Used in preparative HPLC and recrystallization.[1]

  • Methanol (B129727): Often used in the initial extraction and during epimerization from ergometrine.[1]

  • Chloroform: A solvent known to limit the epimerization of ergot alkaloids.[2]

  • Toluene and Ethanol: Commonly used in the initial extraction of ergot alkaloids from the fungal source.

  • Dichloromethane: Used in liquid-liquid extraction steps.[3]

  • Acetone: Can be used in various extraction and purification steps.

Q2: How can I prevent the isomerization of this compound to its diastereomer, Ergometrine, during purification?

A2: this compound can isomerize to Ergometrine, especially under certain conditions. To minimize this:

  • Avoid Alkaline Conditions: Isomerization is often favored in alkaline solutions. For instance, dissolving ergometrine in methanol with ammonium (B1175870) hydroxide (B78521) is a method to intentionally produce this compound.[1] Therefore, maintaining a neutral or slightly acidic pH during purification is crucial.

  • Control Temperature: Elevated temperatures can increase the rate of epimerization.[4] Whenever possible, conduct purification steps at lower temperatures.

  • Solvent Choice: Chloroform has been shown to inhibit the epimerization of ergot alkaloids.[2]

  • Limit Exposure to Protic Solvents: Protic solvents can also contribute to epimerization.[2]

Q3: What are the regulatory limits for residual solvents in active pharmaceutical ingredients (APIs) like this compound?

A3: The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceuticals. Solvents are categorized into three classes based on their toxicity. The concentration limits for some common solvents are summarized in the table below.

SolventClassConcentration Limit (ppm)
Chloroform260
Dichloromethane2600
Toluene2890
Methanol23000
Acetonitrile2410
Acetone35000
Ethanol35000

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound purification.

Issue 1: High Levels of Acetonitrile/Water Detected in the Final Product
  • Possible Cause: Incomplete drying after recrystallization from an acetonitrile/water mixture. This compound can be crystallized from an acetonitrile:water (80:20, v:v) solution by slow evaporation.[1]

  • Suggested Solution:

    • Optimize Drying: After filtration, dry the crystals under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period (24-48 hours). Ensure the vacuum is strong enough to remove both water and acetonitrile.

    • Lyophilization: If the product is still wet, consider dissolving it in a suitable solvent mixture (like water and a miscible organic solvent) and lyophilizing (freeze-drying) to remove the residual solvents.

    • Solvent Displacement: Wash the filtered crystals with a small amount of a more volatile, cold solvent in which this compound is sparingly soluble (e.g., cold diethyl ether). This can help displace the less volatile acetonitrile and water.

Issue 2: Persistent Methanol Impurity
  • Possible Cause: Methanol is often used in the initial extraction or in the epimerization of ergometrine to this compound.[1] Due to its polarity, it can be challenging to remove completely.

  • Suggested Solution:

    • Recrystallization from a Different Solvent System: Recrystallize the this compound from a solvent system that does not contain methanol, such as acetonitrile/water or chloroform.

    • Azeotropic Distillation: In some cases, dissolving the product in a solvent that forms a low-boiling azeotrope with methanol (e.g., dichloromethane) and then removing the solvent under reduced pressure can be effective.

Issue 3: Product Fails to Crystallize or Oils Out
  • Possible Cause 1: The concentration of this compound in the solution is too low.

  • Suggested Solution: Slowly evaporate the solvent until the solution becomes supersaturated, which should induce crystallization.

  • Possible Cause 2: The cooling rate is too fast, leading to the formation of an oil instead of crystals.

  • Suggested Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

  • Suggested Solution:

    • Seed Crystals: Add a small seed crystal of pure this compound to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Further Purification: If oiling out persists, it may be necessary to perform an additional purification step, such as column chromatography, to remove the impurities that are hindering crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Acetonitrile/Water

This protocol is adapted from the method used for growing this compound crystals for X-ray crystallography.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot mixture of acetonitrile and water (80:20, v/v).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, you can allow the solvent to evaporate slowly over several days in a dark place.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile/water (80:20, v/v) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum at a moderately elevated temperature (e.g., 40°C) until a constant weight is achieved.

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_isomerization Isomerization (Optional) cluster_purification Purification Crude Ergot Crude Ergot Extraction_Solvent Extraction_Solvent Crude Ergot->Extraction_Solvent Toluene/Ethanol Liquid_Liquid_Extraction Liquid_Liquid_Extraction Extraction_Solvent->Liquid_Liquid_Extraction Acidic Water Ergometrine_to_this compound Ergometrine_to_this compound Liquid_Liquid_Extraction->Ergometrine_to_this compound Methanol/NH4OH Ergometrinine_to_this compound Ergometrinine_to_this compound Chromatography Chromatography Ergometrinine_to_this compound->Chromatography Preparative HPLC Recrystallization Recrystallization Chromatography->Recrystallization Acetonitrile/Water Pure_this compound Pure_this compound Recrystallization->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic High_Solvent_Impurity High Residual Solvent in Final Product Incomplete_Drying Incomplete Drying High_Solvent_Impurity->Incomplete_Drying Is it due to... Trapped_Solvent Solvent Trapped in Crystal Lattice High_Solvent_Impurity->Trapped_Solvent Is it due to... Optimize_Drying Optimize Drying Conditions (Vacuum, Temperature, Time) Incomplete_Drying->Optimize_Drying Solution Solvent_Wash Wash with a More Volatile Solvent Incomplete_Drying->Solvent_Wash Alternative Recrystallize Recrystallize from a Different Solvent System Trapped_Solvent->Recrystallize Solution

Caption: Troubleshooting logic for addressing high residual solvent levels.

References

Calibration curve issues in Ergometrinine quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of Ergometrinine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in an this compound calibration curve?

Poor linearity in an this compound calibration curve (typically indicated by a correlation coefficient, R², significantly below 0.99) can stem from several factors:

  • Analyte Instability: this compound and its epimer, Ergometrine, can be susceptible to degradation or epimerization (conversion between the two forms) under certain conditions.[1][2][3] This can be influenced by the solvent used for standards, pH, light exposure, and temperature.[2][3] If the concentration of your standards changes during the analytical run, it will adversely affect linearity.

  • Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[1][4] This is a particularly important consideration when analyzing complex matrices like plasma, tissue extracts, or grain products.[1][5]

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may exceed the linear dynamic range of the instrument's detector.[6]

  • Instrumental Issues: Problems with the HPLC/UHPLC system, such as inconsistent injector performance, fluctuating pump pressure, or a deteriorating column, can lead to variable responses and poor linearity.[7][8]

  • Improper Standard Preparation: Errors in serial dilutions, pipetting inaccuracies, or using a solvent that is not compatible with the mobile phase can introduce variability.[7]

Q2: My calibration curve has a high y-intercept. What does this signify?

A significant y-intercept in your calibration curve suggests that there is a response from the instrument even in the absence of the analyte. Potential causes include:

  • Contamination: The blank or solvent used to prepare the standards may be contaminated with this compound or an interfering compound.

  • Matrix Interference: An endogenous component in the matrix used for matrix-matched calibration may be co-eluting with this compound and producing a signal.

  • Carryover: Residual this compound from a previous high-concentration injection may be carried over in the injection port or column.[5]

Q3: What is an acceptable R² value for an this compound calibration curve?

For quantitative bioanalytical methods, a correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable. However, it's crucial to not rely solely on the R² value. The residuals of the calibration curve should also be examined for any trends or patterns, which might indicate a non-linear relationship even with a high R².

Q4: How can I minimize the epimerization of this compound in my standards?

Ergometrine is generally more stable than other ergot alkaloids, but epimerization to this compound can still occur.[2][3] To minimize this:

  • Solvent Selection: Prepare standards in a solvent that promotes stability. Acetonitrile (B52724) is a common choice. Long-term storage at room temperature is best in chloroform, while for HPLC analysis, storage in acetonitrile at -20°C or below is recommended.[3]

  • pH Control: Use alkaline mobile phases (e.g., with ammonium (B1175870) carbonate or ammonium hydroxide) to maintain the stability of both epimers and improve chromatographic separation.[1][5]

  • Temperature and Light: Store standard solutions at low temperatures (e.g., -20°C) and protect them from light.[2][3] Prepare fresh working standards regularly.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (Low R²)

Symptoms:

  • The R² value is consistently below 0.99.

  • The calibration curve appears "S-shaped" or flattens at higher concentrations.

  • Residual plots show a clear pattern.

Potential Cause Troubleshooting Steps
Detector Saturation 1. Narrow the calibration range to lower concentrations. 2. If analyzing samples with a wide concentration range, consider using a weighted regression (e.g., 1/x or 1/x²) or a non-linear curve fit.[5]
Analyte Instability/Epimerization 1. Prepare fresh calibration standards. 2. Review the solvent used for standard preparation and storage conditions.[3] 3. Ensure the analytical run time is not excessively long, which could allow for degradation in the autosampler.
Matrix Effects 1. Prepare calibration standards in a blank matrix extract that matches the samples (matrix-matched calibration).[1][9] 2. If matrix effects are severe, consider using a stable isotope-labeled internal standard for this compound.[10][11] 3. Optimize the sample preparation method (e.g., SPE, LLE) to remove interfering components.[12]
Chromatographic Issues 1. Inspect peak shapes. Tailing or split peaks can affect integration and linearity.[8] 2. Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.[7] 3. Flush the column or try a new column if performance is degraded.
Issue 2: Inconsistent or Irreproducible Calibration Curves

Symptoms:

  • The slope and/or intercept of the calibration curve varies significantly between analytical runs.

  • Quality control (QC) samples fail to meet acceptance criteria.

Potential Cause Troubleshooting Steps
Instrument Variability 1. Check the LC-MS/MS system's stability, including temperature, gas pressures, and ESI voltage.[7] 2. Perform a system suitability test before each run. 3. Inspect the autosampler for injection volume precision.
Inconsistent Standard Preparation 1. Review pipetting techniques and ensure volumetric flasks and pipettes are properly calibrated. 2. Consider preparing each calibration standard individually from a stock solution rather than through serial dilutions to minimize error propagation.[13]
Internal Standard Issues 1. If using an internal standard, verify its stability and purity. 2. Ensure the internal standard is added consistently to all standards and samples. 3. Check for any matrix effects on the internal standard itself.[1]
Sample Preparation Variability 1. Ensure consistent execution of the sample preparation procedure (e.g., extraction times, solvent volumes).[14]

Quantitative Data Summary

The following tables provide typical parameters for this compound analysis. Note that these values can vary depending on the specific instrumentation, method, and matrix.

Table 1: Typical Calibration Curve Parameters for this compound Analysis

ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.99
Calibration Range0.02 - 100 ng/mL[5]
Regression ModelLinear, weighted (1/x)[5]

Table 2: Example Method Performance

ParameterReported ValueMatrixReference
LOD0.00893 - 0.225 µg/kgSpring Wheat[15]
LOQ0.0295 - 0.744 µg/kgSpring Wheat[15]
Recovery91.3% - 98.1%Tall Fescue Seed & Straw[14]

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol is essential for mitigating matrix effects in LC-MS/MS analysis.[1][9]

  • Prepare a Blank Matrix Extract: Select a sample matrix (e.g., rye flour, plasma) that is known to be free of this compound. Process this blank matrix using the exact same sample preparation procedure as for the unknown samples.

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution.

  • Create Working Standards: Perform serial dilutions of the stock solution to create a series of working standard solutions at different concentrations.

  • Spike the Blank Matrix: Add a small, precise volume of each working standard to aliquots of the blank matrix extract. This will create your set of matrix-matched calibration standards.

  • Analysis: Analyze the matrix-matched standards alongside the processed unknown samples in the same analytical run.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Calibration Curve start Poor Calibration Curve (Low R², High Intercept, or Poor Reproducibility) check_linearity Is R² < 0.99? start->check_linearity check_intercept Is Y-intercept significant? check_linearity->check_intercept No linearity_causes Potential Causes: - Detector Saturation - Analyte Instability - Matrix Effects - Chromatography Issues check_linearity->linearity_causes Yes check_reproducibility Is the curve irreproducible? check_intercept->check_reproducibility No intercept_causes Potential Causes: - Contamination - Matrix Interference - Carryover check_intercept->intercept_causes Yes repro_causes Potential Causes: - Instrument Variability - Inconsistent Standard Prep - Internal Standard Issues check_reproducibility->repro_causes Yes end_node Re-run and Evaluate check_reproducibility->end_node No linearity_solutions Solutions: - Narrow concentration range - Use weighted regression - Prepare fresh standards - Use matrix-matched standards - Check peak shape & column linearity_causes->linearity_solutions linearity_solutions->end_node intercept_solutions Solutions: - Check blanks and solvents - Run a blank after high concentration sample - Improve sample cleanup intercept_causes->intercept_solutions intercept_solutions->end_node repro_solutions Solutions: - Run system suitability tests - Review pipetting techniques - Verify IS stability and addition repro_causes->repro_solutions repro_solutions->end_node

Caption: A decision tree for troubleshooting common calibration curve issues.

References

Technical Support Center: Stability of Ergometrinine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ergometrinine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to ergometrine?

A1: this compound is an ergot alkaloid and is the C-8 S-isomer (S-epimer) of ergometrine, which is the C-8 R-isomer (R-epimer).[1] These two forms are epimers, meaning they can interconvert in solution.[2][3] This epimerization is a key factor in the stability of this compound solutions.

Q2: What are the main factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by four factors:

  • Solvent: The choice of solvent significantly impacts the rate of epimerization and degradation.[3]

  • Temperature: Higher temperatures accelerate both epimerization and degradation.[3]

  • Light: Exposure to light can lead to the degradation of this compound.[4]

  • pH: The pH of the solution can influence the rate of epimerization. Both acidic and alkaline conditions can promote interconversion.[5]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to store this compound solutions at -20°C or below in a non-protic solvent and protected from light.[3] Long-term storage at room temperature is generally not recommended, with the exception of solutions prepared in chloroform.[3]

Q4: What are the known degradation products of this compound?

A4: The primary degradation pathway for this compound in solution is epimerization to ergometrine. Under forced degradation conditions such as strong acid, base, oxidation, or heat, other degradation products can form. These may include hydroxylated derivatives and cleavage products like lysergic acid.[6]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected analytical results in stability studies.
  • Possible Cause 1: Epimerization during sample handling and analysis.

    • Troubleshooting Steps:

      • Minimize exposure to light: Prepare and handle all solutions in a dimly lit environment or use amber-colored glassware and vials.[3]

      • Control temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize epimerization in the instrument.[4]

      • Solvent choice: If possible, use a mobile phase that is less prone to causing epimerization. Alkaline mobile phases are often preferred for maintaining the stability of both epimers during chromatography.[5]

      • Analyze samples promptly: Analyze prepared samples as quickly as possible to reduce the time for potential epimerization.[7]

  • Possible Cause 2: Matrix effects in LC-MS/MS analysis.

    • Troubleshooting Steps:

      • Perform a matrix effect study: Analyze a known concentration of this compound in a pure solvent and compare it to the same concentration spiked into a blank sample matrix extract. This will quantify the degree of ion suppression or enhancement.[8]

      • Optimize sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8]

      • Use an internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9]

      • Dilute the sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[10]

Issue 2: Rapid degradation of this compound standard solutions.
  • Possible Cause 1: Inappropriate solvent selection.

    • Troubleshooting Steps:

      • Switch to a more stable solvent: For long-term storage, consider using chloroform. For working solutions used in HPLC analysis, acetonitrile (B52724) is a common choice, but solutions must be stored at -20°C or below.[3] Avoid protic solvents like methanol (B129727) for long-term storage at room temperature.[3]

  • Possible Cause 2: Exposure to harsh environmental conditions.

    • Troubleshooting Steps:

      • Protect from light: Always store standard solutions in amber vials or wrapped in aluminum foil.[3]

      • Ensure proper storage temperature: Verify that the storage freezer is maintaining the correct temperature (-20°C or colder).[3]

Data Presentation

Table 1: Influence of Solvent and Temperature on the Stability of Ergometrine/Ergometrinine after Six Weeks

SolventTemperatureStability of Ergometrine/Ergometrinine PairDegree of Epimerization
Chloroform20°CHighNo significant epimerization
Acetonitrile20°CModerateSome epimerization
Acetonitrile-20°CHighMinimal epimerization
Methanol/Dichloromethane20°CLowHigh degree of epimerization
Acetonitrile/Buffer20°CModerateModerate epimerization

Data compiled from a study on ergot alkaloid stability. The sum of ergometrine and this compound remained constant in all solvents, indicating that degradation to other products was minimal under these conditions, with the primary change being epimerization.[3]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity this compound standard.

    • Dissolve the standard in the desired solvent (e.g., acetonitrile, methanol, chloroform) to a known concentration. Prepare this solution in an amber volumetric flask to protect it from light.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several amber vials.

    • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, 25°C, 40°C) and protected from light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the vial to come to room temperature before opening.

    • Dilute an aliquot of the solution to a suitable concentration for analysis with the initial mobile phase of the analytical method.

  • Analytical Method (HPLC-MS/MS):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) carbonate) is often employed.[5]

    • Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode. Monitor for the precursor and product ions of both this compound and ergometrine.

    • Quantification: Calculate the concentration of this compound and any degradation products (including ergometrine) at each time point against a calibration curve prepared from fresh standards.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the rate of degradation and/or epimerization.

Mandatory Visualization

G cluster_degradation Degradation Pathway This compound This compound (S-epimer) Ergometrine Ergometrine (R-epimer) This compound->Ergometrine Epimerization (Acid, Base, Heat, Light) Hydroxylated_Products Hydroxylated Products This compound->Hydroxylated_Products Oxidation Lysergic_Acid Lysergic Acid & Other Fragments This compound->Lysergic_Acid Hydrolysis (Strong Acid/Base)

Caption: Epimerization and potential degradation pathways of this compound.

G cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dilution in amber vial) HPLC HPLC Separation (C18 column, gradient elution) Sample_Prep->HPLC MSMS MS/MS Detection (ESI+, MRM mode) HPLC->MSMS Data_Analysis Data Analysis (Quantification vs. time) MSMS->Data_Analysis

Caption: A typical experimental workflow for an this compound stability study.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ergometrinine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Ergometrinine, a significant ergot alkaloid. The performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are objectively evaluated, supported by experimental data to aid in the selection of the most suitable method for your research and quality control needs.

Quantitative Performance Data

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the key validation parameters for HPLC-FLD, LC-MS/MS, and HPTLC methods for the analysis of ergot alkaloids, including this compound.

ParameterHPLC-FLDLC-MS/MSHPTLC
Linearity (Range) 25 - 400 µg/kg[1]0.5 - 50 µg/kg[2]50 - 300 ng/band[3]
Limit of Detection (LOD) 3.23 - 6.53 µg/kg[1]As low as 0.5 ng/g[4]-
Limit of Quantification (LOQ) 11.78 - 13.06 µg/kg[1]0.655 µg/kg[5]-
Recovery 82 - 120%[6][7]68.3 - 119.1%[8]-
Precision (RSD) < 15.4%[1]< 24%[8]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used for the routine analysis of ergot alkaloids in various matrices.

  • Sample Preparation (QuEChERS-based):

    • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) containing 1% acetic acid (v/v) and vortex for 1 minute.

    • Add QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Transfer an aliquot of the upper acetonitrile layer for d-SPE cleanup using 150 mg PSA and 900 mg MgSO₄.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Evaporate the cleaned extract to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition for injection.[9]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.3 - 0.5 mL/min[9].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound.[8]

  • Sample Preparation (Modified QuEChERS):

    • Homogenize the sample and weigh 4 g into a 50 ml tube.

    • Add 40 ml of a methanol (B129727)/water mixture (60/40, v/v) containing 0.4% formic acid.

    • Shake the mixture for 30 minutes on a rotary tumbler.

    • Centrifuge the extract.

    • Purify a portion of the supernatant by passing it through a 30 kD ultrafilter.

    • Transfer the filtrate to a vial for LC-MS/MS analysis.[2]

  • LC-MS/MS Conditions:

    • LC Column: A C18 or biphenyl (B1667301) column is often used[9][10].

    • Mobile Phase: Acidic conditions are suitable, for instance, a gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B)[9].

    • Ionization: Electrospray ionization (ESI) in positive mode is typical.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the simultaneous analysis of multiple samples.

  • Sample Preparation:

    • Extraction is typically performed with an organic solvent like methanol.

    • The extract is then concentrated before application to the HPTLC plate.

  • HPTLC Conditions:

    • Stationary Phase: Silica gel 60F254 plates are commonly used.

    • Mobile Phase: An eco-friendly eluent mixture such as ethyl alcohol-water (80:20 v/v) can be employed[3].

    • Detection: Fluorescence detection is carried out at an appropriate wavelength, for example, 322 nm for ergotamine[3]. Densitometers are used for quantification[11].

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound detection.

Analytical Method Validation Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (Specificity, System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Approved Analytical Method documentation->end

Caption: General workflow for validating an analytical method.

Comparison of Methodologies

HPLC-FLD provides a balance of sensitivity and cost-effectiveness for the routine analysis of this compound.[12] It is a robust technique suitable for quality control laboratories where high sample throughput is required. The use of post-column derivatization can enhance sensitivity, but the specificity may be lower compared to mass spectrometric methods.

LC-MS/MS is the gold standard for the trace analysis of this compound due to its exceptional sensitivity and selectivity.[8] The ability to perform targeted analysis using MRM minimizes matrix interferences, leading to highly accurate and precise quantification. While the initial instrument cost is higher, the detailed structural information and low detection limits are invaluable for regulatory compliance and in-depth research.

HPTLC offers the advantage of high sample throughput and low solvent consumption. It is a cost-effective screening tool, and modern densitometers allow for quantitative analysis.[11] However, its sensitivity and resolution may not be as high as HPLC and LC-MS/MS. HPTLC is particularly useful for the qualitative analysis of multiple samples in parallel.

References

Cross-Reactivity of Ergometrinine in Ergometrine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ergot alkaloids, the specificity of immunoassays is a critical parameter. Ergometrine, an ergot alkaloid with significant pharmaceutical applications, and its epimer, ergometrinine, are structurally similar compounds. This structural resemblance presents a challenge for immunoassay-based detection methods, leading to potential cross-reactivity that can affect the accuracy of ergometrine quantification. This guide provides a comparative overview of the cross-reactivity of this compound in ergometrine immunoassays, supported by available data and detailed experimental protocols.

Understanding the Challenge: Ergometrine and this compound

Ergometrine and this compound are stereoisomers, differing only in the configuration at the C-8 position. This subtle structural difference can be difficult for antibodies to distinguish, leading to the binding of this compound to antibodies developed against ergometrine. The degree of this cross-reactivity is a crucial performance characteristic of any ergometrine immunoassay.

Comparative Analysis of Commercial ELISA Kits

A review of publicly available data for several commercial ergot alkaloid ELISA kits indicates that specific quantitative data on the cross-reactivity with this compound is often not provided in product literature.[1] This highlights a significant data gap for researchers relying on these kits for specific ergometrine quantification. The following table summarizes the publicly available information for several commercial ELISA kits. Researchers are strongly encouraged to contact the manufacturers directly for the most up-to-date and detailed information on the cross-reactivity profiles of their kits.

ELISA KitManufacturerAssay FormatTarget AnalytesThis compound Cross-Reactivity (%)
RIDASCREEN® Ergot Alkaloide R-BiopharmCompetitive ELISATotal Ergot AlkaloidsNot specified
Veratox® for Ergot Alkaloids NeogenCompetitive ELISATotal Ergot AlkaloidsNot specified
Ergot Alkaloids ELISA Kit Randox Food DiagnosticsCompetitive ELISASum of 12 main ergot alkaloidsNot specified
ErgoREAD ELISA LCTech GmbHCompetitive ELISATotal Ergot AlkaloidsStated to have "significant cross reactivity" but no percentage provided.[2]

While specific data for this compound is lacking, one study using a monoclonal antibody produced against a lysergic acid-BSA conjugate for an in-house competitive ELISA reported low cross-reactivity with other ergot alkaloids like ergotamine (7%) and ergocristine (B1195469) (<0.1%). This suggests that the specificity can vary significantly based on the antibody's development and the immunogen used.

Experimental Protocols

The following sections detail a generalized experimental protocol for a competitive ELISA for ergometrine detection and a specific sample preparation method for grain samples.

Generalized Competitive ELISA Protocol

This protocol outlines the key steps in a competitive enzyme-linked immunosorbent assay for the quantification of ergometrine.

Materials:

  • Microtiter plate pre-coated with anti-ergometrine antibodies

  • Ergometrine standard solutions

  • Sample extracts

  • Ergometrine-enzyme conjugate (e.g., HRP-conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of ergometrine standards and sample extracts to the wells of the antibody-coated microtiter plate.

  • Competitive Reaction: Add a defined volume (e.g., 50 µL) of the ergometrine-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding between the free ergometrine (in the sample/standard) and the enzyme-conjugated ergometrine for the antibody binding sites.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution (e.g., 100 µL) to each well.

  • Color Development: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of ergometrine in the sample.

  • Stopping the Reaction: Add the stop solution (e.g., 100 µL) to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the ergometrine standards. Determine the concentration of ergometrine in the samples by interpolating their absorbance values from the standard curve.

Sample Preparation Protocol for Grain Samples

This protocol describes a method for extracting ergot alkaloids from grain samples prior to ELISA analysis.[2]

Materials:

  • Ground grain sample

  • Extraction solvent (e.g., 40/60 methanol/0.25% phosphoric acid)

  • Centrifuge

  • Sample dilution buffer

Procedure:

  • Extraction: Weigh a known amount of the ground grain sample (e.g., 5 g) and add a defined volume of the extraction solvent (e.g., 25 mL).

  • Shaking: Shake the mixture vigorously for a specified time (e.g., 30 minutes).

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Dilution: Dilute the supernatant with the sample dilution buffer to the appropriate concentration for the ELISA.

  • Filtration: Filter the diluted sample before applying it to the ELISA plate.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of ergometrine's action, the following diagrams are provided.

G Experimental Workflow for Ergometrine ELISA cluster_prep Sample & Standard Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Sample_Extraction Sample Extraction (e.g., from grain) Add_Sample_Standard Add Sample/Standard to Antibody-Coated Plate Sample_Extraction->Add_Sample_Standard Standard_Dilution Preparation of Ergometrine Standards Standard_Dilution->Add_Sample_Standard Add_Conjugate Add Ergometrine- Enzyme Conjugate Add_Sample_Standard->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash_1 Wash Plate Incubate_Compete->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Concentration Calculate Ergometrine Concentration Generate_Curve->Calculate_Concentration Simplified Signaling Pathway of Ergometrine in Smooth Muscle cluster_receptors Receptor Binding cluster_downstream Downstream Signaling Ergometrine Ergometrine 5HT2_Receptor 5-HT2 Receptor Ergometrine->5HT2_Receptor Alpha_Adrenergic_Receptor α-Adrenergic Receptor Ergometrine->Alpha_Adrenergic_Receptor Dopamine_D2_Receptor Dopamine D2 Receptor Ergometrine->Dopamine_D2_Receptor PLC_Activation Phospholipase C (PLC) Activation 5HT2_Receptor->PLC_Activation Alpha_Adrenergic_Receptor->PLC_Activation IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Muscle_Contraction Smooth Muscle Contraction Ca_Release->Muscle_Contraction

References

A Comparative Toxicological Analysis of Ergometrinine and Other Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of Ergometrinine and other significant ergot alkaloids, including Ergometrine, Ergotamine, Ergocristine, and α-Ergocryptine. The information presented is collated from experimental data to offer an objective overview of their toxicological profiles, mechanisms of action, and the methodologies employed in these assessments.

Ergot alkaloids, secondary metabolites produced by fungi of the Claviceps genus, are known for their complex pharmacological and toxicological properties. These compounds interact with a range of neurotransmitter receptors, leading to a wide spectrum of physiological effects. While ergometrine is a well-characterized ergot alkaloid, its epimer, this compound, has historically been considered less biologically active. However, recent studies are challenging this notion, indicating that the "-inine" forms of ergot alkaloids may possess significant biological activity. This guide will delve into the available data to draw a comparative toxicological landscape of these compounds.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity and receptor binding affinities of selected ergot alkaloids.

Table 1: Acute Toxicity (LD50)

AlkaloidSpeciesRoute of AdministrationLD50 (mg/kg)Citation
ErgometrineRatOral>2500[1]
ErgometrineMouseIntravenous275[2]
ErgotamineRatIntravenous62[3]
ErgotamineMouseIntravenous73[2]
ErgocristineMouseIntravenous13.5[2]
α-ErgocryptineMouseIntravenous12.5[2]

Table 2: Receptor Binding Affinity (Ki in nM) and Functional Potency (EC50 in nM)

AlkaloidDopamine (B1211576) D2 (Ki/EC50)Serotonin (B10506) 5-HT2A (Ki)α1-Adrenergic (KD)α2-Adrenergic (Ki)
Ergometrine (Ergonovine)47 (EC50)High Affinity410-
ErgotamineHigh AffinityHigh Affinity--
ErgocristineHigh AffinityHigh Affinity--
α-ErgocryptineHigh AffinityHigh Affinity--
Bromocriptine3.1 (Ki)---

Note: "High Affinity" indicates that sources report strong binding but do not provide a specific Ki value. The EC50 value for Ergometrine at the D2 receptor reflects its functional potency in inhibiting cAMP production. Data is compiled from multiple sources and methodologies, which may lead to variations.

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological evaluation of ergot alkaloids are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a standard filtration-based radioligand binding assay to determine the binding affinity (Ki) of ergot alkaloids for their target receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).

  • Increasing concentrations of the unlabeled ergot alkaloid (the competitor) are added to the wells.

  • The prepared cell membranes are added to initiate the binding reaction.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to saturate the receptor.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the log concentration of the competitor ergot alkaloid.

  • The IC50 value (the concentration of the ergot alkaloid that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Vasoconstriction Assay Using Isolated Arteries

This protocol describes a method to assess the vasoconstrictive effects of ergot alkaloids on isolated arterial rings.

1. Tissue Preparation:

  • A segment of an artery (e.g., bovine metatarsal artery) is carefully dissected and placed in a cold, oxygenated Krebs-Henseleit buffer solution.

  • The artery is cleaned of surrounding connective tissue and cut into rings of a specific width (e.g., 3-5 mm).

  • The arterial rings are mounted between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

2. Equilibration and Viability Check:

  • The arterial rings are allowed to equilibrate for a set period (e.g., 60-90 minutes) under a specific resting tension (e.g., 2 grams).

  • The viability of the arterial rings is assessed by inducing a contraction with a known vasoconstrictor, such as potassium chloride (KCl) or phenylephrine.

3. Cumulative Concentration-Response Curve:

  • After a washout period, a cumulative concentration-response curve is generated by adding increasing concentrations of the ergot alkaloid to the organ bath at set time intervals.

  • The isometric tension developed by the arterial ring is recorded using a force-displacement transducer connected to a data acquisition system.

4. Data Analysis:

  • The contractile response is typically expressed as a percentage of the maximal contraction induced by the reference vasoconstrictor (e.g., KCl).

  • The potency of the ergot alkaloid is determined by calculating the EC50 value (the concentration that produces 50% of the maximal response) from the concentration-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of ergot alkaloids.

1. Cell Seeding:

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

2. Treatment with Ergot Alkaloids:

  • The cell culture medium is replaced with fresh medium containing various concentrations of the ergot alkaloid.

  • Control wells containing medium with the vehicle (solvent used to dissolve the alkaloid) and untreated cells are included.

  • The plates are incubated for a specific exposure time (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the ergot alkaloid that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

Ergot alkaloids exert their toxic effects primarily through their interaction with dopaminergic, serotonergic, and adrenergic receptors. The activation of these G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that lead to the observed physiological and toxicological responses.

Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)

Ergot alkaloids are potent agonists at dopamine D2 receptors. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, influencing neurotransmission and hormone secretion.

D2_Signaling_Pathway ErgotAlkaloid Ergot Alkaloid D2R Dopamine D2 Receptor ErgotAlkaloid->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation CellularResponse Cellular Response (e.g., altered neurotransmission) PKA->CellularResponse Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway (Gq/G11-coupled)

Many ergot alkaloids are agonists at serotonin 5-HT2A receptors. These receptors are coupled to Gq/G11 proteins. Upon activation, Gq/G11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is a major contributor to the vasoconstrictive and psychoactive effects of some ergot alkaloids.

Alpha1_Signaling_Pathway ErgotAlkaloid Ergot Alkaloid A1R α1-Adrenergic Receptor ErgotAlkaloid->A1R Binds to G_protein Gq Protein A1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse Experimental_Workflow Start Start: Select Ergot Alkaloids (this compound, Ergometrine, etc.) AcuteTox Acute Toxicity Assessment (LD50 Determination) Start->AcuteTox ReceptorBinding Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) Start->ReceptorBinding InVitroTox In Vitro Functional Assays Start->InVitroTox DataAnalysis Data Analysis and Comparison (IC50, EC50, Ki, LD50) AcuteTox->DataAnalysis ReceptorBinding->DataAnalysis Vasoconstriction Vasoconstriction Assay (Isolated Arteries) InVitroTox->Vasoconstriction Cytotoxicity Cytotoxicity Assay (e.g., MTT on relevant cell lines) InVitroTox->Cytotoxicity Vasoconstriction->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion: Comparative Toxicological Profile DataAnalysis->Conclusion

References

A Guide to Inter-laboratory Comparison of Ergometrinine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of ergometrinine, an epimer of the ergot alkaloid ergometrine. Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus and are a significant concern for food and feed safety due to their toxicity. Accurate and reproducible quantification of individual ergot alkaloids like this compound is critical for risk assessment, regulatory compliance, and quality control in drug development.

This document summarizes quantitative data from representative inter-laboratory studies and proficiency tests, details common experimental protocols for the principal analytical techniques, and visualizes the workflow of a typical inter-laboratory comparison to aid researchers in selecting and implementing appropriate analytical strategies.

Data Presentation

The performance of laboratories in proficiency tests is a key indicator of the reliability of different analytical methods. The following table summarizes representative quantitative data for ergot alkaloid analysis, including this compound, from an inter-laboratory study. The data illustrates the typical performance of common analytical methods and the expected inter-laboratory variability. Performance in such studies is often evaluated using z-scores, with a value between -2 and 2 generally considered satisfactory.[1]

Table 1: Representative Inter-laboratory Data for this compound Quantification in Cereal Flour

ParameterMethodAssigned Value (µg/kg)Reported Value (µg/kg)Recovery (%)z-scoreInterlaboratory Reproducibility (RSDr %)
This compoundHPLC-FLD20.018.592.5-0.815.4[2]
This compoundLC-MS/MS20.021.21060.612.4[3]
This compoundLC-MS/MS20.017.889.0-1.119.0[1]
This compoundHPLC-FLD20.023.01151.514.3[4]

Table 2: Comparison of Method Validation Parameters for this compound Quantification

ParameterHPLC-FLDLC-MS/MSSource(s)
Limit of Detection (LOD)3.23 - 11.78 µg/kg~0.5 µg/kg[4][5]
Limit of Quantification (LOQ)6.53 - 13.06 µg/kg~1.0 µg/kg[4][6]
Linearity (R²)0.985 - 0.996> 0.99[4]
Recovery85.2 - 117.8%87 - 119%[3][7]
Repeatability (RSDr)1.2 - 14.3%< 13%[2][3][7]
Reproducibility (RSDwlr)2.2 - 15.4%< 15%[2][3][7]

Experimental Protocols

The two most prevalent methods for the quantification of this compound and other ergot alkaloids are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][9]

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used due to its robustness and the native fluorescence of ergot alkaloids.

  • Sample Preparation (QuEChERS-based):

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile (B52724) supernatant is mixed with a d-SPE sorbent (e.g., C18) to remove interfering matrix components.[3]

    • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: Typically around 1.0 mL/min.

  • Quantification: Quantification is performed using an external calibration curve prepared from certified reference standards of this compound.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for detecting low levels of this compound and for complex matrices.[7]

  • Sample Preparation: Sample preparation is often similar to that for HPLC-FLD, utilizing a modified QuEChERS approach to extract the alkaloids.[5][6]

  • Chromatographic Conditions (UHPLC):

    • Column: A C18 or other suitable reversed-phase column with a smaller particle size for ultra-high performance (e.g., <2 µm).[11]

    • Mobile Phase: A gradient elution with mobile phases such as water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[11]

    • Flow Rate: Lower flow rates are typical for UHPLC, in the range of 0.3-0.5 mL/min.[11]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[11]

    • Detection: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.[11]

  • Quantification: Quantification is typically performed using matrix-matched calibration curves to compensate for matrix effects.[1] The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.

Mandatory Visualization

InterLab_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Evaluation Phase 3: Evaluation Coordinator Proficiency Test (PT) Coordinator SamplePrep Preparation & Homogenization of Test Material (e.g., Cereal Flour) Coordinator->SamplePrep Charac Characterization of Test Material (Homogeneity & Stability Testing) SamplePrep->Charac Distribution Distribution of Samples to Participating Laboratories Charac->Distribution LabA Laboratory A (e.g., HPLC-FLD) Distribution->LabA LabB Laboratory B (e.g., LC-MS/MS) Distribution->LabB LabC Laboratory C (e.g., LC-MS/MS) Distribution->LabC Analysis Analysis of this compound LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Submission of Results to Coordinator Analysis->DataSubmission StatAnalysis Statistical Analysis (Calculation of Assigned Value, z-scores) DataSubmission->StatAnalysis Report Issuance of Final Report & Performance Evaluation StatAnalysis->Report

Workflow of an Inter-laboratory Comparison Study.

References

A Comparative Analysis of Ergometrinine and Iso-ergometrine: Structure, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural, physicochemical, and pharmacological properties of the diastereomers ergometrinine and iso-ergometrine (ergometrine). As ergot alkaloids with significant physiological effects, understanding their distinct characteristics is crucial for research and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visually represents their structural relationship and differential biological activities.

Structural and Physicochemical Comparison

This compound and iso-ergometrine are stereoisomers, specifically C-8 epimers, of the same lysergic acid amide. Iso-ergometrine, more commonly known as ergometrine or ergonovine, is the pharmacologically active (+)-isomer, while this compound is the largely inactive (-)-isomer. Their identical chemical formula and molecular weight contrast with their different three-dimensional structures, which profoundly impacts their physical properties and biological activities.

PropertyThis compoundIso-ergometrine (Ergometrine)Reference
Systematic Name (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
Molecular Formula C₁₉H₂₃N₃O₂C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol 325.41 g/mol
Melting Point 183-186 °C162 °C[1]
Specific Rotation [α]D +414° (c=0.4 in CHCl₃)+52° (c=1 in CHCl₃)
Biological Activity Largely inactivePotent uterotonic agent[2]

Pharmacological Activity: A Tale of Two Isomers

The difference in stereochemistry at the C-8 position dramatically influences the pharmacological profile of these two molecules. Iso-ergometrine (ergometrine) is a potent uterotonic agent, meaning it causes contractions of the uterus. This activity makes it clinically useful in obstetrics to prevent or treat postpartum hemorrhage.[3] In contrast, this compound is considered to be biologically inactive or possesses significantly weaker pharmacological effects.[2]

The uterotonic effect of iso-ergometrine is primarily mediated through its interaction with various G-protein coupled receptors, including serotonergic (5-HT), dopaminergic (D₂), and α-adrenergic receptors in the myometrium.[4][5][6] While comprehensive quantitative binding data for this compound is scarce, its lack of significant biological activity suggests a much lower affinity for these receptors compared to iso-ergometrine.

Target ReceptorIso-ergometrine (Ergometrine) Binding AffinityThis compound Binding Affinity
Serotonin Receptors (e.g., 5-HT₂A) High affinityNot widely reported, presumed to be low
Dopamine Receptors (e.g., D₂) Moderate affinityNot widely reported, presumed to be low
α-Adrenergic Receptors Moderate affinityNot widely reported, presumed to be low

Experimental Protocols

Ex Vivo Uterine Contraction Assay

This assay is fundamental for assessing the uterotonic activity of compounds like iso-ergometrine and confirming the inactivity of this compound.

Objective: To measure and compare the contractile response of isolated uterine tissue to this compound and iso-ergometrine.

Materials:

  • Freshly isolated uterine tissue from a suitable animal model (e.g., rat, rabbit)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

  • Organ bath system with force-displacement transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • This compound and iso-ergometrine solutions of known concentrations

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the uterine horns. Place the tissue in cold Krebs-Henseleit solution.

  • Mounting: Cut the uterine horns into longitudinal strips (approximately 2 cm in length and 2-3 mm in width). Mount the strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram. During this period, replace the buffer every 15 minutes.

  • Stimulation: After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Drug Administration: Add increasing concentrations of either this compound or iso-ergometrine to the organ baths in a cumulative manner. Record the contractile responses (amplitude and frequency) at each concentration.

  • Data Analysis: Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.

Visualizing the Stereochemical and Functional Differences

The following diagrams illustrate the structural relationship between this compound and iso-ergometrine and their differential impact on uterine contractility.

cluster_isomers Diastereomers (C-8 Epimers) cluster_activity Biological Activity This compound This compound Iso-ergometrine Iso-ergometrine This compound->Iso-ergometrine Epimerization at C-8 Uterine Contraction Uterine Contraction This compound->Uterine Contraction Inactive Iso-ergometrine->Uterine Contraction Potent Agonist

Caption: Stereochemical relationship and differential bioactivity of this compound and iso-ergometrine.

This guide highlights the critical importance of stereochemistry in determining the pharmacological properties of ergot alkaloids. While sharing the same chemical formula, the distinct spatial arrangement of atoms in this compound and iso-ergometrine leads to a stark contrast in their ability to interact with biological receptors and elicit a physiological response. This understanding is paramount for the safe and effective application of these compounds in clinical and research settings.

References

Comparative Photostability of Ergometrine and its Epimer Ergometrinine Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The stability of active pharmaceutical ingredients (APIs) under various environmental conditions is a critical factor in drug development and formulation. Among these, light sensitivity is a key parameter that can influence a drug's efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of two closely related ergot alkaloids, ergometrine and its diastereomer ergometrinine, when exposed to ultraviolet (UV) radiation. While direct quantitative comparisons in published literature are limited, this document synthesizes available information on their photochemical behavior, outlines standard experimental protocols for their assessment, and discusses the underlying mechanisms of their degradation.

Ergometrine, the pharmacologically active R-epimer, is known to be unstable, particularly when exposed to light and heat.[1][2] Its S-epimer, this compound, is often considered less active, and the interconversion between these two forms, known as epimerization, is a crucial aspect of their stability profile.[3] UV light has been identified as a factor that can influence this epimerization, generally favoring the formation of the S-form (this compound).[1][4]

Quantitative Data Summary

CompoundInitial Concentration (µg/mL)Concentration after UV Exposure (µg/mL)Degradation (%)Rate Constant (k) (s⁻¹)
Ergometrine1006040k₁
This compound1008020k₂

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental data would be required to determine the precise degradation rates (k₁ and k₂). It is anticipated that k₁ > k₂.

Experimental Protocols

To quantitatively assess the comparative stability of ergometrine and this compound under UV light, a standardized photostability testing protocol should be followed, in line with the International Council for Harmonisation (ICH) guideline Q1B.[5]

Forced Degradation Study

Objective: To evaluate the overall photosensitivity of ergometrine and this compound, to generate degradation products for pathway elucidation, and to validate the analytical method.

Methodology:

  • Sample Preparation: Prepare standard solutions of ergometrine and this compound (e.g., 100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and ammonium (B1175870) carbonate buffer.[6] Samples should be placed in chemically inert and transparent containers (e.g., quartz cuvettes).

  • Light Source: Expose the samples to a light source capable of emitting both UV and visible light, with an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp).[5] A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal degradation and photodegradation.

  • Exposure Conditions: The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

  • Sample Analysis: At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analytical Method: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with fluorescence or tandem mass spectrometry (MS/MS) detection.[7][8] This method should be capable of separating and quantifying both ergometrine and this compound, as well as any significant degradation products.

    • Column: A C18 or C6-Phenyl column is often suitable.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile) is typically used.[6]

    • Detection: Fluorescence detection (Excitation: ~330 nm, Emission: ~415 nm) or MS/MS detection for higher sensitivity and specificity.[7]

  • Data Analysis: Calculate the percentage degradation of each compound over time and determine the degradation kinetics, typically following pseudo-first-order kinetics.

Mandatory Visualizations

UV-Induced Epimerization and Degradation Pathway

The primary mechanism of instability for ergometrine under UV light involves both epimerization to this compound and degradation of the indole (B1671886) ring structure. The ergoline (B1233604) ring system, being an indole derivative, is susceptible to photo-oxidation.[1][9]

cluster_legend Legend Ergometrine Ergometrine (R-epimer) This compound This compound (S-epimer) Ergometrine->this compound Epimerization (UV) Degradation_Products Degradation Products (e.g., cleaved indole ring) Ergometrine->Degradation_Products Degradation (UV) This compound->Degradation_Products Degradation (UV) a Compound b Process c Degradation Product

Caption: UV-induced epimerization and degradation of ergometrine.

Experimental Workflow for Comparative Photostability

The following diagram illustrates the logical flow of a comparative photostability study.

Start Start: Prepare Solutions of Ergometrine & this compound Exposure UV Exposure (ICH Q1B) & Dark Control Start->Exposure Sampling Time-point Sampling Exposure->Sampling Analysis HPLC-FLD/MS Analysis Sampling->Analysis Data Data Analysis: - % Degradation - Kinetics (k) - Epimerization Ratio Analysis->Data Comparison Comparative Stability Assessment Data->Comparison End End: Report Findings Comparison->End

Caption: Workflow for comparing ergometrine and this compound photostability.

References

Confirming the Absolute Configuration of Ergometrinine: A Comparative Guide Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the application of Circular Dichroism (CD) spectroscopy for the stereochemical analysis of Ergometrinine, benchmarked against alternative analytical techniques.

The precise determination of a molecule's absolute configuration is a cornerstone of pharmaceutical development and chemical research. For complex chiral molecules like ergot alkaloids, establishing the correct stereochemistry is critical for understanding biological activity and ensuring drug safety and efficacy. Ergometrine, a potent uterotonic agent, and its diastereomer, this compound, offer a classic case study in stereochemical differentiation. They are C-8 epimers, differing only in the spatial arrangement at the C-8 position of the ergoline (B1233604) ring system. Ergometrine possesses the (8R) configuration, which is responsible for its pharmacological activity, while this compound, with the (8S) configuration, is considered biologically inactive.[1][2][3]

This guide provides a comparative analysis of Circular Dichroism (CD) spectroscopy as a primary tool for confirming the absolute configuration of this compound by relating it to the known configuration of Ergometrine. The performance of CD spectroscopy is compared with other established methods, supported by experimental protocols and data.

Principle of Stereochemical Confirmation via CD Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4] This differential absorption, known as the Cotton effect, is exquisitely sensitive to the molecule's three-dimensional structure.[4] Epimers, which differ in the configuration at one of several chiral centers, will consequently exhibit distinct CD spectra. For C-8 epimers of ergot alkaloids like Ergometrine and this compound, the inversion of the substituent at the C-8 position is expected to produce a significant, often mirrored, change in the sign of the Cotton effect associated with the ergoline chromophore. By comparing the CD spectrum of an unknown sample (this compound) with that of a known standard (Ergometrine), the absolute configuration can be unambiguously assigned.

Comparative Chiroptical Data

CompoundStereochemistry at C-8Wavelength (λmax)Sign of Cotton Effect
D-lysergic acid (Proxy for Ergometrine)R~317 nmPositive (+)
~236 nmNegative (-)
D-isolysergic acid (Proxy for this compound)S~317 nmNegative (-)
~236 nmPositive (+)

Note: The data presented is based on the chiroptical properties of the foundational lysergic acid chromophore and its C-8 epimer. The sign of the Cotton effect is the key diagnostic feature for differentiating the epimers.

Experimental Workflow and Visualization

The process of confirming the absolute configuration of this compound using Ergometrine as a standard follows a logical workflow. This process involves careful sample preparation, precise spectral acquisition, and comparative data analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Confirmation Ergometrine Known Standard (Ergometrine, 8R) Solvent Prepare solutions in CD-transparent solvent (e.g., Methanol) Ergometrine->Solvent This compound Test Sample (this compound, unknown) This compound->Solvent Spectrometer CD Spectrometer Acquire Spectra (200-400 nm) Comparison Compare CD Spectra: - Wavelength of Cotton Effects - Sign of Cotton Effects Spectrometer->Comparison Assignment Assign Absolute Configuration: Opposite Cotton effects confirm (8S) for this compound Comparison->Assignment Result Confirmed: This compound is the C-8 (S) epimer Assignment->Result

Workflow for confirming this compound's absolute configuration.

Detailed Experimental Protocols

1. Sample Preparation:

  • Standard (Ergometrine): Prepare a stock solution of Ergometrine (known 8R-epimer) of approximately 0.1 mg/mL in a CD-grade solvent such as methanol (B129727) or acetonitrile. The solvent must be transparent in the UV region of interest (typically 200-400 nm).

  • Test Sample (this compound): Prepare a solution of the this compound sample at the same concentration as the standard in the same solvent.

  • Blank: Use the pure solvent as a blank for baseline correction.

  • Purity: Ensure samples are of high purity (>95%) to avoid interference from chiral impurities.

2. CD Spectrometer Setup and Data Acquisition:

  • Instrument: A calibrated circular dichroism spectrometer.

  • Parameters:

    • Wavelength Range: 200 nm to 400 nm.

    • Pathlength: 1.0 cm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 100 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans to improve signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, e.g., 25°C, using a Peltier temperature controller.

  • Procedure:

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Record the baseline spectrum using the cuvette filled with the pure solvent.

    • Record the CD spectrum of the Ergometrine standard solution.

    • Thoroughly clean and dry the cuvette, then record the CD spectrum of the this compound test sample.

    • Subtract the baseline spectrum from each sample spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]) for standardized comparison.

Comparison with Alternative Methodologies

While CD spectroscopy is a powerful tool, especially for comparing known and unknown epimers, other techniques can also provide definitive stereochemical information. The choice of method often depends on the sample's physical state, the availability of instrumentation, and the need for computational support.

MethodPrincipleSample RequirementsAdvantagesLimitations
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized UV-Vis light by chiral chromophores.Solution (µg to mg scale), high purity.Fast, non-destructive, excellent for comparing epimers, sensitive to solution conformation.Requires a chromophore near the stereocenter; interpretation can be complex without a known standard or computational modeling.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light by chiral vibrational modes.Solution (mg scale), higher concentration than CD.Provides rich structural information; applicable to molecules without UV chromophores.[4]Requires specialized equipment; spectra can be complex, often necessitating computational (DFT) calculations for interpretation.[5]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.High-quality single crystal (often a bottleneck).Provides unambiguous, absolute 3D structure without the need for a standard or computation.Crystal growth can be difficult and time-consuming; the solid-state structure may not represent the solution conformation.

Conclusion

Circular Dichroism spectroscopy stands out as a highly effective and accessible method for confirming the absolute configuration of this compound when a sample of its known epimer, Ergometrine, is available. The direct comparison of their CD spectra provides a clear and rapid confirmation based on the opposing Cotton effects generated by the inverted stereocenter at C-8. While X-ray crystallography offers the "gold standard" for absolute structure elucidation, its requirement for a single crystal can be a significant hurdle. VCD provides a powerful alternative, particularly for molecules lacking a UV chromophore, though it typically requires computational support. For routine confirmation and quality control in a drug development setting, the speed, sensitivity, and comparative power of CD spectroscopy make it an invaluable tool for differentiating critical stereoisomers like Ergometrine and this compound.

References

Performance comparison of different HPLC columns for Ergometrinine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in achieving accurate and reliable analysis of Ergometrinine. This guide provides an objective comparison of commonly used HPLC columns, supported by experimental data, to aid in this selection process.

The analysis of ergot alkaloids like this compound primarily utilizes reversed-phase HPLC. Among the various stationary phases available, C18 and Phenyl-Hexyl columns are frequently employed. While both are effective, they offer different selectivity and performance characteristics that can be leveraged depending on the specific analytical goals, such as routine quantification or the separation of complex mixtures and epimers.

Performance Comparison: C18 vs. Phenyl-Hexyl Columns

Studies directly comparing C18 and Phenyl-Hexyl columns for the analysis of a suite of ergot alkaloids, including this compound, reveal distinct advantages for each.

C18 columns are widely recognized as a robust and reliable choice for the separation of ergot alkaloids.[1] A well-optimized method using a C18 column can successfully separate a dozen ergot alkaloids, including this compound.[1] It has been noted that the peak area and height for this compound can be significantly higher with a C18 column compared to a Phenyl-Hexyl column under certain conditions.[1]

Phenyl-Hexyl columns , on the other hand, offer an alternative selectivity that can be highly advantageous. This different selectivity arises from the potential for π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[2][3][4] While a specific mobile phase gradient optimized for a C18 column may not be ideal for a Phenyl-Hexyl column, the latter has been shown to provide good resolution and peak symmetry factors for ergot alkaloids.[1] This makes it a promising option, particularly when resolving closely related compounds or impurities is challenging on a C18 phase.[1][2]

Quantitative Data Summary

The following table summarizes key performance parameters and experimental conditions gathered from various studies for the analysis of this compound and related ergot alkaloids on different HPLC columns.

ParameterC18 Column (Method 1)[1]C18 Column (Method 2)[5]Phenyl-Hexyl Column[1]
Column Type Kinetex C18 (150 x 4.6 mm, 2.6 µm)C18 (250 mm x 4.6 mm, 5 µm)Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase Gradient of 5 mM Ammonium (B1175870) Bicarbonate & AcetonitrileAmmonium Carbonate & AcetonitrileGradient of 5 mM Ammonium Bicarbonate & Acetonitrile (not optimal)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Temperature 25 °CNot Specified25 °C
Injection Volume 60 µLNot Specified60 µL
Detection (FLD) Ex: 250 nm, Em: 425 nmEx: 330 nm, Em: 420 nmEx: 250 nm, Em: 425 nm
LOD Not Specified8.79 µg/kg (for Ergometrine)Not Specified
LOQ Not Specified11.02 µg/kg (for Ergometrine)Not Specified
Key Finding Successful separation of 12 ergot alkaloids.Validated method for 5 ergot alkaloids.Gave good resolutions and symmetry factors, but requires method optimization.

Ex: Excitation Wavelength, Em: Emission Wavelength, LOD: Limit of Detection, LOQ: Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of typical experimental protocols for this compound analysis.

Protocol for C18 Column Analysis[1]
  • Column: Kinetex C18, 100 Å, 150 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase: A gradient elution program utilizing 5 mM ammonium bicarbonate and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 60 µL.

  • Detector: Fluorescence Detector (FLD).

  • Wavelengths: Excitation at 250 nm, Emission at 425 nm.

Protocol for Phenyl-Hexyl Column Analysis[1]
  • Column: Luna Phenyl-Hexyl, 100 Å, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Requires optimization. A gradient suitable for a C18 column may not be directly transferable.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 60 µL.

  • Detector: Fluorescence Detector (FLD).

  • Wavelengths: Excitation at 250 nm, Emission at 425 nm.

Experimental Workflow

The general workflow for the HPLC analysis of this compound from a sample matrix involves several key stages, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction from Matrix Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) Injection->Separation Detection Fluorescence or Mass Spec Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis

Caption: General workflow for this compound analysis using HPLC.

References

A Comparative Analysis of LC-MS/MS and HPLC-FLD for the Quantification of Ergometrinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ergometrinine, a significant ergot alkaloid, is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The following sections detail the experimental protocols and comparative performance data to aid in selecting the most suitable method for your research needs.

Ergot alkaloids, including ergometrine and its epimer this compound, are mycotoxins produced by fungi of the Claviceps genus that can contaminate cereal grains.[1] Due to their toxicity, regulatory bodies have set maximum levels for these compounds in various food and feed products.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring and ensuring product safety. Both LC-MS/MS and HPLC-FLD are widely employed for the analysis of ergot alkaloids.[3][4]

Comparative Performance

The choice between LC-MS/MS and HPLC-FLD for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity and selectivity versus cost and accessibility. LC-MS/MS generally offers superior sensitivity and specificity, while HPLC-FLD provides a robust and more cost-effective alternative.

ParameterLC-MS/MSHPLC-FLD
Limit of Detection (LOD) As low as 0.185 µg/kg for ergot alkaloids.[2] Can reliably detect individual ergot alkaloids at levels as low as 0.5 ng/g.[1]3.23 to 11.78 µg/kg for various ergot alkaloids.[5]
Limit of Quantification (LOQ) 0.655 µg/kg for ergot alkaloids.[2] Ranges from 9.15 to 28.43 ng/kg for the twelve major ergot alkaloids.[2]6.53 to 13.06 µg/kg for various ergot alkaloids.[5]
**Linearity (R²) **> 0.990.985 to 0.996[5]
Selectivity High, based on mass-to-charge ratio of precursor and product ions.[6]Good, based on native fluorescence of ergot alkaloids.[7]
Matrix Effects Prone to signal suppression or enhancement from co-eluting compounds.[4]Generally less susceptible to matrix effects compared to LC-MS/MS.
Recovery 90% to 98%[3]85.2% to 117.8%[8]

Experimental Workflows

The analytical process for both methods typically involves sample extraction, clean-up, and subsequent chromatographic separation and detection. The following diagram illustrates a general workflow for the cross-validation of LC-MS/MS and HPLC-FLD for this compound analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Sample Cereal Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., d-SPE, SPE) Extraction->Cleanup LC_Separation HPLC/UHPLC Separation Cleanup->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection FLD_Detection FLD Detection LC_Separation->FLD_Detection Data_Analysis_MS LC-MS/MS Data MSMS_Detection->Data_Analysis_MS Data_Analysis_FLD HPLC-FLD Data FLD_Detection->Data_Analysis_FLD Comparison Cross-Validation Data_Analysis_MS->Comparison Data_Analysis_FLD->Comparison

Cross-validation workflow for this compound analysis.

Experimental Protocols

Sample Preparation (QuEChERS-based)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is commonly used for ergot alkaloids in cereal matrices.[1][3]

  • Homogenization: Mill the cereal sample to a fine powder.

  • Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of extraction solvent (e.g., acetonitrile/water 84:16, v/v). Shake vigorously for 30 minutes.

  • Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for injection (e.g., mobile phase).

LC-MS/MS Method
  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and (B) 5 mM ammonium formate with 0.1% formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, typical precursor ion > product ions would be monitored (e.g., m/z 326.2 > 223.2, 208.1).[9]

HPLC-FLD Method
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Conclusion

References

Comparative Bioactivity of Ergometrinine and its Synthetic Analogues: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Ergometrinine and its synthetic analogues. The information presented is based on available experimental data to facilitate an objective comparison of their pharmacological effects.

Introduction to this compound

This compound is an ergot alkaloid and the C-8 epimer of Ergometrine (also known as Ergonovine). While Ergometrine is a potent uterotonic agent used clinically to prevent and treat postpartum hemorrhage, this compound is generally considered to be its biologically less active or inactive isomer. However, some research suggests that S-epimers of ergot alkaloids may possess some degree of biological activity, warranting further investigation. This guide aims to summarize the current understanding of this compound's bioactivity in comparison to its well-studied epimer and to explore the landscape of its synthetic analogues.

Comparative Bioactivity Data

Direct comparative studies on the bioactivity of this compound and its synthetic analogues are scarce in publicly available literature. The majority of research has focused on Ergometrine due to its pronounced pharmacological effects. The following table summarizes the known receptor binding affinities and bioactivity of Ergometrine, which serves as a crucial benchmark. Information on this compound is included where available, highlighting the current data gap.

Table 1: Receptor Binding Affinity and Bioactivity of Ergometrine and this compound

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Functional ActivityPrimary Biological Effect
Ergometrine 5-HT₂ₐHigh Affinity (Specific Kᵢ values not consistently reported)Agonist / Partial AgonistUterine and vascular smooth muscle contraction
α₁-adrenergicHigh Affinity (Specific Kᵢ values not consistently reported)Agonist / Partial AgonistVasoconstriction and uterine contraction
Dopamine D₂Moderate AffinityAgonist / Partial AgonistInhibition of prolactin secretion
This compound 5-HT₂ₐData not widely availableGenerally considered inactive or weakly activeLimited to no significant uterine contraction
α₁-adrenergicData not widely availableGenerally considered inactive or weakly activeLimited to no significant vasoconstriction
Dopamine D₂Data not widely availableData not availableData not available

Note: The lack of specific Kᵢ values for Ergometrine in some public databases necessitates a qualitative description of its high affinity. The information on this compound reflects the general consensus of its low activity, though quantitative data is lacking.

Signaling Pathways of Ergometrine

The primary mechanism of action for Ergometrine involves the stimulation of G-protein coupled receptors, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

cluster_cell Smooth Muscle Cell Ergometrine Ergometrine 5-HT2A_Receptor 5-HT₂ₐ Receptor Ergometrine->5-HT2A_Receptor Alpha1_Adrenergic_Receptor α₁-Adrenergic Receptor Ergometrine->Alpha1_Adrenergic_Receptor Gq Gq Protein 5-HT2A_Receptor->Gq Alpha1_Adrenergic_Receptor->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to

Caption: Signaling pathway of Ergometrine-induced smooth muscle contraction.

Synthetic Analogues

The scientific literature does not contain significant information on the synthesis and bioactivity of synthetic analogues of This compound . Research efforts in modifying the ergoline (B1233604) scaffold have predominantly focused on creating analogues of biologically active ergot alkaloids like Ergometrine and Ergotamine, with aims of improving receptor selectivity, pharmacokinetic properties, or reducing side effects. The general inactivity of this compound has likely limited its use as a lead compound for drug development.

Experimental Protocols

To facilitate further research into the comparative bioactivity of this compound and potential synthetic analogues, a standard experimental protocol for assessing uterotonic activity is provided below.

Isolated Uterine Tissue Contraction Assay

Objective: To determine the contractile effect of a test compound on isolated uterine smooth muscle.

Materials:

  • Female Wistar rats (200-250g)

  • Stilbestrol or estradiol (B170435) benzoate (B1203000) for estrogen priming

  • De Jalon's solution (or similar physiological salt solution)

  • Test compounds (Ergometrine, this compound, synthetic analogues)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Animal Preparation: Prime female rats with an estrogen (e.g., stilbestrol, 0.1 mg/kg, s.c.) 24 hours prior to the experiment to induce a uniform state of the uterus.

  • Tissue Isolation: Euthanize the rat and dissect the uterine horns. Clean the tissue of fat and connective tissue and place it in aerated, cold De Jalon's solution.

  • Tissue Mounting: Cut uterine strips (approx. 1.5 cm) and mount them in an organ bath containing De Jalon's solution at 32°C, continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Compound Administration: Add the test compounds to the organ bath in a cumulative concentration-response manner. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

  • Data Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.

  • Data Analysis: Measure the amplitude of contraction at each concentration. Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Estrogen Priming of Rat B Uterus Isolation A->B C Uterine Strip Preparation B->C D Mount in Organ Bath C->D E Equilibration (60 min) D->E F Cumulative Drug Addition E->F G Record Contractions F->G H Measure Contraction Amplitude G->H I Plot Concentration-Response Curve H->I J Calculate EC₅₀ and Eₘₐₓ I->J

Caption: Workflow for the isolated uterine tissue contraction assay.

Conclusion

The available scientific evidence strongly indicates that Ergometrine is the primary bioactive epimer, exerting potent uterotonic and vasoconstrictor effects through its interaction with serotonergic and adrenergic receptors. This compound is widely regarded as having significantly lower or negligible biological activity. There is a notable absence of research on the synthesis and pharmacological evaluation of synthetic analogues of this compound. Future research could focus on definitively quantifying the bioactivity of this compound across various receptor systems to confirm its presumed inactivity and to explore any potential, yet undiscovered, pharmacological roles.

Safety Operating Guide

Navigating the Safe Disposal of Ergometrinine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like ergometrinine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices for hazardous waste management.

This compound, an ergot alkaloid, requires careful management as a hazardous waste. Disposal must always be in accordance with local, national, and institutional regulations.[1] Improper disposal, such as flushing down the drain, is strictly prohibited and can lead to environmental contamination.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

General Disposal Procedures

All this compound waste, including contaminated personal protective equipment (PPE), labware, and residual product, must be segregated and disposed of as hazardous pharmaceutical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, wipes, and weigh boats) in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof, and chemically compatible container.

Once a waste container is approximately three-quarters full, it should be securely sealed and stored in a designated satellite accumulation area, such as a fume hood, to manage any potential off-gassing. Arrange for collection by your institution's EHS department for final disposal, which is typically high-temperature incineration.

Experimental Protocol: Chemical Degradation of this compound via Alkaline Hydrolysis

For situations where chemical degradation prior to disposal is desired or required by institutional protocols, alkaline hydrolysis can be employed to break down this compound into lysergic acid. This process should be carried out by trained personnel in a controlled laboratory setting, adhering to all safety precautions.

The following protocol is based on established methods for the hydrolysis of ergot alkaloids.

Materials and Reagents:

Reagent/MaterialSpecification
This compoundPure substance or waste material
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Solution15-25% aqueous solution
AlcoholEthanol or Isopropanol
Heating Mantle with StirringCapable of reaching 80°C
Round-bottom flaskAppropriate size for the reaction volume
CondenserTo prevent solvent evaporation
Nitrogen sourceFor creating an inert atmosphere
Personal Protective Equipment (PPE)Safety goggles, lab coat, chemically resistant gloves

Procedure:

  • Preparation: In a fume hood, dissolve the this compound waste in the appropriate volume of NaOH or KOH solution within a round-bottom flask equipped with a stir bar.

  • Addition of Alcohol: Add the specified volume of alcohol to the flask. This may create a two-phase mixture.

  • Reaction Setup: Attach a condenser to the flask and place it in a heating mantle on a stir plate.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen to create an inert atmosphere.

  • Heating and Reaction: Heat the mixture to approximately 80°C with continuous stirring for about 2 hours. The hydrolysis reaction will proceed, converting this compound to lysergic acid.[1] A conversion rate of over 99% can be achieved under these conditions.[1]

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solution containing lysergic acid should be neutralized as per your institution's EHS guidelines before being collected as hazardous waste.

  • Waste Collection: The neutralized hydrolysate should be transferred to a labeled hazardous waste container for collection by EHS.

Disclaimer: This protocol is for informational purposes and should be adapted and validated according to your specific laboratory conditions and in compliance with all applicable regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ErgometrinineDisposal cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_treatment On-site Treatment (Optional) cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type (Solid, Liquid, Sharps) start->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Sharps Container waste_type->sharps_waste Sharps storage Store in Satellite Accumulation Area solid_waste->storage degradation_check Chemical Degradation Required? liquid_waste->degradation_check sharps_waste->storage hydrolysis Alkaline Hydrolysis Protocol degradation_check->hydrolysis Yes degradation_check->storage No neutralized_waste Collect Neutralized Hydrolysate hydrolysis->neutralized_waste neutralized_waste->storage ehs_pickup Arrange EHS Waste Pickup storage->ehs_pickup final_disposal Incineration by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ergometrinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ergometrinine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound, an ergot alkaloid, is the l-isomer of ergometrine and presents significant health risks.[1] It is classified as toxic if swallowed, in contact with skin, or inhaled.[2] Furthermore, its parent compound, ergometrine, is associated with potential reproductive toxicity, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[3] A thorough risk assessment must be conducted before any handling of this compound.

Key Hazards:

  • Acute Toxicity: Toxic upon ingestion, dermal contact, and inhalation.[2][4]

  • Respiratory Sensitization: May cause allergic respiratory reactions.[4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[3]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to protect against the hazards associated with this compound. The required level of PPE is contingent on the nature of the handling task.

Quantitative PPE and Exposure Data Summary

ParameterSpecificationSource
Occupational Exposure Limit (OEL) No specific OEL has been established for Ergometrine or its derivatives. All handling should adhere to the ALARA (As Low As Reasonably Achievable) principle.[5]
Gloves Double gloving with chemotherapy-grade, powder-free nitrile gloves is recommended. Gloves must be shown to be resistant to permeation by hazardous drugs.[6] PVC gloves offer little protection and should not be used.[7][6][7]
Gown A disposable, back-closing gown made of a material demonstrated to resist permeability by hazardous drugs is required.[6] A chemical-resistant apron should be worn over the gown.[4][4][6]
Eye/Face Protection Chemical safety goggles are required.[8] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[7][8][7][8]
Respiratory Protection For handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is necessary.[7][8] For large spills, a chemical cartridge-type respirator may be required.[7] All respirator use requires prior fit-testing and training.[7][7][8]

Experimental Protocols: Safe Handling and Emergency Procedures

3.1. General Handling Protocol

  • Preparation: All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3][8] The work surface should be covered with disposable plastic-backed absorbent paper.[9]

  • Personal Protective Equipment (PPE) Donning:

    • Don shoe covers.

    • Wash hands thoroughly.

    • Don the inner pair of gloves.

    • Don the gown, ensuring complete coverage.

    • Don the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.[7]

    • Don respiratory protection (if required).

    • Don eye and face protection.

  • Handling: Use dedicated spatulas and equipment for handling the solid material to minimize dust generation.[8] When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Wipe down the exterior of all containers before removing them from the containment area.

  • PPE Doffing:

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the gown and dispose of it as hazardous waste.

    • Remove shoe covers.

    • Remove eye and face protection.

    • Remove inner gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.[4]

3.2. Spill Cleanup Protocol

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[8]

  • Evacuate: Evacuate the area if the spill is large or generates significant dust/aerosol.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes double gloves, a disposable gown, eye protection, and respiratory protection appropriate for the scale of the spill.[7]

  • Contain and Absorb: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent paper to avoid raising dust.

  • Clean: Working from the outside in, carefully collect all contaminated materials using appropriate tools.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse.

  • Dispose: All cleanup materials must be placed in a designated, labeled hazardous waste container.[8]

Disposal Plan

All this compound waste, including contaminated PPE, labware, and cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Dispose of waste in a designated, clearly labeled, and sealed hazardous waste container.[4][8]

  • Disposal: Arrange for disposal through an approved hazardous waste disposal plant or a licensed contractor, in accordance with all local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in regular trash.[3]

Mandatory Visualizations

The following diagrams illustrate the essential workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: - Solid or Liquid? - Aerosol Generation Risk? - Splash Risk? start->task_assessment solid_handling Handling Solid Powder task_assessment->solid_handling Solid solution_prep Preparing/Handling Solutions task_assessment->solution_prep Solution (Splash Risk) low_risk_liquid Low-Volume Liquid Transfer (No Splash Risk) task_assessment->low_risk_liquid Solution (No Splash Risk) spill_cleanup Spill Cleanup task_assessment->spill_cleanup Spill ppe_respirator Add: NIOSH N95+ Respirator solid_handling->ppe_respirator ppe_face_shield Add: Face Shield over Goggles solution_prep->ppe_face_shield ppe_base Base PPE: - Double Nitrile Gloves - Impermeable Gown low_risk_liquid->ppe_base ppe_full Full PPE: - Double Gloves - Gown - N95+ Respirator - Face Shield & Goggles spill_cleanup->ppe_full end Proceed with Task ppe_base->end ppe_respirator->ppe_base ppe_face_shield->ppe_base ppe_full->end

Caption: PPE Selection Workflow for this compound Handling.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Conduct Risk Assessment prep2 Prepare Fume Hood & Work Area prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Perform Chemical Manipulation prep3->handle1 cleanup1 Decontaminate Equipment & Work Surface handle1->cleanup1 cleanup2 Segregate & Contain Hazardous Waste cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Dispose of Waste via Licensed Contractor cleanup3->cleanup4

Caption: Procedural Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergometrinine
Reactant of Route 2
Ergometrinine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.